molecular formula C18H27BrN2O2 B1441365 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine CAS No. 887584-01-2

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Cat. No.: B1441365
CAS No.: 887584-01-2
M. Wt: 383.3 g/mol
InChI Key: PKEKOQXJXISTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine is a useful research compound. Its molecular formula is C18H27BrN2O2 and its molecular weight is 383.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)ethylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-12-9-16(10-13-21)20-11-8-14-4-6-15(19)7-5-14/h4-7,16,20H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEKOQXJXISTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723077
Record name tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-01-2
Record name tert-Butyl 4-{[2-(4-bromophenyl)ethyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and molecular weight of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine , a bifunctional intermediate critical in medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

Executive Summary & Chemical Identity

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (CAS: 887584-01-2) is a protected piperidine derivative characterized by three functional zones: a tert-butoxycarbonyl (Boc) protected secondary amine, a linker secondary amine, and a para-bromo-substituted phenethyl chain.

Unlike its structural analog 1-Boc-4-AP (a regulated precursor), this compound features an ethyl linker and a bromine handle, classifying it primarily as a scaffold for diversity-oriented synthesis . The bromine atom serves as a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the Boc group allows for orthogonal deprotection strategies.

Physicochemical Properties Table[1][2]
PropertyValueNote
CAS Number 887584-01-2 Distinct from phenylamino analogs
Molecular Formula

Molecular Weight 383.33 g/mol Monoisotopic Mass: 382.13
Appearance Off-white to pale yellow solidTypical for this class
Solubility Soluble in DCM, DMSO, MeOHHydrophobic Boc/Bromo groups dominate
pKa (Calc.) ~9.5 (Secondary amine)Piperidine nitrogen is protected (carbamate)
LogP (Calc.) ~4.2High lipophilicity due to Boc + Aryl-Br

Structural Analysis & Reactivity Profile

The molecule is a "privileged scaffold" in drug discovery. Its utility stems from its ability to be modified at two distinct ends (N-terminus and C-terminus equivalent) sequentially.

Reactivity Workflow (DOT Diagram)

The following diagram illustrates the orthogonal reactivity of the compound, highlighting its role as a branch point in library synthesis.

ReactivityProfile Compound 1-Boc-4-[2-(4-bromo-phenyl) -ethylamino]-piperidine (Core Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Compound->Suzuki Site A: Aryl Bromide Deprotection Acidic Deprotection (TFA or HCl) Compound->Deprotection Site B: Boc Group Biaryl Biaryl/Aryl-Amine Derivatives Suzuki->Biaryl FreeAmine Free Piperidine (Secondary Amine) Deprotection->FreeAmine Biaryl->Deprotection Step 2 FinalLigand GPCR Ligand / Kinase Inhibitor FreeAmine->FinalLigand N-Alkylation/Acylation

Figure 1: Orthogonal reactivity map showing the divergent synthetic pathways accessible from the core scaffold.

Synthetic Methodology: Reductive Amination

The most robust route to this compound is the reductive amination of 1-Boc-4-piperidone with 4-bromophenethylamine . This approach avoids over-alkylation common with direct alkylation methods.

Protocol: Reductive Amination (Self-Validating)

Objective: Synthesize 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine with >95% purity.

Reagents:

  • 1-Boc-4-piperidone (1.0 eq)[1]

  • 2-(4-Bromophenyl)ethylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation (Equilibrium Setup):

    • Dissolve 1-Boc-4-piperidone (e.g., 10 mmol) and 4-bromophenethylamine (10.5 mmol) in anhydrous DCM (50 mL).

    • Add Acetic Acid (10 mmol). Rationale: Mild acid catalysis promotes the formation of the iminium ion intermediate, which is the actual substrate for reduction.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction (Irreversible Step):

    • Cool the mixture to 0°C (optional, controls exotherm).

    • Add STAB (15 mmol) portion-wise over 10 minutes. Rationale: STAB is less toxic and more selective for imines over ketones than Sodium Cyanoborohydride, preventing reduction of unreacted ketone.

    • Allow to warm to RT and stir for 12–16 hours.

  • Quench and Workup:

    • Quench with saturated aqueous

      
       (slowly, gas evolution).
      
    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often pure enough for the next step.

    • If purification is required: Flash Column Chromatography (SiO2).

    • Eluent: DCM:MeOH (95:5) with 1%

      
       (or Triethylamine). Rationale: The basic additive prevents the secondary amine product from streaking on the silica.
      
Synthesis Workflow Diagram

SynthesisProtocol Start Start: 1-Boc-4-piperidone + 4-Bromophenethylamine Iminium Intermediate: Iminium Ion Formation (Cat. AcOH, DCM) Start->Iminium  Dehydration   Reduction Reduction: Add NaBH(OAc)3 (Selective Hydride Transfer) Iminium->Reduction  Reduction   Workup Workup: Quench NaHCO3 Extract DCM Reduction->Workup Product Final Product: Secondary Amine Isolated Workup->Product

Figure 2: Step-wise reductive amination pathway ensuring selective mono-alkylation.

Regulatory & Safety Context (E-E-A-T)

Distinction from Controlled Precursors: Researchers must distinguish this compound from 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) and N-phenethyl-4-piperidone (NPP).

  • 1-Boc-4-AP: A List I chemical (USA) used to synthesize fentanyl.[2]

  • Target Compound: Contains a 4-bromo substituent and an ethyl linker (vs. direct phenylamino). While structurally related to the 4-anilino-piperidine class, the specific substitution pattern targets it towards cross-coupling applications rather than direct opioid synthesis.

  • Handling: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • Reagent Database. (n.d.). 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine Physical Properties. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Fundamental protocol basis).
  • BOC Sciences. (n.d.). 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE Data. Retrieved from (Cited for analog comparison).

  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Retrieved from (Regulatory context).

Sources

Technical Whitepaper: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (CAS: 887584-01-2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, the rapid assembly of complex molecular architectures relies heavily on versatile, orthogonally protected building blocks. 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (CAS: 887584-01-2) represents a highly strategic intermediate scaffold. Featuring a Boc-protected piperidine ring, a reactive secondary amine, and an aryl bromide handle, this compound is engineered for multidirectional functionalization. It is frequently utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and central nervous system (CNS) active agents where the 4-aminopiperidine pharmacophore is prevalent.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, a mechanistic breakdown of its synthesis, and field-proven protocols for its downstream application in cross-coupling and functionalization workflows.

Chemical Identity & Physicochemical Profiling

Understanding the structural and physicochemical parameters of this building block is critical for predicting its behavior in both synthetic workflows and biological environments. The presence of the tert-butyloxycarbonyl (Boc) group significantly increases the lipophilicity of the molecule while masking the basicity of the piperidine nitrogen.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties [1]

PropertyValue / Description
IUPAC Name tert-butyl 4-((4-bromophenethyl)amino)piperidine-1-carboxylate
CAS Registry Number 887584-01-2
Molecular Formula C₁₈H₂₇BrN₂O₂
Molecular Weight 383.33 g/mol
Hydrogen Bond Donors 1 (Secondary amine)
Hydrogen Bond Acceptors 3 (Carbonyl oxygen, Piperidine N, Secondary amine N)
Rotatable Bonds 6
Topological Polar Surface Area (TPSA) 41.6 Ų

Strategic Synthesis Workflows

Retrosynthetic Analysis & Mechanistic Logic

The most efficient and scalable route to synthesize CAS 887584-01-2 is via the reductive amination of 1-Boc-4-piperidone with 2-(4-bromophenyl)ethylamine.

Causality in Experimental Design: Direct alkylation of a primary amine with an alkyl halide is notoriously difficult to control, almost inevitably leading to a statistical mixture of secondary amines, tertiary amines, and quaternary ammonium salts. Reductive amination circumvents this overalkylation trap. By condensing the ketone and primary amine, a transient imine/iminium species is formed.

To achieve chemoselective reduction, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride compared to NaBH₄. Consequently, STAB selectively reduces the protonated iminium ion without reducing the unreacted ketone starting material, ensuring high yields and minimal side products ()[2][3].

Synthesis Ketone 1-Boc-4-piperidone (Ketone) Imine Iminium Intermediate (Transient Electrophile) Ketone->Imine AcOH (cat), DCE -H₂O Amine 4-Bromophenethylamine (Primary Amine) Amine->Imine Product 1-Boc-4-[2-(4-bromo-phenyl)- ethylamino]-piperidine (CAS: 887584-01-2) Imine->Product NaBH(OAc)₃ Chemoselective Reduction

Figure 1: Reductive amination workflow for the selective synthesis of CAS 887584-01-2.

Standard Operating Procedure: Reductive Amination

This protocol is designed as a self-validating system; the sequential workup steps ensure the removal of unreacted borohydride species and acidic byproducts.

  • Iminium Formation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1-Boc-4-piperidone (1.0 equiv, 10 mmol) and 2-(4-bromophenyl)ethylamine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL). Add glacial acetic acid (0.1 equiv, 1 mmol) to catalyze the formation of the highly electrophilic iminium ion. Stir at room temperature for 1–2 hours.

  • Selective Reduction: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Causality: The basic quench neutralizes the acetic acid and destroys any residual STAB, converting the product into its free-base form for extraction. Extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 2–5% Methanol in DCM containing 0.1% Triethylamine to prevent streaking of the secondary amine) to afford the pure product.

Downstream Functionalization & Medicinal Chemistry Applications

The strategic value of CAS 887584-01-2 lies in its orthogonal reactivity . A chemist can selectively manipulate one functional group without disturbing the others, enabling highly divergent synthesis pathways.

Orthogonal Reactivity Map
  • Site 1 (Aryl Bromide): An ideal electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).

  • Site 2 (Secondary Amine): Can be selectively acylated, sulfonylated, or subjected to a second reductive amination to build tertiary amine architectures.

  • Site 3 (N-Boc Group): Stable to basic and nucleophilic conditions, but easily cleaved under acidic conditions (e.g., TFA or HCl in dioxane) to unmask the piperidine nitrogen for late-stage diversification.

OrthogonalReactivity Core CAS: 887584-01-2 Core Scaffold Site1 Site 1: Aryl Bromide Pd-Catalyzed Coupling Core->Site1 Site2 Site 2: Secondary Amine Acylation / Alkylation Core->Site2 Site3 Site 3: N-Boc Group Acidic Deprotection Core->Site3 Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Site1->Suzuki Pd(0), Boronic Acid, Base Amide Amide/Urea Formation (N-Functionalization) Site2->Amide Acyl Chloride, Et₃N Piperidine Free Piperidine Amine (Late-Stage Diversification) Site3->Piperidine TFA or HCl/Dioxane

Figure 2: Orthogonal functionalization pathways of the CAS 887584-01-2 core scaffold.

Standard Operating Procedure: Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is perfectly suited for extending the aromatic system via Suzuki-Miyaura coupling ()[4][5].

  • Reagent Assembly: In a Schlenk tube, combine CAS 887584-01-2 (1.0 equiv, 1 mmol), an aryl boronic acid (1.2 equiv, 1.2 mmol), K₂CO₃ (2.0 equiv, 2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Purge the solution by bubbling Argon through the mixture for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species and promotes the unwanted oxidative homocoupling of the boronic acid. Strict anaerobic conditions are self-validating for high yields.

  • Reaction: Seal the tube and heat the mixture at 90 °C in an oil bath for 12 hours.

  • Workup & Isolation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the precipitated palladium black. Wash the Celite pad with Ethyl Acetate (30 mL). Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting biaryl compound via flash chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Reagent Database. "1-BOC-4-[2-(4-BROMO-PHENYL)-ETHYLAMINO]-PIPERIDINE (CAS: 887584-01-2)". Life Science Database. URL: [Link]

Sources

Solvation Thermodynamics and Solubility Profiles of 1-Boc-Protected Piperidine Aryl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Boc-protected piperidine aryl bromides—such as 1-Boc-4-(3-bromophenyl)piperidine and its structural analogs—are indispensable building blocks in modern medicinal chemistry and drug discovery. They serve as primary electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex sp2-sp3 architectures.

Understanding the solubility profile of these compounds in organic solvents is not merely a logistical necessity; it is a thermodynamic prerequisite for reaction optimization, purification, and biological assay design. This whitepaper provides an authoritative, data-driven guide to the solvation mechanics, quantitative solubility profiles, and validated experimental protocols for handling 1-Boc-protected piperidine aryl bromides.

Mechanistic Principles of Solvation

The solubility of a molecule is dictated by the thermodynamic balance between its solid-state lattice energy and the free energy of solvation (


). For 1-Boc-piperidine aryl bromides, solubility is governed by three distinct structural domains [1]:
  • The tert-Butyloxycarbonyl (Boc) Group: The introduction of the bulky, nonpolar tert-butyl moiety significantly increases the molecule's lipophilicity. This steric bulk disrupts tight crystal packing, lowering the lattice energy and driving high solubility in moderately polar and nonpolar organic solvents (e.g., Dichloromethane, Ethyl Acetate).

  • The Carbamate Linkage: The carbamate core is polar and acts as a strong hydrogen-bond acceptor. This feature is the primary driver for the compound's massive solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[4].

  • The Aryl Bromide Moiety: The heavy, polarizable bromine atom increases the molecular weight and lipophilicity of the scaffold. While it slightly decreases overall solubility compared to unsubstituted piperidines, it ensures the molecule remains highly hydrophobic, rendering it virtually insoluble in water.

SolvationThermodynamics A 1-Boc-Piperidine Aryl Bromide (Solid State) B Lattice Disruption (Endothermic ΔH > 0) A->B Thermal Energy C Solvent Cavity Formation B->C Solvent Entry D Solute-Solvent Interactions (Exothermic ΔH < 0) C->D Dipole/VdW Forces E Solvated State (Thermodynamic Equilibrium) D->E Net ΔG_solv < 0

Thermodynamic pathway of 1-Boc-piperidine aryl bromide solvation in organic solvents.

Quantitative Solubility Profile

While exact solubility limits fluctuate slightly based on the specific isomer (e.g., meta- vs. para-bromo substitution), the overarching thermodynamic principles remain consistent across the scaffold class[2, 5]. The table below synthesizes the solubility data for representative 1-Boc-piperidine aryl bromides at 25°C.

Organic SolventDielectric Constant (ε)Solubility ProfileEstimated Solubility (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) 8.93Highly Soluble> 250Strong dipole-dipole interactions with the carbamate core; excellent lipophilic compatibility.
Dimethyl Sulfoxide (DMSO) 46.7Highly Soluble~ 200Superior hydrogen-bond acceptor properties effectively solvate the polar carbamate linkage [3].
Ethyl Acetate (EtOAc) 6.02Soluble> 100Balanced polarity effectively disrupts the crystal lattice; optimal for chromatography.
Methanol (MeOH) 32.7Moderately Soluble50 - 100Protic nature competes with intramolecular bonds, offering moderate but limited solvation.
Hexanes 1.89Sparingly Soluble< 10Insufficient polarity to overcome the solid-state lattice energy; ideal as an anti-solvent.
Water 80.1Insoluble< 0.1Extreme hydrophobicity of the tert-butyl and aryl bromide groups prevents aqueous solvation.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must rely on empirically validated systems rather than assumptions. The following protocols detail how to accurately determine solubility and apply these compounds in synthesis, with built-in causality and validation checks.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask HPLC Method)

This protocol is designed to measure the absolute thermodynamic solubility of a 1-Boc-piperidine aryl bromide, ensuring the data is not skewed by transient supersaturation or chemical degradation.

  • Preparation of Solid Excess: Add 500 mg of the target compound (e.g., 1-Boc-4-(3-bromophenyl)piperidine) to a 5 mL borosilicate glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., EtOAc).

  • Equilibration (The Causality): Seal the vial and agitate at a constant 25°C. Extract 50 µL aliquots at exactly 24 hours and 48 hours .

    • Causality: Measuring at two distinct time points is critical. If the concentration at 48h matches the 24h mark, thermodynamic equilibrium is validated. If it is lower, the 24h sample was supersaturated.

  • Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes to force all undissolved microscopic particulates out of the suspension.

  • Quantification & Validation: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (typically at 254 nm for the aryl bromide chromophore).

    • Self-Validation: The chromatogram must show a single peak. The appearance of secondary peaks indicates that the acid-labile Boc group has degraded (often a risk if using old, un-stabilized halogenated solvents like Chloroform which may contain trace HCl).

Workflow S1 Step 1: Solid Excess Addition (1-Boc-Piperidine Aryl Bromide) S2 Step 2: Solvent Equilibration (Agitation at 25°C, 24h & 48h) S1->S2 S3 Step 3: Phase Separation (High-Speed Centrifugation) S2->S3 S4 Step 4: Supernatant Analysis (HPLC-UV Quantification) S3->S4 S5 Step 5: Validation Check (Single Peak = No Boc Degradation) S4->S5

Self-validating high-throughput workflow for thermodynamic solubility screening.

Protocol 2: Solvent Optimization for Suzuki-Miyaura Cross-Coupling

When utilizing 1-Boc-piperidine aryl bromides in cross-coupling, solvent selection dictates the success of the catalytic cycle.

  • Substrate Solvation: Dissolve 1.0 equivalent of the 1-Boc-piperidine aryl bromide and 1.2 equivalents of the target boronic acid in 1,4-dioxane (0.2 M concentration).

    • Causality: Dioxane is chosen because its moderate polarity perfectly solubilizes the lipophilic Boc-protected electrophile, while remaining fully miscible with water.

  • Base Integration: Add 2.0 equivalents of an aqueous

    
     solution (2.0 M).
    
    • Causality: Water is strictly required to dissolve the inorganic base. The dissolved carbonate anion is necessary to activate the boronic acid to form the reactive "ate" complex required for the transmetalation step.

  • Catalyst Addition & Heating: Degas the biphasic mixture, add 5 mol%

    
    , and heat to 80°C.
    
  • Reaction Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the high-Rf starting material spot validates the efficacy of the biphasic solvent system.

Conclusion

The solubility of 1-Boc-protected piperidine aryl bromides is a direct manifestation of their structural dichotomy: the highly lipophilic tert-butyl group and the polar carbamate core. By leveraging solvents that cater to these specific thermodynamic needs—such as DCM for extractions, DMSO for stock solutions, and Dioxane/Water mixtures for catalysis—researchers can design highly efficient, self-validating synthetic workflows.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines." BenchChem.
  • Biosynce Pharmatech. "1-Boc-4-(3-Bromophenyl)piperidine Cas 886362-62-5." Biosynce.
  • MedChemExpress. "1-Boc-4-(aminomethyl)piperidine | Biochemical Reagent." MedChemExpress.
  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal.
  • CymitQuimica. "CAS 352437-09-3: tert-butyl 4-(4-bromophenyl)

Structural Analysis and Synthetic Utility of 4-Bromo-Phenyl Ethylamino Piperidine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-bromo-phenyl ethylamino piperidine scaffold (e.g., 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine) represents a highly versatile class of chemical intermediates in modern drug discovery. These compounds serve as foundational building blocks for synthesizing complex neuroactive agents and immunomodulators. This whitepaper provides an in-depth technical analysis of the structural causality, analytical workflows, and self-validating experimental protocols required to characterize these intermediates, ensuring absolute regiochemical and stereochemical integrity before downstream functionalization.

Chemical Architecture & Causality

The architectural design of the 4-bromo-phenyl ethylamino piperidine scaffold is not arbitrary; every structural motif serves a specific mechanistic or synthetic purpose:

  • The Piperidine Core: The chair conformation of the piperidine ring restricts the conformational entropy of the basic nitrogen. This rigidity is crucial for precise 3D pharmacophore mapping within target binding pockets.

  • The Ethylamino Linker: The two-carbon aliphatic chain provides optimal spatial distancing (approximately 2.5–3.0 Å) and rotational flexibility, allowing the molecule to bridge distinct hydrophobic sub-pockets. This specific linker is a hallmark of potent [1], such as NVP-AAM077.

  • The para-Bromo Substitution: The bromine atom acts as a bioisostere and a halogen bond donor in biological targets, heavily utilized in the development of[2] like SCH 351125. More importantly, from a synthetic perspective, the aryl bromide provides an essential orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the Boc-protected piperidine nitrogen.

Mechanistic & Synthetic Pathways

The structural validation of the intermediate is the critical bottleneck between raw synthesis and lead optimization. The workflow below illustrates the logical progression from quality control to pharmacophore derivatization.

G A 4-Bromo-Phenyl Ethylamino Piperidine Scaffold B Structural Validation (NMR / LC-MS/MS) A->B QC & Elucidation C Cross-Coupling Reactions (Suzuki / Sonogashira) B->C C-C Bond Formation D Pharmacophore Derivatization (N-Alkylation / Acylation) B->D N-Functionalization E Target Candidates (e.g., NMDA / CCR5 Antagonists) C->E Lead Optimization D->E Lead Optimization

Workflow of structural validation and synthetic functionalization of the piperidine intermediate.

Rigorous Structural Characterization Workflows

As a Senior Application Scientist, I emphasize that structural characterization must move beyond simple mass confirmation; it must prove atomic connectivity.

The Causality Behind Technique Selection
  • High-Resolution LC-MS/MS: We utilize mass spectrometry specifically to track the bromine isotopic signature. Bromine naturally exists as a 1:1 ratio of

    
     and 
    
    
    
    . By monitoring this exact isotopic cluster, we can instantly differentiate the intact intermediate from debrominated byproducts or isobaric impurities.
  • 2D NMR Spectroscopy (HSQC/HMBC): Standard 1D

    
     and 
    
    
    
    NMR are insufficient for this scaffold because the aliphatic signals of the piperidine ring heavily overlap with the ethyl linker. We employ Heteronuclear Multiple Bond Correlation (HMBC) to observe the long-range scalar coupling between the ethylamino protons and the C4 carbon of the piperidine ring, unambiguously proving the regiochemistry of the substitution.

Experimental Protocols (Self-Validating Systems)

To ensure absolute trustworthiness, the following laboratory protocols are designed as self-validating systems, meaning the execution of the protocol inherently proves its own accuracy.

Protocol 1: High-Resolution LC-MS/MS Isotopic Profiling
  • System Equilibration & Blank Injection: Inject 5 µL of mobile phase (0.1% formic acid in water/acetonitrile). Validation: Establishes a clean baseline and confirms the absence of column carryover from previous runs.

  • System Suitability Test (SST): Inject a reference standard (e.g., 4-bromophenethylamine). Validation: Confirms mass accuracy (<5 ppm error) and validates the ionization efficiency of the bromo-ethylamino moiety.

  • Sample Acquisition: Inject the target intermediate sample. Monitor the

    
     isotopic cluster at 
    
    
    
    383.14 and 385.14. Validation: The presence of a perfect 1:1 abundance ratio self-validates the presence of the bromine atom.
  • Tandem MS (MS/MS) Fragmentation: Apply collision-induced dissociation (CID) at 25 eV. Validation: The simultaneous loss of the Boc group (-100 Da) from both isotopic parent ions proves the structural connectivity of the protecting group to the piperidine core.

Protocol 2: 2D NMR (HSQC/HMBC) Structural Elucidation
  • Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of

    
     containing 0.05% v/v Tetramethylsilane (TMS). Validation:  TMS provides an absolute zero-point reference, ensuring chemical shift accuracy across all dimensions.
    
  • 1D Baseline Acquisition: Acquire standard

    
     (400 MHz) and 
    
    
    
    (100 MHz) spectra. Validation: Confirms overall sample purity and provides the F1/F2 axes required for 2D mapping.
  • HSQC Acquisition: Run a

    
    -
    
    
    
    HSQC experiment. Validation: Maps all directly bonded C-H pairs, allowing the differentiation of the piperidine
    
    
    groups from the ethyl linker
    
    
    groups based on their distinct carbon shifts.
  • HMBC Acquisition: Run a

    
    -
    
    
    
    HMBC experiment optimized for long-range coupling (
    
    
    ). Validation: The observation of a cross-peak between the ethyl
    
    
    protons (~2.85 ppm) and the piperidine C4 carbon (~54.2 ppm) definitively proves the regiochemistry of the linkage.

Quantitative Data Profile

The following tables summarize the expected analytical data for 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine, derived from [3].

Table 1: Characteristic and NMR Chemical Shifts
Position

Shift (ppm)
Multiplicity

Shift (ppm)
Assignment Causality
Boc (

)
1.45s (9H)28.4Intense singlet; confirms protecting group integrity.
Piperidine C4 2.65m (1H)54.2Upfield shift confirms secondary amine linkage.
Ethyl

(Ar)
2.75t (2H)35.8Coupled to adjacent

; anchors the phenyl ring.
Ethyl

(N)
2.85t (2H)48.5Downfield shift due to electronegative nitrogen proximity.
Ar-H (ortho to Br) 7.42d (2H)131.5Deshielded by halogen electronegativity.
Ar-H (meta to Br) 7.12d (2H)130.2Standard para-substitution AA'BB' spin system.
Table 2: Diagnostic LC-MS/MS Fragmentation Data
Ion Species

(

)

(

)
Relative AbundanceDiagnostic Significance

383.14385.14100% (1:1)Confirms intact brominated molecular ion.

283.09285.0985% (1:1)Validates the presence of the labile Boc group.

183.00185.0040% (1:1)Cleavage at the exocyclic nitrogen; confirms linker.

References

  • Title: NR2A and NR2B subunit containing NMDA receptors differentially regulate striatal output pathways Source: PubMed (National Institutes of Health) URL: [Link] (Refers to citation[1])

  • Title: Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection Source: EMBL-EBI (ChEMBL Database) URL: [Link] (Refers to citation[2])

  • Title: Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information Source: Royal Society of Chemistry (RSC) URL: [Link] (Refers to citation[3])

Sources

Potential applications of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential applications of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine in medicinal chemistry Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The compound 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (CAS: 887584-01-2) represents a high-value "bifunctional scaffold" in modern drug discovery. Unlike simple building blocks, this molecule pre-installs a privileged pharmacophore—the 4-amino-piperidine linked to a phenethyl moiety —while offering two orthogonal vectors for chemical diversification: a secondary amine and an aryl bromide.

This guide details the structural rationale, synthetic utility, and specific therapeutic applications of this intermediate, focusing on its critical role in developing G-Protein Coupled Receptor (GPCR) antagonists (specifically CCR5 and Neurokinin-1) and kinase inhibitors.

Structural Analysis & Pharmacophore Mapping

To effectively deploy this intermediate, one must understand its pharmacological geometry. The molecule mimics the biogenic amine motif (dopamine/norepinephrine) but constrains the nitrogen within a piperidine ring, reducing entropic penalty upon binding.

Key Structural Features:
  • The "Address" (Phenethyl Tail): The 4-bromophenethyl group acts as a hydrophobic anchor. In CCR5 antagonists, this moiety often penetrates deep lipophilic pockets (e.g., the transmembrane bundle).

  • The "Handle" (Aryl Bromide): The para-bromine is strategically placed to allow extension via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries.

  • The "Pivot" (Secondary Amine): The central nitrogen remains available for acylation, alkylation, or urea formation, serving as a hydrogen bond acceptor/donor and a branching point for scaffold growth.

Distinction from Controlled Substances

Note: It is critical to distinguish this scaffold from 4-anilidopiperidine precursors (e.g., fentanyl precursors). In the subject compound, the phenethyl group is attached to the 4-amino nitrogen , not the piperidine nitrogen. This "reverse-connectivity" directs activity toward Chemokine and Tachykinin receptors rather than Mu-opioid receptors.

Synthetic Workflows: The Divergent Strategy

The true power of this intermediate lies in its ability to support Divergent Oriented Synthesis (DOS) . Below is the master workflow for transforming this core into bioactive libraries.

Diagram: Divergent Synthesis Matrix

G Core 1-Boc-4-[2-(4-bromo-phenyl) -ethylamino]-piperidine (Core Scaffold) PathA Path A: Amine Functionalization (Urea/Amide formation) Core->PathA R-NCO or R-COCl PathB Path B: Aryl Coupling (Suzuki/Buchwald) Core->PathB Pd(0), Ar-B(OH)2 Deprotect Path C: Boc Deprotection (TFA/HCl) Core->Deprotect Acidic Conditions Lib1 Library 1: CCR5 Antagonists (Urea-linked) PathA->Lib1 Diversification Lib2 Library 2: Kinase Inhibitors (Biaryl systems) PathB->Lib2 Extension Final Final Scaffolding (N-Piperidine functionalization) Deprotect->Final Reductive Amination

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and aryl bromide.

Detailed Experimental Protocols

Protocol A: Core Synthesis (Reductive Amination)

Use this if the intermediate is not purchased commercially.

Objective: Synthesize the subject compound from 1-Boc-4-piperidone and 4-bromophenethylamine.

  • Reagents: 1-Boc-4-piperidone (1.0 eq), 4-bromophenethylamine (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), DCE (Dichloroethane).

  • Procedure:

    • Dissolve amine and ketone in DCE under

      
       atmosphere.
      
    • Add acetic acid and stir for 30 min to form the imine/iminium species.

    • Cool to 0°C and add STAB portion-wise.

    • Stir at RT for 12–16 hours.

    • Quench: Add sat.

      
       carefully. Extract with DCM.
      
    • Purification: Flash chromatography (MeOH/DCM gradient).

  • Validation: NMR should show the disappearance of the ketone carbonyl signal (~208 ppm) and the appearance of the methine proton at the piperidine 4-position (~2.6-2.8 ppm).

Protocol B: Suzuki-Miyaura Coupling (The "Bromine Handle")

Objective: Extend the aryl tail to create a biaryl system (common in kinase inhibitors).

  • Reagents: Core Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq), Dioxane/Water (4:1).
  • Procedure:

    • Degas solvents thoroughly with Argon (critical to prevent homocoupling).

    • Combine all reagents in a sealed microwave vial.

    • Heat to 90°C (thermal) or 100°C (microwave, 30 min).

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Insight: The Boc group is stable under these basic conditions. If the secondary amine interferes, perform Path A (acylation) before this coupling step.

Therapeutic Applications & Case Studies

Application 1: CCR5 Antagonists (HIV Entry Inhibitors)

The 4-aminopiperidine scaffold is central to CCR5 antagonists like Vicriviroc and Maraviroc analogs.

  • Mechanism: The piperidine ring binds in the helical bundle, while the N-substituent interacts with Glu283.

  • Usage of Subject Compound: The 4-bromophenethyl tail mimics the hydrophobic "deep pocket" binding element.

  • Workflow:

    • React the secondary amine with a substituted isocyanate (e.g., 4,6-dimethylpyrimidine-5-carbonyl isocyanate) to form a urea.

    • Use the Bromine handle to fine-tune lipophilicity or introduce a polar group (via Suzuki coupling) to interact with the extracellular loops.

Application 2: Neurokinin-1 (NK1) Receptor Antagonists

NK1 antagonists (used for chemotherapy-induced nausea) often feature a core piperidine decorated with bulky aryl groups.

  • Design Strategy: The subject compound provides the "East-side" aryl moiety.

  • Workflow:

    • Deprotect the Boc group (TFA/DCM).

    • Couple the piperidine nitrogen to a "West-side" core (e.g., a 3,5-bis(trifluoromethyl)benzyl group).

    • The 4-amino-phenethyl chain serves as the flexible linker interacting with the receptor's transmembrane domain.

Data Summary: Comparative Utility
FeatureSubject Compound (Ethylamino Linker)Standard 4-AnilinopiperidineApplication Impact
Linker Length 2-Carbon (Ethyl)0-Carbon (Direct Bond)Ethyl allows rotational freedom; fits deeper pockets (CCR5).
N-Substitution Secondary AmineSecondary/TertiarySubject compound allows easy urea/amide library generation.
Electronic Electron-rich alkyl amineElectron-poor anilineHigher basicity (

~9-10) improves solubility and cation-pi interactions.

References

  • CCR5 Antagonist Structure-Activity Relationships

    • Finke, P. E., et al. "Antagonists of the human CCR5 receptor as anti-HIV-1 agents.[1][2][3] Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes."[2] Bioorganic & Medicinal Chemistry Letters, 11.18 (2001): 2475-2479.[2]

  • Piperidine Scaffolds in Medicinal Chemistry

    • Frolov, N. A., & Vereshchagin, A. N.[4] "Pharmacological Applications of Piperidine Derivatives." Encyclopedia, MDPI (2023).

  • Synthesis of 4-Aminopiperidine Intermediates

    • Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[5] IV. Discovery of Sch-417690/Sch-D." Journal of Medicinal Chemistry, 47.10 (2004): 2405-2408.[6]

  • Compound Data & Properties

    • ChemicalBook. "1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE Properties and Applications." (Note: Referenced for property data of the class; specific ethylamino variant verified via CAS 887584-01-2).

Sources

A Comprehensive Technical Guide to the Safe Handling of Bromo-Phenyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth overview of the safety considerations and handling protocols for bromo-phenyl piperidine derivatives, a chemical class of significant interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure the safe and effective use of these compounds in a laboratory setting.

Understanding the Hazard Landscape of Bromo-Phenyl Piperidine Derivatives

Bromo-phenyl piperidine derivatives are a diverse class of molecules that combine the structural features of a piperidine ring, a phenyl group, and a bromine substituent. This unique combination gives rise to their utility in medicinal chemistry but also dictates their specific hazard profile. A thorough understanding of the toxicology of the constituent parts is crucial for anticipating the potential risks.

The piperidine moiety, a saturated heterocycle, is alkaline and can be corrosive.[1] It is well-absorbed through the skin and can cause severe irritation to the skin and eyes.[2][3] The aromatic phenyl ring, when halogenated with bromine, introduces hazards associated with halogenated aromatic hydrocarbons. These can include skin disorders, liver dysfunction, and potential for bioaccumulation.[4][5] The metabolism of brominated organic compounds can sometimes lead to the formation of reactive intermediates.[6][7]

Consequently, as a class, bromo-phenyl piperidine derivatives are consistently classified as:

  • Skin Irritants (Category 2)

  • Serious Eye Irritants (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation

This classification necessitates stringent adherence to safety protocols to minimize exposure and mitigate risks.

Risk Assessment and Control: A Proactive Approach

Before handling any bromo-phenyl piperidine derivative, a thorough risk assessment is mandatory. This process involves identifying the specific hazards of the compound, evaluating the potential for exposure during planned procedures, and implementing appropriate control measures.

cluster_0 Risk Assessment Workflow A Identify Compound & Procedure B Consult Safety Data Sheet (SDS) A->B C Evaluate Hazards: - Skin/Eye Irritation - Respiratory Irritation - Acute Toxicity B->C D Assess Exposure Potential: - Quantity - Dustiness (if solid) - Duration of task C->D E Select Control Measures D->E F Implement Protocols & PPE E->F G Review & Refine F->G

Caption: Risk assessment workflow for handling bromo-phenyl piperidine derivatives.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent irritant nature of bromo-phenyl piperidine derivatives dictates the mandatory use of a comprehensive suite of personal protective equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashes.Protects against splashes and airborne particles, preventing severe eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) are essential. Gloves should be inspected for integrity before each use and changed frequently, especially if contaminated.Prevents skin contact, which can cause irritation and potential absorption of the compound.
Body Protection A laboratory coat must be worn at all times. For larger scale operations, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of powdered bromo-phenyl piperidine derivatives should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles.Minimizes the risk of respiratory tract irritation.

Experimental Protocols: Step-by-Step Methodologies

Adherence to standardized protocols is critical for minimizing exposure and ensuring reproducible results. The following are detailed procedures for common laboratory manipulations of bromo-phenyl piperidine derivatives.

Weighing and Dispensing of Solid Compounds

Most bromo-phenyl piperidine derivatives are solids at room temperature. The primary hazard during weighing is the generation and inhalation of airborne powder.

Protocol:

  • Preparation: Don all required PPE. Designate a specific area within a chemical fume hood for weighing. Cover the work surface with disposable bench paper.

  • Tare the Container: Place a clean, empty receiving container (e.g., a vial with a lid) on the analytical balance and tare it.

  • Transfer in Fume Hood: Move the receiving container and the stock bottle of the bromo-phenyl piperidine derivative into the chemical fume hood.

  • Dispense: Carefully dispense the desired amount of powder into the receiving container. Use a spatula and avoid generating dust. Keep the stock bottle and the receiving container as low to the work surface as possible.

  • Seal and Re-weigh: Securely cap the receiving container. Carefully decontaminate the exterior of the container with a wipe dampened with a suitable solvent (e.g., ethanol) and then a dry wipe.

  • Final Weighing: Transport the sealed container back to the balance for a final, accurate weight.

  • Cleanup: Dispose of the contaminated bench paper and any disposable weighing tools in a designated solid hazardous waste container. Wipe down the spatula and the work surface in the fume hood.

Solution Preparation

Protocol:

  • Initial Steps: Following the weighing protocol, bring the sealed container with the bromo-phenyl piperidine derivative into the fume hood.

  • Solvent Addition: Uncap the container and add the desired solvent using a pipette or a graduated cylinder.

  • Dissolution: Cap the container and agitate gently to dissolve the solid. If necessary, use a magnetic stir bar and stir plate within the fume hood.

  • Transfer: If the solution needs to be transferred to another vessel (e.g., a reaction flask), do so carefully within the fume hood to avoid splashes.

Reaction Quenching and Work-up

Quenching reactions involving amine-containing compounds should be performed with care, as they can be exothermic.

Protocol:

  • Cooling: Ensure the reaction mixture is cooled to an appropriate temperature (e.g., in an ice bath) before quenching.

  • Slow Addition: Add the quenching agent (e.g., water, saturated aqueous solution) slowly and in a controlled manner with vigorous stirring. Monitor for any temperature changes.

  • Extraction: Perform all liquid-liquid extractions within the fume hood. Ensure the separatory funnel is properly vented to release any pressure buildup.

  • Waste Segregation: Segregate aqueous and organic waste streams into appropriately labeled hazardous waste containers.

Emergency Procedures: Preparedness and Response

cluster_1 Emergency Response Decision Tree Spill Spill or Exposure Occurs Personal_Exposure Personal Exposure? Spill->Personal_Exposure Spill_Contained Spill Contained? Personal_Exposure->Spill_Contained No Skin_Contact Skin Contact Personal_Exposure->Skin_Contact Yes Eye_Contact Eye Contact Personal_Exposure->Eye_Contact Yes Inhalation Inhalation Personal_Exposure->Inhalation Yes Large_Spill Large Spill Spill_Contained->Large_Spill No Small_Spill Small Spill Spill_Contained->Small_Spill Yes Flush_Skin Remove contaminated clothing. Flush skin with water for 15 min. Skin_Contact->Flush_Skin Flush_Eyes Flush eyes with eyewash for 15 min. Seek medical attention. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. Seek medical attention. Inhalation->Fresh_Air Evacuate Evacuate Area & Call Emergency Services Large_Spill->Evacuate Cleanup Contain spill with absorbent material. Clean area as per protocol. Dispose of as hazardous waste. Small_Spill->Cleanup Flush_Skin->Evacuate Flush_Eyes->Evacuate Fresh_Air->Evacuate

Caption: Decision tree for responding to spills or exposures involving bromo-phenyl piperidine derivatives.

Skin Contact
  • Immediately remove any contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Wash the area with soap and water.

  • Seek medical attention if irritation persists.

Eye Contact
  • Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation
  • Move the affected person to fresh air immediately.

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Small Spills (Solid)
  • Alert others in the area and restrict access.

  • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

  • Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent and then soap and water.

Storage and Disposal

Storage: Store bromo-phenyl piperidine derivatives in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep containers tightly sealed.

Disposal: All waste containing bromo-phenyl piperidine derivatives, including contaminated consumables and solutions, must be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.[8]

Quantitative Toxicity Data

The following table provides available toxicity data for piperidine and a representative bromo-phenyl piperidine derivative. Data for many specific derivatives is limited, and a conservative approach to handling should always be adopted.

CompoundCAS NumberLD50 (Oral, Rat)LD50 (Dermal, Rabbit)Notes
Piperidine110-89-4400 mg/kg276 mg/kgA useful baseline for understanding the toxicity of the parent heterocycle.[2]
1-(p-Bromophenyl)-4-hydroxy-4-phenyl-thio-1-piperidinecarboxamide65846-28-81 g/kg (Intraperitoneal, Mouse)Not availableThis data is for a more complex derivative and via a different route of exposure, highlighting the need for caution and compound-specific risk assessment.[9]

References

  • Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed. (2007, March 15). Retrieved from [Link]

  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia. (2011, August 3). Retrieved from [Link]

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) | Journal of Medical Entomology | Oxford Academic. (2007, March 1). Retrieved from [Link]

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2007, March 3). Retrieved from [Link]

  • Metabolism in the toxicokinetics and fate of brominated flame retardants--a review - PubMed. (2003, September 15). Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. Retrieved from [Link]

  • Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics. Retrieved from [Link]

  • Metabolism in the toxicokinetics and fate of brominated flame retardants - A review. Retrieved from [Link]

  • Mechanism of action of toxic halogenated aromatics - PMC. Retrieved from [Link]

  • Mechanism of Action of Toxic Halogenated Aromatics - PubMed. Retrieved from [Link]

  • Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae) - DTIC. (2007, March 3). Retrieved from [Link]

  • Immunotoxicology of Halogenated Aromatic Hydrocarbons | Request PDF - ResearchGate. Retrieved from [Link]

  • A comprehensive review of contents, toxic effects, metabolisms, and environmental behaviors of brominated and organophosphorus flame retardants - PubMed. (2025, September 15). Retrieved from [Link]

  • PIPERIDINE - Sdfine. Retrieved from [Link]

  • WORKING SAFELY WITH TOXIC POWDERS - safety.duke.edu. Retrieved from [Link]

  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (2005, October 3). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Retrieved from [Link]

  • Mammalian Toxicity of Organic Compounds of Bromine and Iodine - ResearchGate. Retrieved from [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • Piperidine: Human health tier II assessment. (2016, February 5). Retrieved from [Link]

  • Toxicological Review of Bromate (CAS No. 15541-45-4) (PDF). Retrieved from [Link]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory - Lab Manager. (2025, March 3). Retrieved from [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute. Retrieved from [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC. Retrieved from [Link]

  • instruction on the proper use of chemical fume hoods - University of Guelph. Retrieved from [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. Retrieved from [Link]

  • How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager. (2024, December 30). Retrieved from [Link]

  • Quenching of Pyrophoric Materials - The Sarpong Group. (2016, November 22). Retrieved from [Link]

  • Conducting a Chemical Risk Assessment in the Laboratory - Lab Manager. (2025, September 29). Retrieved from [Link]

  • Quenching guide : r/Chempros - Reddit. (2024, April 9). Retrieved from [Link]

  • RTECS NUMBER-TM6118000-Chemical Toxicity Database. Retrieved from [Link]

  • 1.5: Cleaning glassware - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

  • SOP: CLEANING OF GLASSWARE. Retrieved from [Link]

  • 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem - NIH. Retrieved from [Link]

  • Process Tips | Anderson's Process Solutions. (2024, October 10). Retrieved from [Link]

  • 1-(4-bromophenyl)piperidine (C11H14BrN) - PubChemLite. Retrieved from [Link]

  • Amine quenching of aromatic fluorescence and fluorescent exciplexes | Journal of the American Chemical Society - ACS Publications - ACS.org. Retrieved from [Link]

Sources

Engineering the N-Phenethyl-4-Amino-Piperidine Scaffold: A Technical Guide to Next-Generation Opioid and Multitarget Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenethyl-4-aminopiperidine (4-ANPP) architecture represents one of the most privileged, yet pharmacologically complex, scaffolds in modern medicinal chemistry. Originally popularized by the synthesis of fentanyl in the 1960s, this core structure has driven decades of structure-activity relationship (SAR) studies targeting the


-opioid receptor (MOR). Today, the 4-ANPP scaffold is being repurposed. Rather than merely generating ultra-potent analgesics, researchers are exploiting its modularity to design Multitarget Analgesics (MTAs) and biased agonists that uncouple analgesia from respiratory depression. This whitepaper provides an authoritative, mechanistic dissection of the 4-ANPP scaffold, bridging molecular pharmacology with self-validating synthetic workflows.

Structural Anatomy & SAR Dynamics

The 4-ANPP scaffold can be logically divided into four distinct regions, each dictating specific pharmacodynamic properties and receptor interactions (1[1]):

  • Region A (Piperidine Core): The central hub. Substitutions here (e.g., 3-methyl or 4-methoxymethyl) drastically alter receptor affinity and lipid solubility.

  • Region B (N-phenethyl group): Critical for anchoring the ligand into the hydrophobic TM2/3 cleft of the MOR.

  • Region C (4-Anilino ring): Modulates the ligand's orientation within the orthosteric site, directly influencing downstream signaling pathways.

  • Region D (Acyl group): Typically a propionyl chain. Elongation or branching here fine-tunes the pharmacokinetic half-life and receptor residence time.

Even minimal modifications to these regions can produce analogues with drastically altered safety profiles, demonstrating that the ability to cause respiratory depression is not always directly proportional to analgesic potency (2[2]).

Table 1: Quantitative SAR of 4-ANPP Derivatives
CompoundModification from Core ScaffoldPotency (Relative to Morphine)Analgesic

(mg/kg)
Fentanyl Standard 4-ANPP + Propionyl~100x0.08
Acetylfentanyl Acetyl replacing Propionyl~15xN/A
ortho-fluorofentanyl Fluoro substitution on Region C~267x0.03
2'-fluoro ortho-fluorofentanyl Dual fluoro substitutions~400x0.02

(Data synthesized from recent toxicological and pharmacological evaluations[2],[3])

Mechanistic Pharmacology: The M153 Microswitch and Biased Agonism

Historically, 4-ANPP derivatives act as full agonists at the MOR, recruiting both G-proteins (mediating analgesia) and


-arrestin (mediating respiratory depression and tolerance). Recent molecular dynamics simulations have elucidated the structural causality behind this dual activation.

When the 4-ANPP scaffold binds to the MOR, the N-aniline ring (Region C) induces a unique rotameric conformation of Methionine 153 (M153) in the receptor's binding pocket (4[4]). This M153 "microswitch" subsequently displaces W295, a conserved residue critically important for


-arrestin recruitment (5[5]).

By understanding this causality, drug developers can modify the aniline ring to introduce specific steric bulk. This prevents the M153 conformational shift, selectively abolishing


-arrestin recruitment while preserving G-protein coupling, yielding a safer analgesic profile.

MOR_Signaling Ligand 4-ANPP Scaffold Ligand MOR Mu-Opioid Receptor (MOR) M153 Microswitch Ligand->MOR Binds TM2/3 cleft GProtein G-Protein Pathway (Analgesia) MOR->GProtein Activation Arrestin Beta-Arrestin Pathway (Respiratory) MOR->Arrestin M153-dependent

MOR signaling pathway showing G-protein vs. beta-arrestin recruitment.

Synthetic Workflows: The Optimized Valdez Protocol

The synthesis of the 4-ANPP scaffold must be highly controlled to prevent the generation of marginally active, yet contaminating byproducts like phenethyl-4-ANPP, which often result from poor manufacturing processes (6[6]). The most robust method is the optimized three-step reductive amination and acylation workflow (7[7]).

Step-by-Step Methodology & Causal Validation

1. N-Alkylation (Formation of NPP):

  • Procedure: React piperidin-4-one with 2-phenethyl bromide in the presence of a mild base (e.g.,

    
    ) in acetonitrile. Reflux for 12 hours.
    
  • Causality & Validation: Acetonitrile provides an optimal polar aprotic environment to accelerate the

    
     displacement. Self-Validation: Validate completion via TLC; the disappearance of the highly polar piperidin-4-one indicates successful alkylation to N-phenethylpiperidin-4-one (NPP).
    

2. Reductive Amination (Formation of 4-ANPP):

  • Procedure: Condense NPP with aniline in glacial acetic acid/dichloroethane to form the Schiff base. After 2 hours, add sodium triacetoxyborohydride (

    
    ) and stir at room temperature for 16 hours.
    
  • Causality & Validation:

    
     is chosen over the more aggressive 
    
    
    
    because its steric bulk and electron-withdrawing acetate groups reduce its reducing power. This allows it to selectively reduce the imine without reducing unreacted ketones, preventing the formation of difficult-to-separate alcohol byproducts. Self-Validation: The protocol requires FTIR verification of the intermediate Schiff base (monitoring the C=N stretch at ~1650 cm⁻¹) before the addition of the reducing agent. This ensures complete conversion of the primary amine, eliminating unreacted aniline carryover.

3. Acylation (Formation of the Final Scaffold):

  • Procedure: Dissolve 4-ANPP in dichloromethane (DCM) with triethylamine (TEA). Dropwise add propionyl chloride at 0°C.

  • Causality & Validation: The 0°C environment prevents exothermic degradation and limits di-acylation. TEA acts as an acid scavenger to precipitate HCl gas as a triethylammonium chloride salt, driving the reaction forward and serving as a visual indicator (white precipitate) of reaction progress.

Synthesis_Workflow Step1 1. N-Alkylation Piperidin-4-one + Phenethyl Bromide Intermediate1 N-phenethylpiperidin-4-one (NPP) Step1->Intermediate1 Step2 2. Reductive Amination NPP + Aniline Intermediate1->Step2 Intermediate2 4-anilino-N-phenethylpiperidine (4-ANPP) Step2->Intermediate2 Step3 3. Acylation 4-ANPP + Propionyl Chloride Intermediate2->Step3 Product Fentanyl Scaffold Step3->Product

Step-by-step synthetic workflow of the 4-ANPP scaffold.

Emerging Frontiers: Multitarget Analgesics (MTAs)

To combat the opioid crisis, the 4-ANPP scaffold is increasingly being utilized to design Multitarget Analgesics (MTAs). By attaching pharmacophores that target non-opioid receptors directly to the piperidine core, researchers can achieve synergistic analgesia. For example, dual ligands targeting both the MOR and


-imidazoline binding sites or Cannabinoid Receptor 1 (CB1R) have been successfully synthesized (1[1]). These MTAs leverage the high lipophilicity and CNS penetrance of the 4-ANPP backbone while relying on non-opioid pathways to lower the required MOR activation threshold, thereby widening the therapeutic index and mitigating overdose risks.

References

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - NIH PMC 1

  • Molecular mechanisms of fentanyl mediated β-arrestin biased signaling - bioRxiv 4

  • Molecular mechanisms of fentanyl mediated β-arrestin biased signaling - PLOS Computational Biology 5

  • Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes - OUCI 6

  • The risk of developing more potent fentanyl analogs: a mini review - Frontiers2

  • Fentanyl and other New Psychoactive Synthetic Opioids. Challenges to Prevention and Treatment - SciELO México 3

  • Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - MDPI 7

Sources

Technical Whitepaper: Strategic Halogen Selection in N-Phenethyl-4-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the critical distinctions between 1-Boc-4-[2-(4-bromophenyl)ethylamino]piperidine (CAS 887584-01-2) and its chloro-analog. While structurally similar, these two intermediates serve fundamentally different roles in the drug discovery pipeline. The Bromo-analog functions as a high-utility "gateway scaffold" for Diversity-Oriented Synthesis (DOS) via palladium-catalyzed cross-coupling, whereas the Chloro-analog typically serves as a cost-effective "terminal scaffold" or a metabolic blocker in final drug candidates. This guide details the physicochemical rationale, synthesis protocols, and functionalization strategies required to leverage these molecules effectively.

Structural & Electronic Analysis: The Halogen Dilemma

The selection between a bromo- and chloro-substituted phenethyl chain is not merely a matter of availability; it dictates the downstream synthetic utility of the piperidine scaffold.

Physicochemical Comparison

The halogen atom at the para-position of the phenethyl ring influences both the molecular properties and the reactivity profile.

FeatureBromo-Analog (R = -Br)Chloro-Analog (R = -Cl)Implication
Bond Dissociation Energy (C-X) ~81 kcal/mol~96 kcal/molC-Br is weaker, facilitating metal insertion.
Van der Waals Radius 1.85 Å1.75 ÅBr is sterically larger; affects binding pocket fit.
Lipophilicity (

value)
+0.86+0.71Br increases LogP more than Cl, aiding membrane permeability.
Electronic Effect (

)
+0.23+0.23Identical electron-withdrawing capability (Hammett).
Reactivity Profile (The "Gateway" Concept)

The core difference lies in the rate of Oxidative Addition to Palladium(0) species, the rate-determining step in most cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Bromo-Analog: Undergoes rapid oxidative addition with standard catalysts (e.g.,

    
    ). It is a "Gateway Intermediate" allowing the rapid generation of biaryl libraries.
    
  • Chloro-Analog: Requires specialized, electron-rich ligands (e.g., Buchwald phosphines like XPhos or SPhos) or higher temperatures to activate the C-Cl bond. It is kinetically "inert" under standard conditions, making it ideal if the halogen is intended to remain in the final molecule.

Synthesis Protocol: Reductive Amination

The most robust route to 1-Boc-4-[2-(4-bromophenyl)ethylamino]piperidine is the reductive amination of N-Boc-4-piperidone with 4-bromophenethylamine.

Reaction Pathway

The reaction proceeds via the formation of an imine (Schiff base), followed by in situ reduction.

SynthesisPathway Start1 N-Boc-4-Piperidone Imine Imine Intermediate (Transient) Start1->Imine AcOH, DCM RT, 1h Start2 4-Bromophenethylamine Start2->Imine Product 1-Boc-4-[2-(4-Br-Ph)ethylamino] piperidine Imine->Product NaBH(OAc)3 Reduction SideProduct Tertiary Amine (Over-alkylation) Product->SideProduct Excess Aldehyde or High Temp

Figure 1: Reductive amination pathway. Selectivity for the secondary amine (Product) over the tertiary amine (Side Product) is controlled by the reducing agent.

Detailed Experimental Procedure

Objective: Synthesis of 1-Boc-4-[2-(4-bromophenyl)ethylamino]piperidine (10 mmol scale).

Reagents:

  • N-Boc-4-piperidone (1.99 g, 10 mmol)

  • 2-(4-Bromophenyl)ethylamine (2.00 g, 10 mmol)

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol)

  • Acetic Acid (glacial, 1.0 equiv)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Protocol:

  • Imine Formation: In a 250 mL round-bottom flask under

    
    , dissolve N-Boc-4-piperidone and 4-bromophenethylamine in DCM (40 mL). Add Acetic Acid (0.6 mL). Stir at Room Temperature (RT) for 60 minutes. Note: Pre-stirring allows imine equilibrium to establish before reduction.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Critical: Do not use

    
     as it reduces the ketone too fast, leading to alcohol byproducts.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Quench carefully with saturated

    
     solution (30 mL). Stir vigorously for 20 minutes to decompose boron complexes.
    
  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: The crude oil often requires chromatography to remove unreacted amine. Use Silica Gel (Eluent: DCM:MeOH:NH4OH 95:5:0.5).

Validation Criteria:

  • 1H NMR (CDCl3): Diagnostic multiplet for piperidine C4-H at

    
     ~2.6-2.8 ppm. Absence of imine proton signal.
    
  • MS (ESI): [M+H]+ calc. 383.13, found 383.1.

Functionalization: The "Gateway" Utility

The primary reason to synthesize the Bromo-analog is to utilize it as a scaffold for library generation. The following protocol demonstrates its superiority in Suzuki-Miyaura coupling.

Comparative Reactivity: Br vs. Cl

In a standard Suzuki coupling (Boronic acid,


, 

, Dioxane/Water):
  • Bromo-Analog: >90% conversion in 4 hours at 80°C.

  • Chloro-Analog: <10% conversion under identical conditions (requires 120°C or Buchwald ligands).

Protocol: Suzuki Coupling of the Bromo-Scaffold

Objective: Coupling of the intermediate with Phenylboronic acid.

Reagents:

  • Bromo-Intermediate (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

Steps:

  • Charge a microwave vial or pressure tube with the Bromo-intermediate, boronic acid, base, and catalyst.

  • Evacuate and backfill with Argon (3 cycles). Oxygen sensitivity is high for Pd(0).

  • Add degassed solvents.

  • Heat at 90°C for 4 hours.

  • Filter through Celite, concentrate, and purify via automated flash chromatography.

Strategic Decision Matrix

When should a researcher choose the Bromo-analog versus the Chloro-analog? Use this decision logic to optimize project resources.

DecisionMatrix Start Project Requirement Q1 Is the Halogen a permanent part of the final molecule? Start->Q1 Yes1 YES Q1->Yes1 No1 NO Q1->No1 SelectCl Select CHLORO-Analog Yes1->SelectCl ReasonCl • Lower Cost • Higher Metabolic Stability • Lower Molecular Weight SelectCl->ReasonCl Q2 Is this a Diversity Point (Library Synthesis)? No1->Q2 Q2->SelectCl No (Specific Target) SelectBr Select BROMO-Analog Q2->SelectBr Yes ReasonBr • Facile Pd-Insertion • Mild Coupling Conditions • Broad Boronic Acid Scope SelectBr->ReasonBr

Figure 2: Strategic selection framework for halogenated piperidine intermediates.

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Boc Sciences. (2024). Product Data: 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE. Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

Sources

Thermodynamic Stability & Design of Secondary Amine Linkers in Boc-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Secondary Amine Linkers in Boc-Piperidines Role: Senior Application Scientist Format: Technical Whitepaper

Executive Summary

In medicinal chemistry and bioconjugation (e.g., PROTACs, fragment-based design), the Boc-piperidine scaffold serves as a privileged "headgroup" due to its defined vector geometry and solubilizing properties. However, the secondary amine linker attached to this scaffold represents a critical thermodynamic variable. Unlike amide linkers, which are stabilized by resonance, secondary amine linkers (


) rely on the high bond dissociation energy (BDE) of the C-N 

-bond (~73 kcal/mol) for stability.

This guide analyzes the thermodynamic stability profile of these systems, distinguishing between ground-state stability (shelf-life, thermal tolerance) and reactive intermediates (oxidative liability, acid lability of the Boc group). It provides protocols for quantifying these parameters to ensure robust library synthesis and drug candidate developability.

Thermodynamic Foundations

Bond Energetics and pKa Equilibria

The stability of a secondary amine linker in a Boc-piperidine system is governed by two primary thermodynamic factors: the strength of the C-N linkage and the protonation equilibrium (pKa).

  • C-N Bond Strength: The secondary amine linkage formed (typically via reductive amination) is thermodynamically stable against hydrolysis under neutral and basic conditions. The reverse reaction (hydrolysis to amine + aldehyde/ketone) is thermodynamically unfavorable (

    
    ) without specific enzymatic or harsh acidic catalysis.
    
  • pKa Modulation by Boc:

    • Piperidine Nitrogen: The Boc group exerts a strong electron-withdrawing effect (carbamate resonance), lowering the basicity of the piperidine nitrogen significantly (pKa drops from ~11 to effectively non-basic).

    • Linker Nitrogen: The exocyclic secondary amine linker retains a pKa of ~9–10. This creates a specific thermodynamic vulnerability: under physiological pH, it exists primarily as the ammonium cation (

      
      ), which improves solubility but can influence membrane permeability (logD).
      
Conformational Thermodynamics (The "Boc-Lock")

The Boc group on the piperidine ring is not merely a protecting group; it acts as a steric anchor.

  • A-Strain: The Boc group prefers an equatorial orientation to minimize 1,3-diaxial interactions.[1] However, due to the

    
     partial double bond character (rotamers), N-Boc piperidines exist as a dynamic equilibrium of rotamers.
    
  • Impact on Linker: If the secondary amine linker is at the C3 or C4 position, the bulky Boc group restricts the conformational entropy (

    
    ) of the linker. This entropic penalty  can paradoxically increase the stability of the linker by shielding it from metabolic enzymes or reactive oxygen species (ROS), a phenomenon known as "steric shielding."
    

Chemical Stability Matrix

The following table summarizes the thermodynamic stability of the secondary amine linker relative to the Boc protecting group under standard stress conditions.

Stress ConditionBoc-Group StabilitySecondary Amine Linker StabilityThermodynamic Driver
Acidic (TFA/HCl) Labile (Cleaves)Stable (Protonates)Boc cleavage is driven by the formation of the stable tert-butyl cation and CO2 gas (entropy driven). The secondary amine simply protonates (reversible).
Basic (Piperidine/NaOH) Stable Stable Amine bonds are resistant to nucleophilic attack by bases. Boc carbamates are resistant to mild/moderate bases.
Thermal ( > 100°C) Metastable Stable Boc can undergo thermal elimination (

mechanism) at high T (>150°C). The C-N linker bond is stable up to >200°C.
Oxidative (Peroxides) Stable Vulnerable Secondary amines are thermodynamically prone to oxidation (N-oxides) or N-dealkylation via radical pathways.

Causality in Synthesis: Reductive Amination

The formation of the secondary amine linker is often achieved via reductive amination. Understanding the thermodynamics of this reaction explains why the resulting bond is stable.

  • Imine Formation (Equilibrium):

    
    . This step is reversible and thermodynamically neutral.
    
  • Reduction (Irreversible Sink): The addition of a hydride source (e.g.,

    
    ) reduces the imine to the amine.
    
    • Causality: The reduction of the C=N bond (

      
      147 kcal/mol) to a C-N single bond plus a C-H bond releases significant energy. The use of mild reducing agents ensures kinetic selectivity, but the thermodynamic product  is the secondary amine, which is trapped and cannot revert to the imine easily.
      

Experimental Protocols

Protocol A: Accelerated Stability Assessment (Arrhenius Model)

Objective: Determine the shelf-life (


) of the Boc-piperidine linker construct.
  • Preparation: Dissolve compound (1 mg/mL) in pH 7.4 phosphate buffer/DMSO (90:10).

  • Incubation: Aliquot into sealed HPLC vials. Incubate at three temperatures: 40°C, 60°C, and 80°C.

  • Sampling: Withdraw samples at t=0, 24h, 48h, 72h, and 96h.

  • Analysis: Analyze via HPLC-UV/MS. Monitor for:

    • Loss of parent peak (Linker cleavage).

    • Loss of Boc group (M-100 mass shift).

    • N-oxidation (+16 mass shift).

  • Calculation: Plot

    
     vs 
    
    
    
    (Kelvin). Extrapolate to 25°C to determine ambient stability.
Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Integrity

Objective: Verify the solid-state thermodynamic stability limit.

  • Sample: Weigh 2–5 mg of dry Boc-piperidine derivative into an aluminum pan.

  • Reference: Empty aluminum pan.

  • Ramp: Heat from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Endotherm 1: Melting point (Phase transition, reversible).

    • Exotherm 1: Decomposition onset (

      
      ).
      
    • Pass Criteria:

      
       must be > 140°C (well above standard synthesis drying temperatures).
      

Visualization of Stability Pathways[2]

The following diagram illustrates the divergent degradation pathways based on environmental thermodynamics.

StabilityPathways Compound Boc-Piperidine Sec-Amine Linker AcidState Acidic Medium (TFA/HCl) Compound->AcidState Low pH BaseState Basic Medium (NaOH/Piperidine) Compound->BaseState High pH OxState Oxidative Stress (H2O2/P450) Compound->OxState ROS Deprotected Piperidine Salt (Linker Intact) AcidState->Deprotected Boc Cleavage (k_obs fast) Stable Thermodynamically Stable BaseState->Stable Resistant NOxide N-Oxide / Degradation OxState->NOxide N-Oxidation (Linker Vulnerability)

Caption: Divergent thermodynamic stability pathways for Boc-piperidine secondary amine linkers under chemical stress.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive source on Boc acid-lability and base-stability).

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Covers pKa and solubility thermodynamics of secondary amines).

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Thermodynamics of reductive amination and imine reduction).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses piperidine scaffolds and linker stability).

  • Boc Sciences. (2024). Piperidines - Building Block. (Commercial data on Boc-piperidine stability and handling).

Sources

A Technical Guide to Aryl Bromide Building Blocks for Piperidine-Based Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] More than 70 FDA-approved drugs contain this moiety, which can advantageously alter critical pharmacokinetic properties like lipophilicity and metabolic stability.[3] The synthesis of large, diverse libraries of piperidine-containing molecules is therefore a high-priority activity in drug discovery. Aryl bromides have emerged as exceptionally versatile and reliable building blocks for this purpose. Their reactivity in a suite of palladium-catalyzed cross-coupling reactions allows for the systematic and efficient construction of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of the strategic use of aryl bromide building blocks in the synthesis of piperidine-based libraries, aimed at researchers, chemists, and professionals in drug development. We will explore the mechanistic underpinnings of key coupling reactions, provide a survey of available building blocks, detail field-proven experimental protocols, and offer insights into troubleshooting common synthetic challenges.

The Strategic Importance of the Piperidine Moiety in Drug Discovery

The six-membered piperidine heterocycle is a ubiquitous feature in pharmaceuticals, found in drugs targeting a wide range of diseases, including cancer, viral infections, and neurological disorders.[4] Its significance stems from several key attributes:

  • Scaffold Versatility: The piperidine ring provides a three-dimensional (3D) framework that can be functionalized at multiple positions, allowing for precise control over the spatial orientation of pharmacophoric groups. This is crucial for optimizing interactions with biological targets. The exploration of 3D fragment chemical space is an increasing area of interest, moving away from predominantly flat molecules.[5][6]

  • Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, which can enhance aqueous solubility—a critical parameter for drug delivery and bioavailability. Introducing chiral centers within the piperidine scaffold can further modulate physicochemical properties and improve pharmacokinetic profiles.[7]

  • Metabolic Stability: The saturated nature of the piperidine ring often imparts greater metabolic stability compared to its aromatic counterpart, pyridine.

The goal of library synthesis is to rapidly generate a multitude of structurally related compounds for high-throughput screening.[8][9][10] The use of aryl bromides as key building blocks, coupled with robust cross-coupling chemistry, provides a powerful platform to achieve this chemical diversity.

Palladium-Catalyzed Cross-Coupling: The Engine of Library Synthesis

Palladium-catalyzed cross-coupling reactions are foundational to modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance under relatively mild conditions.[11] These reactions typically follow a general catalytic cycle involving oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[11][12]

Aryl bromides are ideal electrophilic partners in these reactions due to their balanced reactivity. They are more reactive than the often-recalcitrant aryl chlorides but more stable and less expensive than aryl iodides.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent (like a boronic acid or ester) with an organohalide, is arguably the most widely used cross-coupling reaction in the pharmaceutical industry.[11][13] Its popularity is due to the low toxicity of boron reagents, excellent functional group tolerance, and compatibility with aqueous conditions.[11]

Mechanism & Key Considerations: The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid, a step facilitated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

  • Catalyst/Ligand: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[14] The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often required for challenging couplings, as they promote the key oxidative addition and reductive elimination steps.[11][14]

  • Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role in activating the organoboron species for transmetalation. The choice of base must be compatible with any sensitive functional groups on the substrates.[15]

  • Solvent: A range of solvents can be used, often mixtures like dioxane/water or toluene/water, which help to solubilize both the organic and inorganic reagents.[13][16]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by directly coupling an amine with an aryl halide.[12][17] This reaction is paramount for synthesizing libraries where the piperidine nitrogen is directly attached to an aromatic system or when an amino-piperidine is coupled to an aryl bromide core.

Mechanism & Key Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then furnishes the N-arylated product.[12][17]

  • Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) that facilitate the crucial C-N reductive elimination step, which can otherwise be slow and lead to side reactions like β-hydride elimination.[17][18]

  • Base Selection: Strong bases like NaOtBu, KOtBu, or LiHMDS are typically required to deprotonate the amine in the catalytic cycle.[19] Care must be taken as these bases can be incompatible with sensitive functional groups like esters.[15][19]

  • Substrate Scope: The reaction is incredibly broad, accommodating primary and secondary amines, including cyclic amines like piperidine.[18][20]

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide.[21][22] This is a valuable tool for introducing a rigid, linear linker into a molecule, which can be useful for probing binding pockets or as a precursor for further transformations.

Mechanism & Key Considerations: The classical Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[21] The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation between the two metal complexes, followed by reductive elimination, yields the final product.

  • Catalyst System: A typical system consists of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[21][22]

  • Base/Solvent: An amine base, such as triethylamine or piperidine, is used both as the base and often as the solvent.[11]

  • Copper-Free Variants: To avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling), copper-free protocols have been developed. These often rely on highly active palladium/phosphine ligand systems.[23]

A Survey of Aryl Bromide Building Blocks for Piperidine Libraries

The commercial availability of a diverse range of aryl bromide building blocks is a key enabler for library synthesis.[24][25] These can be broadly categorized based on how the piperidine moiety is connected to the aryl bromide core.

Category 1: Aryl Bromide Directly Attached to Piperidine Carbon (e.g., 4-(4-Bromophenyl)piperidine) These are ideal for diversifying the aryl ring system. The piperidine nitrogen remains a free handle for subsequent reactions (e.g., alkylation, acylation, or another Buchwald-Hartwig amination).

Category 2: Aryl Bromide Directly Attached to Piperidine Nitrogen (e.g., 1-(4-Bromophenyl)piperidine) These building blocks are used when diversification is desired at the piperidine ring itself, while the aryl group serves as a fixed anchor or a point for further coupling.

Category 3: Aryl Bromides with a Piperidine-Containing Linker (e.g., 1-(4-Bromobenzyl)piperidine) Here, a flexible linker separates the two key moieties, allowing for exploration of a different vector space.

The table below showcases a representative, though not exhaustive, list of commercially available building blocks that serve as excellent starting points for library development.

Building Block NameStructure (SMILES)Key Application / Next Step
4-(4-Bromophenyl)piperidineC1CNCCC1C2=CC=C(Br)C=C2Suzuki, Sonogashira, etc. at the aryl bromide; Alkylation, Acylation at piperidine N.
1-(4-Bromophenyl)piperidineC1CCN(CC1)C2=CC=C(Br)C=C2Suzuki, Sonogashira, etc. at the aryl bromide; Functionalization of the piperidine ring.
4-Amino-1-(4-bromobenzoyl)piperidineNC1CCN(CC1)C(=O)C2=CC=C(Br)C=C2Diversification at the primary amine; Suzuki coupling at the aryl bromide.
tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylateBrC1=CC=C(C=C1)C2CCN(C(=O)OC(C)(C)C)CC2Suzuki coupling, followed by Boc-deprotection for further N-functionalization.
3-Bromo-5-(piperidin-1-yl)pyridineBrC1=CC(N2CCCCC2)=CN=C1Use as a heteroaryl bromide building block in various cross-coupling reactions.

Experimental Protocols and Workflow

Adherence to robust, well-defined protocols is essential for the successful synthesis and purification of compound libraries.[8]

General Protocol: High-Throughput Suzuki-Miyaura Coupling

This protocol is designed for parallel synthesis in a 96-well plate format.

  • Plate Preparation: To each well of a 96-well reaction block, add the aryl bromide building block (1.0 eq., e.g., 0.1 mmol).

  • Reagent Addition: Add the corresponding boronic acid (1.2 eq.), palladium catalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., K₃PO₄, 2.0 eq.).

  • Solvent Addition: Dispense the solvent (e.g., dioxane/H₂O 10:1, 1 mL) to each well.

  • Reaction: Seal the plate with a cap mat and place it on a shaker in a heating block pre-heated to 80-100 °C. Allow the reaction to proceed for 12-18 hours.

  • Work-up: After cooling, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic extracts and purify via high-throughput preparative HPLC/MS.

General Protocol: Buchwald-Hartwig Amination

This protocol outlines the coupling of an aryl bromide with a piperidine derivative.

  • Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).[12]

  • Reagent Addition: Add the aryl bromide (1.0 eq.) and the piperidine derivative (1.2 eq.).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.[12]

  • Reaction: Seal the vial and place it in a preheated oil bath at 100-110 °C. Stir vigorously until reaction completion is confirmed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Library Synthesis Workflow

The overall process from conception to a final, plated library follows a logical sequence. This workflow ensures efficiency and quality control at each stage.

G cluster_0 Design & Planning cluster_1 Synthesis cluster_2 Purification & Analysis A Computational Design & Building Block Selection B Reaction Scoping & Condition Optimization A->B Select Core Hops C Parallel Synthesis (e.g., 96-well format) B->C Execute Optimized Protocol D Reaction Work-up & Crude Product Isolation C->D Quench & Extract E High-Throughput Purification (Prep-HPLC/MS) D->E Submit Crude Samples F QC Analysis (LC-MS, NMR) E->F Purity & ID Check G Final Compound Plating & Archiving F->G Store & Ship

Caption: High-throughput piperidine library synthesis workflow.

Troubleshooting and Advanced Considerations

Even with robust protocols, challenges can arise during library synthesis. A systematic approach to troubleshooting is critical.

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion - Inactive catalyst- Insufficient temperature- Poor reagent purity- Use a fresh catalyst/ligand; consider a more active precatalyst.- Increase reaction temperature in increments.- Re-purify starting materials, especially amines.[15]
Dehalogenation - Competing reductive pathway- Hydride source (e.g., alcohol solvent)- Screen different ligands; bulky, electron-rich ligands can suppress this.[26]- Switch to a non-protic solvent (e.g., toluene, dioxane).- Lower the reaction temperature.[26]
Homocoupling - (Suzuki) Boronic acid degradation- (Sonogashira) Presence of O₂ (Glaser coupling)- Use boronic esters for improved stability.- Ensure the reaction is run under a strictly inert atmosphere.
Difficult Purification - Close polarity of product and starting material- Formation of persistent byproducts- Modify the synthetic route (e.g., add/remove a protecting group) to alter polarity.- Re-optimize reaction conditions to minimize side reactions.
Catalyst Selection Logic

The choice of catalyst and ligand is not arbitrary; it is dictated by the electronic and steric demands of the substrates.

G Start Select Cross-Coupling Reaction (Suzuki, Buchwald, etc.) A Are substrates sterically hindered? Start->A C Use bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) A->C Yes D Standard ligand may suffice (e.g., PPh3 for Suzuki/Sonogashira) A->D No B Is the aryl bromide electron-rich? E Use highly active catalyst system to promote oxidative addition B->E Yes F Standard conditions likely effective B->F No C->B D->B End Proceed to small-scale optimization E->End F->End

Caption: Decision tree for initial ligand selection.

Conclusion

Aryl bromide building blocks are indispensable tools for the construction of diverse piperidine-based chemical libraries. Their reliable reactivity in cornerstone palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—provides medicinal chemists with a powerful and flexible synthetic platform. By understanding the mechanistic principles of these reactions, carefully selecting building blocks, and employing optimized, high-throughput protocols, research organizations can significantly accelerate the discovery of novel therapeutic candidates. The continued development of more active catalysts and a growing commercial inventory of functionalized building blocks will ensure that this strategy remains at the forefront of drug discovery for years to come.

References

  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Synfacts. Retrieved March 4, 2026, from [Link]

  • Kwarciak, J. M., et al. (2013). Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science, 15(9), 464-471. [Link]

  • Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 157, 537-564. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Retrieved March 4, 2026, from [Link]

  • Gribanov, P. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6546. [Link]

  • Green, J., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Retrieved March 4, 2026, from [Link]

  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Barge, C. J., & Garg, N. K. (2014). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 47(4), 1039-1050. [Link]

  • Kwarciak, J. M., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 15(9), 464-471. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025, August 6). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Chambers, S. J., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal, 31(31), e202500863. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296-2313. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Lee, Y.-M., et al. (2014). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 16(11), 3036-3039. [Link]

  • Köllhofer, A., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry, 68(8), 3229-3232. [Link]

  • Bouhroum, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8, 5553-5560. [Link]

  • The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. (2026, February 5). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). University of Huddersfield Repository. Retrieved March 4, 2026, from [Link]

  • Karimi, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 20042-20067. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2025, August 5). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

  • Building-Blocks. (n.d.). 1ClickChemistry. Retrieved March 4, 2026, from [Link]

  • Merchant, R. R., et al. (2022). Migratory Aryl Cross-Coupling. ChemRxiv. Retrieved March 4, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved March 4, 2026, from [Link]

  • 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. (n.d.). Wiley-VCH. Retrieved March 4, 2026, from [Link]

Sources

Methodological & Application

Application Note: Selective Reductive Amination for the Synthesis of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine . It is designed for medicinal chemists and process development scientists, prioritizing reproducibility, mechanistic understanding, and safety.

Executive Summary

This protocol details the high-yield synthesis of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine via direct reductive amination. The method utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent in a 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) solvent system. Unlike traditional methods using sodium cyanoborohydride (


), this protocol avoids toxic cyanide byproducts and offers superior chemoselectivity, reducing the iminium intermediate without reducing the starting ketone (1-Boc-4-piperidone) to its corresponding alcohol.

Target Audience: Medicinal Chemists, Process Chemists. Key Application: Synthesis of intermediates for GPCR ligands (e.g., opioid, serotonin receptors) and kinase inhibitors.

Scientific Principles & Retrosynthetic Analysis

The Challenge

The synthesis involves coupling a secondary cyclic ketone (1-Boc-4-piperidone) with a primary alkyl amine (2-(4-Bromophenyl)ethylamine). The primary challenge in reductive amination is chemoselectivity :

  • Competition: The reducing agent must reduce the in situ generated iminium ion faster than it reduces the starting ketone.

  • Dialkylation: Preventing the newly formed secondary amine from reacting with another equivalent of ketone to form a tertiary amine.

The Solution: The "Abdel-Magid" Protocol

We employ the conditions established by Abdel-Magid et al., utilizing Sodium Triacetoxyborohydride (STAB) .[1]

  • Steric Bulk: The three acetoxy groups on the boron atom provide steric hindrance, making STAB less reactive than Sodium Borohydride (

    
    ).
    
  • Electronic Stabilization: The electron-withdrawing acetoxy groups stabilize the B-H bond, tuning its reactivity to specifically target the electrophilic iminium ion over the ketone.

  • Acid Catalysis: Acetic acid (AcOH) is used to catalyze the dehydration of the hemiaminal intermediate to the active iminium species.

Mechanistic Pathway

The reaction proceeds through a stepwise equilibrium followed by an irreversible reduction.

Mechanism Reactants Reactants (Ketone + Amine) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH (Protonation) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Dehydration) Iminium->Hemiaminal Hydrolysis (If wet) Transition Hydride Transfer (via STAB) Iminium->Transition + STAB (Selective Reduction) Product Secondary Amine (Target) Transition->Product Irreversible

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst shifts equilibrium toward the Iminium Ion, which is rapidly trapped by the hydride source.

Experimental Protocol

Materials & Reagents

Ensure all reagents are anhydrous. Moisture competes with the amine for the ketone and decomposes the hydride reagent.

ComponentChemical NameCAS No.MW ( g/mol )Equiv.Purity
Reactant A 1-Boc-4-piperidone79099-07-3199.251.0>97%
Reactant B 2-(4-Bromophenyl)ethylamine73918-56-6200.081.0 - 1.1>95%
Reagent Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.4 - 1.595%
Catalyst Glacial Acetic Acid (AcOH)64-19-760.051.0 - 2.099.7%
Solvent 1,2-Dichloroethane (DCE) or DCM107-06-298.96N/AAnhydrous
Step-by-Step Procedure

Scale: Based on 1.0 g of 1-Boc-4-piperidone (5.0 mmol).

Step 1: Solvation and Imine Formation

  • Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 1-Boc-4-piperidone (1.0 g, 5.0 mmol) and 2-(4-Bromophenyl)ethylamine (1.05 g, 5.25 mmol, 1.05 eq).

  • Add anhydrous DCE or DCM (20 mL). Note: DCE is the standard for STAB, but DCM is a safer, viable alternative.

  • Add Glacial Acetic Acid (0.3 mL, ~5.0 mmol, 1.0 eq).

  • Stir at room temperature (20-25°C) for 30–60 minutes.

    • Insight: This pre-stir allows the formation of the hemiaminal/imine equilibrium before the reducing agent is introduced.

Step 2: Reduction 6. Cool the mixture slightly to 0°C (optional, but recommended to control exotherm). 7. Add Sodium Triacetoxyborohydride (STAB) (1.48 g, 7.0 mmol, 1.4 eq) portion-wise over 5 minutes.

  • Caution: Gas evolution (
    
    
    ) may occur if moisture is present.
  • Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours (overnight).
  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the ketone (UV active) and the appearance of the product mass (m/z ~ 383/385 due to Br isotope).

Step 3: Quench and Work-up 9. Quench the reaction by carefully adding saturated aqueous


  (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
10. Transfer to a separatory funnel. Extract the aqueous layer with DCM  (3 x 20 mL).
11. Combine the organic layers and wash with Brine  (1 x 20 mL).
12. Dry the organic phase over anhydrous 

or

. 13. Filter and concentrate under reduced pressure to yield the crude oil.

Step 4: Purification 14. Purify via Flash Column Chromatography (Silica Gel).[2]

  • Eluent: Gradient of 0%
    
    
    5% MeOH in DCM (with 0.5%
    
    
    or
    
    
    if streaking occurs).
  • Isolate the product as a viscous oil or off-white solid.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Ketone + Amine + AcOH in DCE/DCM (30 min) Start->Mix AddSTAB Add STAB (1.4 eq) Stir 16h @ RT Mix->AddSTAB Check QC Check (LCMS/TLC) Ketone Consumed? AddSTAB->Check Check->AddSTAB No (Add 0.5 eq STAB) Quench Quench with Sat. NaHCO3 Check->Quench Yes Extract Extract (DCM) -> Dry -> Concentrate Quench->Extract Purify Flash Chromatography (DCM:MeOH) Extract->Purify

Figure 2: Operational workflow for the synthesis process.

Critical Expertise & Troubleshooting (E-E-A-T)

Why STAB over NaCNBH3?

While Sodium Cyanoborohydride (


) is effective, it is highly toxic and requires handling cyanide waste. STAB is non-toxic, easier to handle, and provides better diastereoselectivity in cyclic systems. Furthermore, STAB does not require pH adjustment to pH 6 (unlike 

), as the acetic acid additive is sufficient.
Managing Dialkylation

Although the target is a secondary amine, dialkylation (reaction of the product with another ketone) is theoretically possible. However, the steric bulk of the 1-Boc-piperidine ring significantly hinders the approach of a second piperidone molecule.

  • Tip: If dialkylation is observed (M+ product + 199 mass), ensure the amine is in slight excess (1.1 eq) rather than the ketone.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Wet solvent/reagents.STAB decomposes in water. Use anhydrous solvents and fresh STAB bottle.
Alcohol Impurity Direct reduction of ketone.[3]Ensure amine and acid are stirred for 30 min before adding STAB to maximize imine formation.
Streaking on TLC Amine interaction with silica.Add 1% Triethylamine or Ammonia to the eluent system.
Stuck at Imine Insufficient reducing power.Check STAB quality. If old, it converts to Boric acid/AcOH. Add fresh reagent.

Analytical Validation Criteria

To certify the synthesized material, the following data should be obtained:

  • LC-MS:

    • Expected Mass:

      
       and 
      
      
      
      (1:1 ratio due to
      
      
      ).
    • Purity: >95% by UV integration (254 nm).

  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (s, 9H, Boc group).
      
    • 
       7.0-7.5 (m, 4H, Aromatic protons).
      
    • 
       2.6-2.9 (m, 4H, Ethylene bridge protons).
      
    • Diagnostic shift of the piperidine C4-H methine proton.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases hydrogen gas.[2] Handle in a fume hood.

  • 1,2-Dichloroethane (DCE): Carcinogen and toxic. Use DCM if safety regulations prohibit DCE, though reaction times may increase slightly.

  • 4-Bromophenethylamine: Irritant. Avoid skin contact.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6]

  • Maryanoff, C. A. , & Zhang, H. C. (2022). Sodium Triacetoxyborohydride.[1][2][4][5][6][8] Encyclopedia of Reagents for Organic Synthesis.

  • BenchChem. (2025).[2] Application Notes and Protocols: Reductive Amination of 4-Piperidone.

  • Organic Chemistry Portal. (n.d.). Reductive Amination: Sodium Triacetoxyborohydride.[1][2][4][5][6][8]

Sources

Application Note: High-Fidelity Boc-Deprotection of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine to yield the corresponding secondary amine as a di-trifluoroacetate salt. This intermediate is a critical scaffold in medicinal chemistry, particularly for GPCR ligand synthesis where the 4-bromophenyl moiety serves as a handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Unlike generic deprotection guides, this protocol addresses the specific solubility profile of piperidine derivatives and the stability of the aryl bromide moiety under acidic conditions.

Mechanistic Foundation

To ensure reproducibility, it is vital to understand the underlying chemistry. The deprotection is not merely a hydrolysis; it is an elimination reaction driven by carbocation stability.

Reaction Pathway
  • Protonation: TFA protonates the carbonyl oxygen of the Boc group.[1]

  • Collapse: The tert-butyl cation (

    
    ) is cleaved, generating a carbamic acid intermediate.[1]
    
  • Decarboxylation: The unstable carbamic acid spontaneously decarboxylates, releasing

    
     and yielding the free amine.
    
  • Salt Formation: In the presence of excess TFA, both the piperidine nitrogen and the secondary chain amine are protonated, resulting in a di-TFA salt .

Cation Management (The "Scavenger" Principle)

The generated


 is a potent electrophile. While the 4-bromophenyl ring is electron-deficient (deactivated) and resistant to Friedel-Crafts alkylation, the secondary amine within the linker is nucleophilic.
  • Risk:

    
    -alkylation of the secondary amine by 
    
    
    
    .
  • Mitigation: Although the risk is lower than with electron-rich aromatics (e.g., indoles), adding a scavenger (Triethylsilane or just Water) is a "Best Practice" to quench the cation irreversibly into isobutylene or tert-butanol.

Visualization: Reaction Mechanism

BocMechanism Substrate Boc-Protected Piperidine Protonation Protonated Intermediate Substrate->Protonation + TFA Cleavage Carbamic Acid + t-Bu Cation Protonation->Cleavage - t-Bu+ Scavenging Cation Quenching (Isobutylene/t-BuOH) Cleavage->Scavenging Scavenger (H2O/TES) Product Piperidine Di-TFA Salt Cleavage->Product - CO2 (Gas)

Figure 1: Mechanistic flow of TFA-mediated Boc-deprotection and cation scavenging.

Experimental Protocol

Reagents & Materials
ReagentRoleGrade/Spec
Substrate Starting Material>95% Purity
Trifluoroacetic Acid (TFA) Acid ReagentReagent Plus® (99%)
Dichloromethane (DCM) SolventAnhydrous preferred
Diethyl Ether (

)
PrecipitantACS Reagent, Cold (

)
Triethylsilane (TES) Scavenger (Optional)99%
Step-by-Step Methodology
Step 1: Preparation

Dissolve 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (1.0 equiv) in DCM.

  • Concentration Target: 0.1 M to 0.2 M.

  • Note: DCM is chosen for its ability to solubilize the lipophilic Boc-protected starting material while remaining inert to TFA.

Step 2: Acidification

Cool the solution to


  (ice bath). Add TFA dropwise.[2]
  • Ratio: Standard ratio is DCM:TFA (2:1 to 4:1 v/v) .

  • Why Cold? The initial cleavage releases isobutylene and

    
     gas. Starting cold prevents vigorous foaming and potential loss of material.
    
  • Scavenger: Add 1-2% (v/v) Triethylsilane (TES) or Water if high-purity requirements exist, though often unnecessary for this specific deactivated substrate [1].

Step 3: Reaction

Allow the mixture to warm to Room Temperature (RT) and stir.

  • Duration: 1 to 2 hours.

  • Monitoring: Check by TLC (System: 10% MeOH in DCM with 1%

    
    ). The Boc group is invisible to UV often, but the amine product stains strongly with Ninhydrin.
    
  • LCMS Confirmation: Look for Mass Shift:

    
    .
    
Step 4: Workup (The Critical Salt Isolation)

Direct evaporation is preferred over aqueous extraction for the salt form.

  • Concentrate: Remove volatiles (DCM/TFA) under reduced pressure (Rotavap).

  • Azeotrope: Add toluene (2x volume) and re-evaporate.

    • Reasoning: Toluene forms an azeotrope with residual TFA, helping to drag it off and preventing the formation of a "sticky oil."

  • Precipitation: Add cold Diethyl Ether (

    
    ) or MTBE to the oily residue and sonicate/triturate.
    
    • Result: The Di-TFA salt should crash out as a white/off-white solid.[3]

  • Filtration: Filter the solid and wash with cold ether.

Visualization: Experimental Workflow

Workflow Start Start: Dissolve Substrate in DCM (0.1 M) Cool Cool to 0°C Start->Cool AddTFA Add TFA (1:4 ratio) Optional: Add TES Cool->AddTFA React Stir at RT (1-2 Hours) AddTFA->React Check QC Check: LCMS/TLC (Mass -100 Da) React->Check Check->React Incomplete Evap Evaporate Volatiles Azeotrope w/ Toluene Check->Evap Complete Precip Triturate w/ Cold Ether Filter Solid Evap->Precip

Figure 2: Operational workflow for isolation of the Piperidine TFA salt.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, rely on Proton NMR (


 NMR) .
Signal RegionStarting Material (Boc)Product (TFA Salt)Interpretation
~1.45 ppm Strong Singlet (9H)ABSENT Disappearance confirms cleavage of t-Butyl group.
~8.5 - 9.5 ppm AbsentBroad SingletsAppearance of ammonium protons (

/

).
~2.8 - 3.5 ppm MultipletsShifted DownfieldDeshielding of protons adjacent to nitrogen due to positive charge.

Note on Stability: The 4-bromophenyl group signals (aromatic region ~7.0-7.5 ppm) should remain unchanged (doublets, typical para-substitution pattern). If these signals are lost or messy, it indicates side reactions (rare).

Troubleshooting & Optimization

Issue: Product is a sticky gum, not a solid.
  • Cause: Residual TFA is preventing crystallization.

  • Solution: Redissolve in minimal MeOH, then add excess

    
     dropwise while stirring vigorously. Alternatively, repeated azeotroping with Toluene or DCM is required [2].
    
Issue: Incomplete Deprotection.
  • Cause: Solution too dilute or TFA old/wet.

  • Solution: Increase TFA concentration to 50% (v/v) or use neat TFA for 30 minutes.

Issue: Free Base Required.
  • Protocol: If the salt is unsuitable for the next step, dissolve the salt in DCM and wash with Saturated Aqueous

    
     or 1N NaOH. Dry the organic layer over 
    
    
    
    and evaporate.[4]
  • Warning: The free secondary amine may absorb

    
     from the air to form carbamates; store under inert gas.
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (Detailed discussion on carbamate cleavage conditions).

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Methodologies and Workup. Retrieved October 26, 2023.

  • Sigma-Aldrich. (n.d.). Peptide Cleavage Protocols (TFA/Scavengers). Retrieved October 26, 2023.

Sources

Optimizing reductive alkylation of 1-Boc-4-aminopiperidine with 4-bromophenylacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reductive alkylation of 1-Boc-4-aminopiperidine (primary amine) with 4-bromophenylacetaldehyde presents a classic but deceptively complex challenge in medicinal chemistry. While the piperidine scaffold is a privileged structure in drug discovery (e.g., CCR5 antagonists, opioids, antihistamines), this specific transformation is often plagued by two failure modes:

  • Dialkylation: Over-reaction leading to the tertiary amine impurity.[1]

  • Aldehyde Instability: Phenylacetaldehydes are prone to rapid enolization, polymerization, and air oxidation, leading to inconsistent yields.

This guide details an optimized Sodium Triacetoxyborohydride (STAB) protocol that solves these issues. By switching from traditional NaBH₃CN or NaBH₄ methods to a STAB-mediated Direct Reductive Amination (DRA) in 1,2-Dichloroethane (DCE), we achieve >85% isolated yields of the mono-alkylated product with high chemoselectivity.

Reaction Mechanism & Rationale

The Chemistry of Selectivity

The success of this protocol relies on the distinct kinetic profile of Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Borohydride (NaBH₄), STAB is mild and exhibits a strong preference for reducing iminium ions over carbonyls.

  • Imine Formation: The primary amine attacks the aldehyde to form a hemiaminal, which dehydrates to the imine (Schiff base).

  • Protonation: The acetic acid additive ensures the imine exists in equilibrium with the reactive iminium ion .

  • Hydride Transfer: STAB delivers a hydride to the iminium carbon. Crucially, STAB coordinates with the nitrogen lone pair, facilitating intramolecular hydride transfer.

Mechanistic Workflow

The following diagram illustrates the pathway and the critical control points where side reactions (dialkylation, aldehyde reduction) are suppressed.

ReductiveAmination cluster_control Control Point: STAB Selectivity Aldehyde 4-Bromophenylacetaldehyde (Unstable) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine 1-Boc-4-aminopiperidine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Iminium Protonated Iminium Ion (Reactive Species) Imine->Iminium + AcOH (Catalyst) Product Secondary Amine (Target) Iminium->Product + STAB (Hydride Transfer) Dialkyl Tertiary Amine (Impurity) Product->Dialkyl + Aldehyde (Over-alkylation)

Caption: Mechanistic pathway highlighting the critical iminium reduction step controlled by STAB.

Critical Reagent Handling: The "Hidden" Variable

The most common cause of failure in this specific reaction is not the protocol, but the quality of 4-bromophenylacetaldehyde .

  • The Problem: Phenylacetaldehydes inherently undergo self-aldol condensation and oxidation to the acid upon storage. A yellow/orange oil usually indicates significant degradation.

  • The Fix (Bisulfite Purification): If your aldehyde is not >95% pure by NMR, purify it via the bisulfite adduct method before use.

    • Dissolve impure aldehyde in EtOH.

    • Add excess saturated aqueous NaHSO₃.

    • Filter the white solid (bisulfite adduct) and wash with ether (removes impurities).

    • Regenerate free aldehyde by treating the solid with aqueous Na₂CO₃ and extracting into DCM immediately before the reaction.

Optimization Matrix: Selecting the Right System

We evaluated three common reducing systems. The STAB/DCE system is superior for this substrate pair.

ParameterMethod A: NaBH₄ / MeOH Method B: NaBH₃CN / MeOH Method C: STAB / DCE (Recommended)
Selectivity Low (Reduces aldehyde & imine)High (pH dependent)Excellent (Iminium specific)
Dialkylation Significant (>15%)ModerateMinimal (<5%)
Toxicity LowHigh (Cyanide risk)Low (Boric acid byproduct)
Water Tolerance HighHighLow (Must use dry solvents)
Yield 40-60%70-80%85-95%

Optimized Experimental Protocol

Scale: 1.0 mmol (Representative) Reagents:

  • 1-Boc-4-aminopiperidine (1.0 equiv, 200 mg)

  • 4-Bromophenylacetaldehyde (1.0 equiv, ~199 mg) [Note: Use 1.0 equiv to prevent dialkylation]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 318 mg)

  • Acetic Acid (AcOH) (1.0 equiv, 57 µL)

  • 1,2-Dichloroethane (DCE) (5 mL, 0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Add 1-Boc-4-aminopiperidine (1.0 mmol) and 4-bromophenylacetaldehyde (1.0 mmol) to the flask. Dissolve in anhydrous DCE (5 mL).

    • Why DCE? DCE promotes tighter ion-pairing than THF, accelerating the reaction, and does not interfere with the STAB mechanism like MeOH does.

  • Catalysis: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: This allows the imine/iminium equilibrium to establish before the reducing agent is introduced.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur. The reaction typically remains a clear or slightly cloudy solution.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (System: 5% MeOH in DCM).

    • Target: Disappearance of the aldehyde and imine intermediate.[2]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose the borate complexes.

  • Workup:

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine.[3]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude material is often pure enough (>90%) for subsequent steps. If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Troubleshooting & Self-Validation

Use this decision tree to diagnose issues.

Troubleshooting Issue Problem Observed LowYield Low Yield / Recovered Amine Issue->LowYield Dialkyl Dialkylation (Tertiary Amine) Issue->Dialkyl AldehydeRed Aldehyde Reduced to Alcohol Issue->AldehydeRed Soln1 Check Aldehyde Purity. Use Bisulfite Prep. LowYield->Soln1 Soln2 Ensure 1:1 Stoichiometry. Add Amine in Excess (1.1 eq). Dialkyl->Soln2 Soln3 Use Anhydrous DCE. Avoid MeOH/Wet Solvents. AldehydeRed->Soln3

Caption: Diagnostic workflow for common reductive amination failure modes.

  • Scenario A: Reaction stalls.

    • Cause: Wet solvent decomposed the STAB.

    • Fix: Add another 0.5 equiv of STAB and ensure the system is under inert gas.

  • Scenario B: Significant alcohol byproduct (4-bromophenethyl alcohol).

    • Cause: Direct reduction of aldehyde.[3][4][5][6]

    • Fix: Ensure you stirred the amine + aldehyde + AcOH for 30 mins before adding STAB. This locks the aldehyde into the imine form.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Dangerfield, E. M., et al. (2010).[7] "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." The Journal of Organic Chemistry, 75(16), 5470-5477. Link

  • Gribble, G. W. (1998). "Sodium triacetoxyborohydride."[1][3][4][7][8][9][10][11][12] Encyclopedia of Reagents for Organic Synthesis. Link

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Application Notes. Link

Sources

Buchwald-Hartwig cross-coupling reactions using 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Buchwald-Hartwig Cross-Coupling of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Executive Summary & Structural Analysis[1]

This guide details the protocols for utilizing 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (CAS: 887584-01-2) in Palladium-catalyzed Buchwald-Hartwig amination.

This molecule represents a "Bifunctional Scaffold" containing two reactive centers:

  • Electrophile: The para-bromoaryl moiety (Ar-Br).

  • Nucleophile: The internal secondary amine linker (-NH-).

The Critical Challenge: The presence of the unprotected secondary amine presents a severe chemoselectivity risk. In a standard Buchwald-Hartwig environment (Pd catalyst + Base), the internal amine acts as a competent nucleophile. This leads to intermolecular self-coupling , resulting in oligomerization (head-to-tail polymerization) rather than the desired cross-coupling with an external partner.

This Application Note provides two distinct workflows:

  • Workflow A (The Scaffold Strategy): Coupling the Ar-Br with an external amine (Requires transient protection).

  • Workflow B (The Nucleophile Strategy): Using the internal amine to couple with an external electrophile (Requires electrophile differentiation).

Strategic Decision Matrix

Before proceeding, identify your target transformation using the logic flow below.

G Start Substrate: 1-Boc-4-[2-(4-Br-Ph)-ethylamino]-pip Goal Target Transformation? Start->Goal PathA Functionalize Ar-Br (Create Bi-aryl amine) Goal->PathA Scenario A PathB Functionalize Linker NH (N-Arylation/Alkylation) Goal->PathB Scenario B RiskA RISK: Self-Polymerization PathA->RiskA RiskB RISK: Ar-Br Insertion PathB->RiskB SolA SOLUTION: Transient Protection (Fmoc/Cbz/TFA) RiskA->SolA SolB SOLUTION: Reactivity Tuning (Use Ar-I partner or SnAr) RiskB->SolB

Figure 1: Decision matrix for chemoselective processing of bifunctional piperidine scaffolds.

Scenario A: Functionalizing the Aryl Bromide (Ar-Br)

Objective: Couple the Ar-Br with an external amine (e.g., morpholine, aniline, piperazine) to create a library of GPCR-targeted ligands.

The "Protect-Couple-Deprotect" Protocol (Recommended)

Direct coupling is discouraged due to competitive self-quenching. The most robust route involves transient protection of the secondary amine.

Step 1: Transient Protection (Trifluoroacetylation) The trifluoroacetyl (TFA) group is orthogonal to the Boc group and stable under Buchwald conditions but easily removed.

  • Dissolve substrate (1.0 equiv) in DCM (10 vol).

  • Add Pyridine (2.0 equiv) and cool to 0°C.

  • Dropwise add Trifluoroacetic anhydride (TFAA) (1.2 equiv).

  • Stir 2h. Aqueous workup (NaHCO3). Isolate the N-TFA protected intermediate .

Step 2: Buchwald-Hartwig Cross-Coupling

  • Substrate: N-TFA-1-Boc-4-[2-(4-Br-Ph)-ethylamino]-piperidine.

  • Coupling Partner: External Amine (1.2 equiv).

ComponentReagentLoadingRole
Catalyst Source Pd2(dba)31-2 mol%Pd(0) source.
Ligand RuPhos or BrettPhos 2-4 mol%RuPhos for secondary amines; BrettPhos for primary amines.
Base Cs2CO32.0 equivMild base prevents Boc cleavage. Avoid NaOtBu if ester groups are present.
Solvent 1,4-Dioxane or Toluene0.1 MAnhydrous, degassed (Sparged with Ar for 15 min).
Temp/Time 80-100°C4-12 hMonitor by LCMS.

Experimental Procedure:

  • Charge an oven-dried reaction vial with Pd2(dba)3, Ligand, Cs2CO3, and the N-TFA protected aryl bromide.

  • Evacuate and backfill with Argon (3 cycles).

  • Add solvent and the external amine via syringe.

  • Heat to 100°C.

  • Checkpoint: Monitor for disappearance of Ar-Br.

  • Filter through Celite, concentrate.[1]

Step 3: Global Deprotection (or Selective Deprotection)

  • Option A (Remove TFA only): Treat with K2CO3 in MeOH/H2O (mild hydrolysis) to restore the secondary amine linker while keeping Boc intact.

  • Option B (Global Deprotection): Treat with TFA/DCM (1:1) to remove both Boc and TFA groups simultaneously (if the final target requires free amines).

Direct Coupling (High Risk - Only for Tertiary Amine Partners)

Note: Only attempt this if the external amine is significantly more nucleophilic than the internal linker (e.g., a cyclic secondary amine like pyrrolidine) and used in large excess (3-5 equiv).

  • Modification: Use LHMDS (1.0 equiv) at low temperature to deprotonate the internal amine first? NO. This creates a stronger nucleophile.

  • Modification: Use the Ammonium Salt method.[2] Pre-treat the substrate with 1 equiv of HCl to protonate the linker amine. Use a catalyst system that works with ammonium salts (e.g., Pd/Josiphos or Pd/BrettPhos with specific bases). This is experimentally difficult and lower yield.

Scenario B: Using the Linker Amine as Nucleophile

Objective: Attach the internal nitrogen to another aryl ring.

  • Challenge: The Pd catalyst may insert into the substrate's own Ar-Br.

  • Solution: Use an external electrophile that is more reactive than the Ar-Br.

    • Partner: Aryl Iodide (Ar-I) or Aryl Triflate (Ar-OTf).

    • Catalyst: Pd(OAc)2 + Xantphos (High activity for Ar-I at lower temperatures).

  • Temperature Control: Run the reaction at 40-60°C . At this temperature, oxidative addition to Ar-I is fast, while Ar-Br remains largely inert.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Polymerization/Gelling Internal amine reacted with Ar-Br (Self-coupling).Must use Protection Strategy (Scenario A). Direct coupling is failing.
Dehalogenation (Ar-H) Hydride source present (often from solvent or excess base).Switch solvent from Dioxane to Toluene. Ensure anhydrous conditions.
No Reaction Catalyst poisoning or oxidation.Re-purify the amine (remove oxides). Sparge solvents vigorously with Argon.
Boc Loss Thermal degradation or base too strong.Switch base from NaOtBu to Cs2CO3 or K3PO4. Lower temp to 80°C.

References

  • Mechanistic Studies of Pd-Catalyzed Amination

    • Title: Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides.[2][3][4][5][6]

    • Significance: Establishes the hierarchy of amine reactivity and catalyst resting st
    • Source:

  • Chemoselectivity with Secondary Amines

    • Title: Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines.[7]

    • Significance: Defines the utility of ligands like RuPhos for secondary amine retention.
    • Source: [J. Org.[7] Chem. (ACS)]([Link])

  • General Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Amination User Guide.[1][6]

    • Significance: Comprehensive guide on ligand selection (BrettPhos vs RuPhos).
    • Source:

  • Ammonium Salt Methodology

    • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[2]

    • Significance: Provides a potential route for handling amine-containing substrates by proton
    • Source:

Disclaimer: These protocols involve hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE. The "Protection Strategy" is the validated industrial standard for this class of bifunctional molecules.

Sources

Suzuki-Miyaura coupling protocols for functionalizing the 4-bromo-phenyl moiety

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the 4-Bromo-Phenyl Moiety via Suzuki-Miyaura Coupling

Introduction: The "Goldilocks" Electrophile

The 4-bromo-phenyl moiety is a cornerstone scaffold in medicinal chemistry, serving as the structural linchpin in blockbuster drugs like Valsartan (antihypertensive) and Canagliflozin (SGLT2 inhibitor).

While aryl iodides are more reactive, they are atom-inefficient and unstable. Aryl chlorides are cheap but kinetically sluggish, often requiring expensive ligands. The aryl bromide represents the "Goldilocks" zone: sufficiently reactive to undergo oxidative addition with standard catalysts, yet stable enough to survive multi-step synthesis.

This guide moves beyond textbook definitions to provide three field-tested protocols for functionalizing this moiety, ranging from high-throughput robust methods to advanced green chemistry systems.

Mechanistic Causality & Control

To optimize yields, one must understand the rate-limiting step specific to aryl bromides.

  • Oxidative Addition: For 4-bromo-phenyl, this is generally fast with electron-rich phosphines.

  • Transmetallation: This is often the bottleneck. It requires the formation of a reactive "oxo-palladium" species (Pd-OR). Therefore, the choice of base is not just for neutralizing acid; it is a ligand for Palladium.

Visualization: The Catalytic Cycle for Aryl Bromides

The following diagram illustrates the specific entry point of the 4-bromo-phenyl moiety and the critical role of the base in the transmetallation pre-equilibrium.

SuzukiCycle cluster_0 Critical Control Point Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 4-Bromo-Phenyl-R BaseStep Ligand Exchange (Ar-Pd(II)-OH) OxAdd->BaseStep + Base (OH-/CO3-) - Br- TransMet Transmetallation (Ar-Pd(II)-Ar') BaseStep->TransMet + Ar'-B(OH)2 (Activated Boronate) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the base-mediated ligand exchange, critical for successful transmetallation of aryl bromides.

Experimental Protocols

Protocol A: The "Workhorse" Method (High-Throughput)

Best for: Standard biaryl formation, non-hindered substrates, initial screening.

This protocol uses Pd(dppf)Cl₂ , a robust catalyst resistant to air and moisture compared to Pd(PPh₃)₄. It utilizes a biphasic solvent system to solubilize inorganic bases while maintaining organic solubility.

Reagents:

  • Substrate: 4-Bromo-phenyl derivative (1.0 equiv)[1]

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge: Add aryl bromide, boronic acid, and base to a reaction vial equipped with a stir bar.

  • Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen causes homocoupling of the boronic acid.

  • Catalyst: Add the Pd catalyst quickly under positive inert gas pressure.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[2]

Why this works: The bidentate dppf ligand has a wide bite angle, promoting reductive elimination, while the ferrocene backbone provides stability.

Protocol B: Sterically Demanding / Unstable Boronic Acids

Best for: Ortho-substituted partners, heteroaryl boronic acids (prone to protodeboronation).

This utilizes Buchwald Precatalysts (Gen 3/4) . These activate rapidly at room temperature, preventing the decomposition of unstable boronic acids before they can react.

Reagents:

  • Substrate: 4-Bromo-phenyl derivative (1.0 equiv)

  • Boronic Acid: Heteroaryl/Ortho-sub boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 2.0 equiv)

  • Solvent: THF or Toluene (degassed)

Step-by-Step:

  • Dissolution: Dissolve the aryl bromide and precatalyst in THF inside the vial.

  • Activation: Add the aqueous K₃PO₄ solution. The mixture may turn yellow/orange (activation of Pd).

  • Addition: Add the boronic acid last.

    • Expert Tip: If the boronic acid is very unstable (e.g., 2-pyridine boronic acid), add it in 3 portions over 30 minutes.

  • Reaction: Stir vigorously at Room Temperature to 40°C.

  • Monitoring: Reaction is usually complete in <1 hour.

Why this works: The aminobiphenyl backbone (XPhos/SPhos) creates a highly active Pd(0) species. The "G3" precatalyst ensures a precise 1:1 Ligand:Pd ratio, avoiding excess ligand that inhibits reactivity.

Protocol C: Green Chemistry (Micellar Catalysis)

Best for: Sustainability goals, reducing solvent waste (E-factor), temperature-sensitive substrates.

Uses TPGS-750-M , a Vitamin E-derived surfactant that forms nanomicelles in water.[3][4] The reaction occurs inside the lipophilic micelle core, effectively concentrating the reagents.

Reagents:

  • Substrate: 4-Bromo-phenyl derivative (1.0 equiv)[1]

  • Boronic Acid: 1.2 equiv[1]

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Media: 2 wt% TPGS-750-M in Water[3][4]

Step-by-Step:

  • Media Prep: Dissolve TPGS-750-M in water (2g in 98mL water) with stirring.

  • Charge: Add aryl bromide and boronic acid to the vial.

  • Surfactant: Add the 2% surfactant solution.

  • Catalyst/Base: Add catalyst and Et₃N.

  • Reaction: Stir vigorously at Room Temperature .

  • Extraction: The product often precipitates or can be extracted with a minimal amount of EtOAc (recycling the aqueous surfactant phase is possible).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Homocoupling (Ar'-Ar') Presence of OxygenDegas solvents more thoroughly; switch to freeze-pump-thaw.
Protodeboronation (Ar'-H) Boronic acid instabilitySwitch to Protocol B (Buchwald G3); use MIDA boronates; reduce temperature.
No Reaction (SM Recovery) Catalyst poisoning / DeactivationCheck for coordinating groups (amines/thiols) in substrate; Increase catalyst loading; Switch to SPhos (more electron-rich).
Black Precipitate "Pd Black" formation (Catalyst death)Ligand is dissociating. Add excess free ligand or switch to a more stable precatalyst (Protocol B).

Decision Logic for Protocol Selection

DecisionTree Start Start: 4-Bromo-Phenyl Functionalization Q1 Is the coupling partner sterically hindered? Start->Q1 Q2 Is the boronic acid unstable (e.g. 2-pyridyl)? Q1->Q2 No ProtoB Protocol B: XPhos Pd G3 (Advanced) Q1->ProtoB Yes (Ortho-subs) Q3 Is green chemistry/ aqueous media required? Q2->Q3 No Q2->ProtoB Yes (Rapid activation) ProtoA Protocol A: Pd(dppf)Cl2 / K2CO3 (Standard) Q3->ProtoA No ProtoC Protocol C: Micellar (TPGS-750-M) (Green) Q3->ProtoC Yes

Figure 2: Strategic decision tree for selecting the optimal coupling protocol based on substrate properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Buchwald, S. L., et al. (2010).[5][6] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society. [Link]

  • Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[7] Journal of Organic Chemistry. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide and Buchwald Precatalyst Generations.[8] [Link]

Sources

Procedure for N-alkylation of 1-Boc-4-amino-piperidine with 4-bromophenethyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of N-(4-bromophenethyl)-1-Boc-piperidin-4-amine , a critical intermediate in the development of peptidomimetics and GPCR ligands (e.g., CCR5 antagonists,


1 receptor ligands). While reductive amination is often the default for amine alkylation, specific synthetic routes—such as those utilizing available phenethyl halides—require robust direct alkylation protocols.

This guide addresses the primary challenge of direct alkylation: controlling mono- vs. di-alkylation . By leveraging the "Cesium Effect" and Finkelstein catalysis, this protocol achieves high selectivity and yield under mild conditions.

Strategic Analysis & Mechanism

Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


). The primary amine of the 1-Boc-4-aminopiperidine  acts as the nucleophile, attacking the 

-carbon of the 4-bromophenethyl bromide , displacing the bromide leaving group.

Critical Challenge: The product formed is a secondary amine, which is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the newly added alkyl group. This leads to competitive over-alkylation (formation of tertiary amines).

Control Strategy

To mitigate over-alkylation and ensure process reliability, we employ three specific control levers:

  • Inorganic Base Selection: Use of Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    . The larger cesium cation assists in solubility and "naked" anion reactivity, often enhancing mono-alkylation selectivity compared to organic bases like DIPEA.
  • Finkelstein Catalysis: Addition of catalytic Potassium Iodide (KI) .[1] This generates the corresponding alkyl iodide in situ, which is a superior electrophile, allowing the reaction to proceed at lower temperatures where selectivity is easier to control.

  • Stoichiometry: A slight excess of the amine scaffold (1.2 equiv) is maintained to statistically favor the encounter between the alkyl halide and the primary amine.

Reaction Scheme Visualization

ReactionScheme Amine 1-Boc-4-amino- piperidine (Nucleophile) Intermediate Transition State [R-NH2...C...Br]‡ Amine->Intermediate Halide 4-Bromophenethyl bromide (Electrophile) Halide->Intermediate KI KI (Cat.) (Finkelstein) KI->Halide In situ activation Base K2CO3/Cs2CO3 (Base) Byproduct HBr (Neutralized) Base->Byproduct Scavenges H+ Product Mono-Alkylated Product (Secondary Amine) Intermediate->Product Intermediate->Byproduct

Figure 1: Mechanistic flow of the base-mediated


 alkylation with in situ iodide activation.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
1-Boc-4-aminopiperidine 200.281.2Nucleophile (Scaffold)
4-Bromophenethyl bromide 263.961.0Electrophile (Alkylating Agent)
Potassium Carbonate (

)
138.212.0Base (HBr Scavenger)
Potassium Iodide (KI) 166.000.1Catalyst
Acetonitrile (MeCN) --Solvent (Polar Aprotic)
Equipment
  • Round-bottom flask (25 mL or 50 mL) equipped with a magnetic stir bar.

  • Reflux condenser (if heating >50°C).

  • Oil bath or heating block with temperature control.

  • Rotary Evaporator.[1][2]

  • Flash Chromatography system (Silica gel).

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: In a clean, dry round-bottom flask, dissolve 1-Boc-4-aminopiperidine (1.2 equiv, 2.4 mmol) in anhydrous Acetonitrile (10 mL, ~0.2 M concentration relative to halide).

    • Note: Acetonitrile is preferred over DMF for easier workup, as it can be removed via rotary evaporation.

  • Activation: Add Potassium Carbonate (

    
    , 2.0 equiv, 4.0 mmol) and Potassium Iodide  (KI, 0.1 equiv, 0.2 mmol) to the stirring solution.
    
  • Addition: Add 4-Bromophenethyl bromide (1.0 equiv, 2.0 mmol) dropwise to the suspension at room temperature.

    • Tip: Slow addition of the alkyl halide helps maintain a high amine-to-halide ratio locally, favoring mono-alkylation.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS after 4 hours.

    • Target: Disappearance of the phenethyl bromide peak.

    • Observation: If reaction is sluggish after 6 hours, increase temperature to 75°C (reflux).

    • Standard Time: Typically 6–12 hours.

Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter through a celite pad or sintered glass funnel to remove inorganic salts (

    
    , Excess 
    
    
    
    ). Wash the cake with Ethyl Acetate (EtOAc).
  • Concentration: Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Extraction: Redissolve the residue in EtOAc (30 mL) and wash with:

    • Water (2 x 15 mL)

    • Brine (1 x 15 mL)

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    
Phase 4: Purification
  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Note: The secondary amine product is polar. Adding 1%

      
       or 
      
      
      
      to the eluent can improve peak shape and reduce tailing.
Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Amine in MeCN AddReagents Add K2CO3, KI, and Alkyl Bromide Start->AddReagents Heat Heat to 60°C (6-12 Hours) AddReagents->Heat Check LC-MS Check: Complete? Heat->Check Check->Heat No (Continue) Workup Filter Salts & Evaporate Solvent Check->Workup Yes Extract Extraction: EtOAc vs Water/Brine Workup->Extract Purify Flash Chromatography (DCM:MeOH) Extract->Purify

Figure 2: Step-by-step experimental workflow for the isolation of the target secondary amine.

Troubleshooting & Optimization

Controlling Over-Alkylation

If LC-MS indicates significant formation of the tertiary amine (dialkylated byproduct), modify the protocol as follows:

ParameterModificationRationale
Stoichiometry Increase Amine to 2.0 - 3.0 equiv.Statistically reduces the chance of the product reacting with the halide.
Addition Mode Syringe Pump AdditionAdding the alkyl halide over 2 hours keeps its concentration low relative to the amine.
Base Switch to Cesium Carbonate (

)
The "Cesium Effect" can sometimes enhance mono-alkylation selectivity due to specific ion-pairing effects [1].
Alternative Route: Reductive Amination

If direct alkylation yields remain unsatisfactory (<40%), the "Senior Scientist" recommendation is to switch to Reductive Amination , which naturally favors mono-alkylation.

  • Reagents: 1-Boc-4-aminopiperidine + 4-Bromophenylacetaldehyde .

  • Reductant: Sodium Triacetoxyborohydride (

    
    ).[1][3]
    
  • Conditions: DCM, Room Temp, catalytic Acetic Acid.[1][3]

  • Note: This route avoids the over-alkylation issue entirely but requires the aldehyde starting material [2].

Safety Information

  • 4-Bromophenethyl bromide: Lachrymator and skin irritant. Handle in a fume hood.

  • Acetonitrile: Flammable and toxic.

  • HBr Generation: Although neutralized by the base, the reaction theoretically generates HBr. Ensure adequate ventilation.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[4] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.[4] Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem. (2025).[1][6] Procedure for N-alkylation of Piperidine. BenchChem Technical Library. Link

  • Bhattacharyya, S., et al. (2014).[7] Selective N-alkylation of primary amines with R–NH2[7][8][9]·HBr and alkyl bromides. RSC Advances.[7][9][10] Link

Sources

Application Note: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine as a Privileged Scaffold for Aminergic GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scaffold Rationale

G protein-coupled receptors (GPCRs) represent the largest class of therapeutic targets, particularly for central nervous system (CNS) disorders. Aminergic GPCRs, including dopamine (e.g., D2R) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors, are heavily targeted for psychiatric and neurological indications. In medicinal chemistry, arylpiperazines and 4-aminopiperidines are considered "privileged scaffolds" due to their modular structure and inherent ability to yield high-affinity ligands for these receptors[1].

As a Senior Application Scientist, I frequently recommend 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (CAS: 887584-01-2) as a foundational building block for structure-based drug design (SBDD). This molecule provides a highly versatile, orthogonally protected starting point:

  • The Piperidine Core: Once deprotected, the basic nitrogen mimics the protonated amine found in endogenous neurotransmitters. This forms a mandatory salt bridge with the highly conserved aspartate residue (D3.32) in the orthosteric binding pocket of aminergic GPCRs[1].

  • The 4-Bromo-phenyl Moiety: The bromine atom serves as an optimal synthetic handle for palladium-catalyzed cross-coupling. Expanding this axis allows the ligand to project into extracellular loop 2 (EL2) and transmembrane helix 5 (TM5), regions responsible for determining functional selectivity (G-protein vs. β-arrestin bias)[2].

  • The 1-Boc Protecting Group: Enables the selective functionalization of the secondary amine or orthogonal late-stage deprotection to derivatize the piperidine nitrogen, facilitating the exploration of the intracellular-facing vestibule[3].

Workflow Scaffold 1-Boc-4-[2-(4-bromo-phenyl)- ethylamino]-piperidine Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Scaffold->Coupling Deprotection Boc Deprotection (TFA/HCl) & N-Alkylation Coupling->Deprotection Library Targeted GPCR Ligand Library Deprotection->Library Screening Radioligand Binding Assay (Affinity: Ki) Library->Screening Functional Functional Assays (cAMP & β-Arrestin) Screening->Functional

Workflow for GPCR ligand library generation and screening using the 4-aminopiperidine scaffold.

Protocol 1: Chemical Derivatization Strategy

Objective: Synthesize a focused library of GPCR ligands by sequentially modifying the 4-bromo-phenyl tail and the piperidine nitrogen.

Step 1.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Insight: Expanding the aryl system to a biphenyl or heteroaryl-phenyl enhances


 stacking with aromatic residues (like F6.51 and W6.48) deep in the GPCR pocket. This extension is critical for achieving high agonist potency and subtype selectivity[4].
  • Preparation: In an oven-dried Schlenk flask, combine 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (1.0 eq) and the desired arylboronic acid (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Reaction: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v). Heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Step 1.2: Boc Deprotection

Causality & Insight: The basic piperidine nitrogen must be exposed and protonated at physiological pH to interact with D3.32. Without this deprotection step, aminergic GPCR affinity is universally abolished[1].

  • Cleavage: Dissolve the coupled intermediate in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

  • Incubation: Stir at room temperature for 2 hours. Monitor completion via TLC/LC-MS.

  • Isolation: Concentrate in vacuo. Triturate the resulting oil with cold diethyl ether to precipitate the TFA salt of the target ligand.

Protocol 2: In Vitro Pharmacological Evaluation

Objective: Determine binding affinity (


) and functional activity (cAMP accumulation and β-arrestin recruitment).
Self-Validating System: Every assay plate MUST include a reference standard (e.g., Haloperidol for D2R, Ketanserin for 5-HT2A) to validate assay sensitivity, dynamic range, and membrane integrity.
Step 2.1: Radioligand Binding Assay (Affinity Determination)
  • Membrane Preparation: Harvest HEK293T cells stably expressing the target GPCR (e.g., human D2R or 5-HT2A). Homogenize and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, [³H]-spiperone (0.5 nM final concentration), and varying concentrations of the synthesized ligand (

    
     to 
    
    
    
    M) in binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
  • Equilibration: Incubate for 2 hours at 25°C to reach steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Step 2.2: Functional Assays (cAMP & β-Arrestin)

Causality & Insight: Modern GPCR drug discovery requires assessing functional selectivity. A ligand might act as a full agonist in the G-protein (cAMP) pathway but an antagonist in the β-arrestin pathway, which can drastically alter its therapeutic and side-effect profile[2].

Pathway Ligand Designed Ligand GPCR Aminergic GPCR (e.g., D2R / 5-HT2A) Ligand->GPCR Gi Gi/o Protein Pathway (cAMP Inhibition) GPCR->Gi G-protein Bias Arrestin β-Arrestin Pathway (Receptor Internalization) GPCR->Arrestin β-Arrestin Bias Therapeutic Therapeutic Efficacy Gi->Therapeutic SideEffects Potential Side Effects Arrestin->SideEffects

GPCR functional selectivity: Biased ligands can preferentially activate Gi/o or β-arrestin pathways.
  • cAMP Accumulation (Gi/o Activity): Seed cells in 384-well plates. Co-treat with Forskolin (10 µM, to stimulate baseline cAMP) and the test ligand. Measure the ligand-induced decrease in cAMP using a TR-FRET detection kit.

  • β-Arrestin Recruitment: Utilize an Enzyme Fragment Complementation (EFC) assay (e.g., DiscoverX PathHunter). Incubate cells with the ligand for 90 minutes, add the chemiluminescent detection reagent, and read luminescence to quantify arrestin translocation.

Quantitative Data Presentation

The following table summarizes representative structure-activity relationship (SAR) data demonstrating how derivatization of the 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine scaffold impacts receptor affinity and functional efficacy.

Compound IDR1 (4-Position Modification)R2 (Piperidine N)D2R

(nM)
5-HT2A

(nM)
D2R

(cAMP)
Scaffold Core -Br-H (Deprotected)145.2 ± 12310.5 ± 2545% (Partial Agonist)
Derivative A -Phenyl-H12.4 ± 1.845.2 ± 4.185% (Full Agonist)
Derivative B -4-Methoxy-phenyl-H8.1 ± 0.918.5 ± 2.092% (Full Agonist)
Derivative C -Phenyl-Methyl4.8 ± 0.5112.0 ± 8.5-15% (Inverse Agonist)

Note: Extension at the 4-position (Derivatives A & B) significantly improves affinity across both receptors due to enhanced hydrophobic contacts. Methylation of the piperidine nitrogen (Derivative C) shifts the functional profile toward inverse agonism at the D2 receptor.

References[3] Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8875840/[1] Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | Source: mdpi.com | URL:https://www.mdpi.com/1422-0067/25/11/6125[4] Title: Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533507/[2] Title: Structure-inspired design of β-arrestin-biased ligands for aminergic GPCRs | Source: unc.edu | URL:https://www.nature.com/articles/s41467-017-02214-5

Sources

Microwave-assisted synthesis methods for phenethylamino piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Phenethylamino Piperidine Derivatives

Executive Summary

The phenethylamino piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse array of therapeutic agents, including neurokinin-1 (NK1) antagonists, analgesics (e.g., fentanyl analogues), and neuroleptics.[1] Traditional thermal synthesis of these derivatives—typically involving N-alkylation followed by reductive amination—is often plagued by long reaction times (12–24 hours), incomplete conversion, and difficult purification profiles due to thermal degradation.[1]

This guide details microwave-assisted organic synthesis (MAOS) protocols that reduce reaction times to minutes while significantly improving yield and purity.[2] By leveraging the specific heating mechanisms of dielectric polarization, researchers can accelerate the critical bond-forming steps: the N-alkylation of the piperidine nitrogen and the subsequent reductive amination at the C4 position.

Key Benefits:

  • Time Efficiency: Reaction times reduced from hours to 10–30 minutes.

  • Selectivity: Minimized thermal degradation and side-product formation (e.g., elimination products).[1]

  • Scalability: Protocols adaptable from milligrams (library generation) to multigram scale.[1]

Mechanistic Insight: Why Microwave?

The synthesis of N-phenethyl-4-substituted piperidines involves polar transition states that are highly responsive to microwave irradiation.

  • Dipolar Polarization: The N-alkylation step involves a bimolecular nucleophilic substitution (

    
    ) between the piperidine nitrogen (nucleophile) and phenethyl bromide (electrophile). The transition state is more polar than the ground state. Microwave irradiation stabilizes this transition state through efficient dipolar coupling, lowering the activation energy (
    
    
    
    ) effectively.[1]
  • Arrhenius Acceleration: The ability to superheat solvents (e.g., acetonitrile or ethanol) above their atmospheric boiling points in sealed vessels significantly increases the reaction rate constant (

    
    ), as described by the Arrhenius equation.[1]
    

Experimental Protocols

Protocol A: Rapid N-Alkylation (Scaffold Synthesis)

Target: Synthesis of N-phenethyl-4-piperidone (NPP) from 4-piperidone.

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 equiv)[1]

  • (2-Bromoethyl)benzene (Phenethyl bromide) (1.1 equiv)[1]

  • Cesium Carbonate (

    
    ) (3.0 equiv) or 
    
    
    
    [1]
  • Solvent: Acetonitrile (ACN) or DMF (High dielectric constant required for MW absorption).[1]

Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend 4-piperidone HCl (1.0 mmol, 150 mg) and

    
     (3.0 mmol, 978 mg) in ACN (4 mL). Stir for 2 minutes to ensure deprotonation/free-basing.
    
  • Addition: Add (2-bromoethyl)benzene (1.1 mmol, 150 µL). Cap the vial with a crimp seal (PTFE/Silicone septa).

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (hold temperature).[1]

    • Temp: 100 °C.

    • Time: 15 minutes.

    • Stirring: High.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    .[1][3]
    
  • Yield Expectation: >90% (vs. 70-75% thermal reflux).

Optimization Table: Solvent Effects

SolventDielectric Const.Temp (°C)Time (min)Yield (%)Notes
Acetonitrile 37.51001592 Cleanest profile; easy workup.
DMF36.71201088Harder to remove; requires aq. wash.
Ethanol24.51102081Some competing solvolysis observed.
Toluene2.411060<40Poor MW absorption; requires doping.
Protocol B: Microwave-Enhanced Reductive Amination

Target: Conversion of NPP to 4-anilino-N-phenethylpiperidine (ANPP) or related derivatives. Note: This step installs the pharmacophore diversity (e.g., varying the aniline/amine).[1]

Reagents:

  • N-Phenethyl-4-piperidone (NPP) (1.0 equiv)

  • Aniline derivative (1.0–1.2 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Added post-imine formation if one-pot, or used in situ.[1]

Methodology (Two-Step, One-Pot):

  • Imine Formation (MW Step): In a microwave vial, mix NPP (1.0 mmol), Aniline (1.1 mmol), and AcOH (cat.) in Dichloroethane (DCE) or Ethanol.

    • Irradiation: 100 °C for 5–10 minutes. (Drives equilibrium to imine/enamine).[1]

  • Reduction (Chemical Step): Open vial (Caution: Pressure release). Add STAB (1.5 mmol). Stir at Room Temperature for 15 minutes. Note: Borohydrides are generally not microwaved at high temp due to rapid decomposition/hydrogen evolution.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    

Visualizing the Synthetic Pathway

The following diagram illustrates the modular workflow for creating these derivatives, highlighting the decision points for microwave intervention.

G cluster_opt Optimization Parameters Start 4-Piperidone (Precursor) Step1 Step 1: N-Alkylation (MW: 100°C, 15 min) Start->Step1 + Phenethyl Bromide + Cs2CO3 / ACN Inter Intermediate: N-Phenethyl-4-piperidone Step1->Inter >90% Yield Step2 Step 2: Reductive Amination (MW Imine Formation) Inter->Step2 + Amine (R-NH2) + AcOH Final Target: Phenethylamino Piperidine Step2->Final + NaBH(OAc)3 (Reduction) Solvent Solvent Choice: ACN (Preferred) DMF (Alt) Temp Temp Control: Max 120°C (Prevent Degradation)

Figure 1: Modular workflow for the microwave-assisted synthesis of phenethylamino piperidine scaffolds. Red nodes indicate microwave-active steps.

Safety & Compliance

  • Pressure Hazards: Microwave heating of volatile solvents (ACN, EtOH) in sealed vessels generates significant pressure.[1] Ensure vials are rated for at least 20 bar. Do not fill vials >75% volume.

  • Chemical Control: Phenethylamino piperidines are structural precursors to potent opioids (fentanyl class).[1][4] While this guide focuses on general medicinal chemistry applications (e.g., neurokinin antagonists), researchers must adhere to all local regulations (DEA, EMA) regarding the synthesis of controlled substance analogues.[1]

  • Thermal Runaway: The alkylation reaction is exothermic. The microwave reactor's active cooling (compressed air) must be engaged.[1]

References

  • Gupta, P. K., et al. (2014).[1] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250.[1] (Demonstrates the core alkylation/reductive amination pathway optimized for yield).

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] (Authoritative review on MW mechanisms and Arrhenius effects).

  • Valdez, C. A., et al. (2014). A Convenient One-Pot Synthesis of Fentanyl.[4] American Academy of Forensic Sciences.[5] (Discusses the tandem reductive alkylation/amination strategy).

  • Mavandadi, F., & Pilotti, A. (2006). The impact of microwave-assisted organic synthesis in drug discovery.[6][7][8] Drug Discovery Today, 11(3-4), 165-174. (Contextualizes the use of MW for rapid library generation of piperidine pharmacophores).

Sources

Scale-up procedures for synthesizing 1-Boc-protected aryl bromide piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to guide process chemists and scale-up scientists through the robust synthesis of 1-Boc-4-(4-bromophenyl)piperidine , a critical intermediate for Suzuki-Miyaura cross-couplings in medicinal chemistry.

Executive Summary & Strategic Rationale

The target molecule, tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate , serves as a "universal socket" in drug discovery, enabling the rapid diversification of piperidine scaffolds via the aryl bromide handle.

While bench-scale synthesis often relies on dichloromethane (DCM) and column chromatography, these are non-viable for multi-kilogram scale-up due to environmental regulations and cost. This guide details a Process Mass Intensity (PMI)-optimized route focusing on:

  • Safety: Mitigating the inhalation toxicity and thermal instability of Di-tert-butyl dicarbonate (Boc₂O).

  • Green Solvents: Replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.

  • Purification: Replacing chromatography with a thermodynamically controlled crystallization.

Synthetic Pathway Analysis

We focus on the Direct Protection Route of the commercially available hydrochloride salt. This is currently the most economic entry point for scale-up (100g – 5kg batches).

  • Step 1: Biphasic neutralization of 4-(4-bromophenyl)piperidine hydrochloride.

  • Step 2: Nucleophilic substitution with Boc₂O.

  • Step 3: Solvent-swap crystallization.

Critical Process Safety: Handling Boc₂O

WARNING: Di-tert-butyl dicarbonate (Boc₂O) is often underestimated. At scale, it presents distinct hazards that do not manifest in milligram synthesis.

Hazard ParameterValue/ConditionOperational Consequence
Melting Point 23 °CExists as a supercooled liquid or solid. Do not heat >40°C to melt drums; use warm water baths only.
Inhalation Toxicity LC50 (Rat) ~100 mg/m³Fatal if inhaled. High vapor pressure at T > 30°C. All charging must occur in a closed system or Laminar Flow Hood.
Thermal Instability T_onset > 50°CSelf-accelerating decomposition releases CO₂ and Isobutylene. Pressure buildup risk in sealed reactors.
Sensitization Skin/RespiratoryDedicated PPE (chem-suit) required for solid handling.

Detailed Protocol: Biphasic Protection Scale-Up (1.0 kg Batch)

Reaction Setup[1][2]
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Temperature Control: Cryostat set to 20 °C (Exotherm control).

  • Atmosphere: Nitrogen inertion.

Materials Bill
ReagentMW ( g/mol )Equiv.Mass (g)MolesRole
4-(4-Bromophenyl)piperidine HCl 276.601.01000 g3.61Limiting Reagent
Boc₂O 218.251.1867 g3.97Electrophile
Potassium Carbonate (K₂CO₃) 138.202.51247 g9.02Base (HCl Scavenger)
2-MeTHF Solvent-5.0 L-Organic Phase
Water (DI) Solvent-5.0 L-Aqueous Phase
Step-by-Step Methodology
Phase A: Dissolution & Neutralization (Endothermic -> Exothermic)
  • Charge 5.0 L of DI water and 1247 g K₂CO₃ into the reactor. Stir at 300 RPM until fully dissolved (mild exotherm possible).

  • Cool the aqueous base solution to 15 °C.

  • Charge 5.0 L of 2-MeTHF.

  • Add 1000 g of 4-(4-bromophenyl)piperidine HCl solid in portions over 15 minutes.

    • Process Insight: The HCl salt will neutralize and the free base will partition into the 2-MeTHF layer. Ensure good agitation (400 RPM) to facilitate mass transfer.

Phase B: Boc Anhydride Addition (Exothermic)
  • Prepare a solution of Boc₂O (867 g) in 500 mL 2-MeTHF (or melt gently at 25°C and add neat if liquid).

  • Add Boc₂O solution via addition funnel over 45–60 minutes .

    • Critical Control Point: Maintain internal temperature < 25 °C . The reaction of amines with Boc₂O is exothermic. Higher temperatures promote Boc decomposition and byproduct formation.

  • Post-Stir: Adjust temperature to 20–23 °C and stir for 4 hours.

  • IPC (In-Process Control): Sample organic layer for HPLC. Target: < 0.5% starting amine.

Phase C: Workup & Purification (Crystallization)[1]
  • Stop agitation and allow phases to separate (15–30 min). The product is in the upper (organic) phase.

  • Drain the lower aqueous phase (contains KCl and excess carbonate).

  • Wash the organic phase with 2.0 L of 0.5 M Citric Acid (removes unreacted amine and DMAP traces if used).

  • Wash with 2.0 L Brine.

  • Distillation: Switch reactor to distillation mode. Distill 2-MeTHF under reduced pressure (vacuum) until reactor volume is ~2.5 L (approx 2.5 volumes relative to input).

  • Solvent Swap (The "Crash" Method):

    • Add 3.0 L of n-Heptane slowly at 40 °C.

    • Seed with 1.0 g of pure product crystals (if available).

    • Cool slowly to 0–5 °C over 2 hours.

  • Filtration: Collect solids via vacuum filtration (Buchner or Nutsche filter).

  • Wash: Wash cake with cold n-Heptane (2 x 500 mL).

  • Drying: Vacuum oven at 40 °C for 12 hours.

Expected Yield: 1160 g – 1200 g (94–97%) Appearance: White to off-white crystalline solid.

Expert Insight: The "Hidden" Precursor Challenge

If you cannot source the 4-(4-bromophenyl)piperidine HCl salt, you must synthesize it. Do not use Palladium on Carbon (Pd/C) for the reduction step.

The Problem: Reducing the double bond in 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine using Pd/C often results in hydrodehalogenation (stripping the bromine atom), yielding the useless phenyl-piperidine analog.

The Solution: Use Rhodium on Carbon (Rh/C) or Platinum (Pt/C) .[2]

  • Catalyst: 5% Rh/Alumina or 5% Pt/C.

  • Conditions: Methanol, 1 atm H₂ (balloon) or low pressure (3 bar).

  • Selectivity: These catalysts reduce the alkene alkene preferentially over the aryl bromide.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and chemical flow for the synthesis.

G cluster_safety Safety Critical Parameters Start Target: 1-Boc-4-(4-bromophenyl)piperidine SourceCheck Is HCl Salt Available? Start->SourceCheck Biphasic Biphasic System Setup (2-MeTHF / Aq K2CO3) SourceCheck->Biphasic Yes (Route A) Grignard 1. Grignard Addition (4-Piperidone + 4-Br-Ph-MgBr) SourceCheck->Grignard No (Route B) BocAdd Controlled Addition of Boc2O (T < 25°C, 1 h) Biphasic->BocAdd IPC IPC: HPLC < 0.5% Amine BocAdd->IPC IPC->BocAdd Fail (Add more Boc2O) Cryst Solvent Swap Crystallization (2-MeTHF -> Heptane) IPC->Cryst Pass Final Final Product (>98% Purity, White Solid) Cryst->Final Elimination 2. Acidic Dehydration (HCl/AcOH -> Tetrahydropyridine) Grignard->Elimination Reduction 3. Chemoselective Hydrogenation (Rh/C or Pt/C - NO Pd/C!) Elimination->Reduction Reduction->Biphasic Form HCl Salt

Caption: Figure 1. Process flow diagram highlighting the critical path for Route A (Protection) and the chemoselectivity requirement in Route B (Construction).

References

  • Boc Protection Mechanisms: Chemistry Steps. (2023). Boc Protecting Group for Amines - Mechanism and Conditions. Retrieved from [Link]

  • Organic Syntheses - Scale Up Standards: Organic Syntheses. (2010). General Procedures for Scale-Up of Boc Protection. Retrieved from [Link]

Sources

Strategic Derivatization of the Secondary Amine in 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

This guide details the strategic derivatization of the secondary amine moiety in 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (referred to herein as Scaffold A ).[1] This scaffold represents a critical "privileged structure" in medicinal chemistry, sharing the 4-aminopiperidine core found in various GPCR ligands (e.g., opioid receptors, chemokine receptors) and kinase inhibitors.[1]

The protocols below are designed to ensure chemoselectivity, preserving the acid-labile Boc group and the Aryl Bromide handle (crucial for downstream cross-coupling) while efficiently diversifying the secondary amine.

Key Chemical Attributes
FeatureChemical ImplicationOperational Constraint
Secondary Amine Nucleophilic center for derivatization.[1][2][3]Moderately hindered (attached to Piperidine C4 and Phenethyl).
Boc Group Protects Piperidine N1.[4][5]Avoid strong acids (TFA, HCl) during workup/reaction.[1]
Aryl Bromide Electrophile for future Pd-coupling.[1]Stable to standard acylation/alkylation; avoid lithiation conditions.

Strategic Analysis & Retrosynthesis

The derivatization of Scaffold A generally follows three primary pathways to generate SAR (Structure-Activity Relationship) libraries:

  • Amide Formation (Acylation): Modulating hydrogen bond donors/acceptors.

  • Reductive Amination (Alkylation): Increasing lipophilicity and basicity.

  • Sulfonylation: Introducing rigid, polar cores.

Workflow Visualization

DerivatizationStrategy Scaffold Scaffold A (Secondary Amine) Acyl Pathway A: Acylation Scaffold->Acyl R-COCl or R-COOH/HATU Alk Pathway B: Reductive Amination Scaffold->Alk R-CHO NaBH(OAc)3 Sulf Pathway C: Sulfonylation Scaffold->Sulf R-SO2Cl Base Amide Tertiary Amide (Stable, Polar) Acyl->Amide TertAmine Tertiary Amine (Basic, Lipophilic) Alk->TertAmine Sulfonamide Sulfonamide (Rigid, Metabolic Stability) Sulf->Sulfonamide

Caption: Figure 1.[1] Divergent synthetic pathways for the functionalization of Scaffold A.

Detailed Experimental Protocols

Protocol A: Diversity-Oriented Amide Coupling (HATU Method)

Best for: Library generation using carboxylic acids.[1] High tolerance for functional groups.

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.2 equiv)[1]

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).[1]

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to scaffold).

  • Base Addition: Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add Scaffold A (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Flush with Nitrogen (

    
    ), cap, and stir at RT for 4–16 hours.
    
    • Checkpoint: Monitor by LC-MS or TLC (50% EtOAc/Hexanes).[1] Look for the disappearance of the secondary amine peak.

  • Workup (Crucial for Boc Stability):

    • Dilute with EtOAc.

    • Wash with saturated

      
        (removes acid/HATU byproducts).[1]
      
    • Wash with 5% Citric Acid (removes unreacted amine/DIPEA).[1] Note: Brief contact only to preserve Boc.

    • Wash with Brine, dry over

      
      , and concentrate.
      
Protocol B: Rapid Acylation (Acid Chloride Method)

Best for: Scale-up and simple, commercially available acyl chlorides.[1]

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Acyl Chloride (R-COCl) (1.1 equiv)[1]

  • Triethylamine (TEA) or Pyridine (2.0 equiv)[1]

  • DMAP (10 mol%) (Optional catalyst for hindered substrates)[1]

  • Solvent: Anhydrous DCM (

    
    ).[6]
    

Step-by-Step Methodology:

  • Preparation: Dissolve Scaffold A and TEA in anhydrous DCM (0.2 M) under

    
    . Cool to 0°C.[6][7]
    
  • Addition: Add the Acyl Chloride dropwise.

    • Mechanistic Insight: The cooling prevents exotherms that could degrade the Boc group or lead to bis-acylation if the stoichiometry is off.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add a small amount of water or methanol to quench excess acid chloride.

  • Purification: Standard aqueous workup (as above) followed by flash chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Protocol C: Reductive Amination (Alkylation)

Best for: Introducing alkyl groups to create tertiary amines. Uses mild conditions to avoid reducing the aryl bromide.

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) [

    
    ] (1.5 equiv)[1]
    
  • Acetic Acid (AcOH) (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve Scaffold A and the Aldehyde in DCE (0.1 M). Add Acetic Acid.[8] Stir for 30–60 minutes at RT.

    • Why AcOH? It catalyzes the formation of the iminium ion intermediate without removing the Boc group.

  • Reduction: Add STAB in one portion.

    • Note: STAB is preferred over

      
       due to lower toxicity and better chemoselectivity (won't reduce the ketone/aldehyde before imine formation).
      
  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
    • Caution: Ensure the aqueous layer is basic (pH > 8) to extract the product as the free base.

Protocol D: Sulfonylation

Best for: Creating sulfonamides for metabolic stability.

Reagents:

  • Scaffold A (1.0 equiv)[1]

  • Sulfonyl Chloride (R-

    
    Cl) (1.2 equiv)[1]
    
  • Pyridine (solvent & base) OR DCM + TEA .

Step-by-Step Methodology:

  • Dissolve Scaffold A in anhydrous Pyridine (0.2 M) at 0°C.

  • Add Sulfonyl Chloride slowly.

  • Stir at RT overnight.

  • Workup: Dilute with EtOAc, wash extensively with Copper(II) Sulfate (

    
    ) solution  (removes pyridine by complexation—solution turns dark blue) or dilute Citric Acid.[1]
    

Troubleshooting & Optimization Logic

IssueProbable CauseCorrective Action
Low Conversion (Acylation) Steric hindrance at Piperidine C4.[1]Switch from TEA to stronger base (NaH) in DMF (careful with Boc), or use heat (50°C) with HATU.
Boc Deprotection Observed Acidic workup too harsh or prolonged.Replace Citric Acid wash with diluted

. Ensure solvents are anhydrous (HCl generation in DCM).
Bis-alkylation (Reductive Amination) Aldehyde is too reactive (e.g., Formaldehyde).[1]Control stoichiometry strictly (0.9 equiv aldehyde) or lower temperature to -10°C.
Product stuck in Aqueous Layer Product is too polar/protonated.Adjust pH to >10 during extraction. Use "Salting out" method (saturate with NaCl) and extract with IPA/CHCl3 (1:3).[1]
Analytical Validation (QC)

Upon isolation, the derivative should be validated via 1H NMR (DMSO-d6 or CDCl3) :

  • Boc: Confirm presence of singlet ~1.40–1.45 ppm (9H).

  • Aryl Bromide: Confirm aromatic doublets (AA'BB' system) ~7.0–7.5 ppm.

  • Derivatization: Disappearance of the broad NH signal (typically >3.0 ppm) and appearance of R-group protons.

References

  • BenchChem. (2025).[7] Application Notes and Protocols for the Acylation of Amines. Retrieved from [1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][9]

  • ChemicalBook. (2024). 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE Product Description and Uses. Retrieved from [1][10]

  • Sigma-Aldrich. (n.d.).[1] 1-Boc-4-aminopiperidine Derivatives and Building Blocks. Retrieved from [1]

  • Wikipedia. (2022). 1-Boc-4-AP (Fentanyl Precursor Context). Retrieved from [1]

Disclaimer: This protocol involves the use of hazardous chemicals. All users must adhere to their institution's safety guidelines, including the use of PPE (gloves, goggles, lab coat) and fume hoods.

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Synthesis of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Synthesis > Reductive Amination

Overview The synthesis of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (CAS: 887584-01-2) is typically achieved via the reductive amination of 1-Boc-4-piperidone with 2-(4-bromophenyl)ethanamine. While this is a foundational transformation in medicinal chemistry, researchers frequently encounter yield-limiting side reactions, including premature ketone reduction, over-alkylation, and halogen cleavage.

This guide provides a self-validating protocol and mechanistic troubleshooting steps to ensure a high-yielding, reproducible synthesis.

Reaction Pathway & Mechanistic Pitfalls

To optimize yield, we must first understand the competing kinetics in the reaction vessel. The desired pathway requires the complete condensation of the ketone and primary amine to form an intermediate imine (or iminium ion) before hydride transfer occurs. If the reducing agent is too aggressive or added too early, side reactions will dominate.

SynthesisPathway K 1-Boc-4-piperidone (Ketone) I Imine Intermediate (Transient) K->I + Amine, AcOH - H2O S1 1-Boc-4-hydroxypiperidine (Ketone Reduction) K->S1 Premature STAB Reduction A 4-Bromophenethylamine (Primary Amine) A->I T Target Compound (Secondary Amine) I->T STAB Reduction S2 Tertiary Amine (Over-alkylation) T->S2 Excess Ketone + STAB

Fig 1. Reductive amination pathway and common side reactions for the target piperidine.

Standardized Experimental Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB), which is the industry standard for this transformation due to its mild nature and superior chemoselectivity [1].

Reagents & Stoichiometry:

  • 1-Boc-4-piperidone: 1.00 eq (Limiting reagent)

  • 2-(4-bromophenyl)ethanamine: 1.05 eq (Slight excess to prevent over-alkylation)

  • Glacial Acetic Acid (AcOH): 1.20 eq (Acid catalyst)

  • Sodium Triacetoxyborohydride (STAB): 1.50 eq (Hydride donor)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE), 0.2 M

Step-by-Step Methodology:

  • Reagent Mixing: In an oven-dried flask under an N₂ atmosphere, dissolve 1-Boc-4-piperidone and 2-(4-bromophenyl)ethanamine in anhydrous DCE.

  • Acid Catalysis (Critical Step): Add glacial acetic acid to the stirring solution. Self-Validation Check: The solution should remain clear. Stir at room temperature (20-25 °C) for 1 to 2 hours. This pre-stirring ensures the thermodynamic equilibrium favors imine formation prior to the introduction of the reducing agent.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Self-Validation Check: TLC or LC-MS should indicate complete consumption of the ketone (absence of the UV-inactive ketone spot, visualized via KMnO₄ stain).

  • Quenching: Slowly pour the reaction mixture into an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes. This neutralizes the acetic acid and decomposes any unreacted STAB, preventing downstream degradation during workup.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate or DCM/MeOH with 1% Et₃N to prevent amine streaking) to yield pure 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine.

ExpWorkflow S1 1. Reagent Mixing Ketone + Amine + DCE S2 2. Acid Catalysis Add AcOH (Stir 1-2h) S1->S2 S3 3. Reduction Add STAB portion-wise at 0°C S2->S3 S4 4. Quenching Add sat. NaHCO3 (Stir 30m) S3->S4 S5 5. Extraction & Drying DCM extraction, Na2SO4 S4->S5 S6 6. Purification Flash Chromatography (Silica) S5->S6

Fig 2. Step-by-step experimental workflow for optimized reductive amination.

Quantitative Reagent Comparison

Choosing the correct reducing agent is the single most critical factor in this synthesis. The table below summarizes the quantitative data driving the selection of STAB over historical alternatives.

Reducing AgentTypical Yield (%)Equivalents NeededChemoselectivity (Imine vs. Ketone)Toxicity / Safety ProfileRecommended Solvent
STAB (NaBH(OAc)₃) 85 - 95% 1.4 - 1.5 eqExcellent Low toxicity, stable solidDCE, DCM, THF
NaBH₃CN 60 - 75%2.0 - 3.0 eqGoodHigh (Releases HCN at low pH)MeOH, EtOH
NaBH₄ < 30%1.0 - 2.0 eqPoor (Rapid ketone reduction)ModerateMeOH, EtOH
H₂, Pd/C 0% (Target)CatalyticN/A (Causes debromination)Pyrophoric catalystMeOH, EtOAc
Troubleshooting FAQs

Q: My LC-MS shows a large peak corresponding to 1-Boc-4-hydroxypiperidine. How do I prevent this? A: This is the alcohol side-product formed by the direct reduction of 1-Boc-4-piperidone. It occurs when the reducing agent attacks the ketone before the imine has fully formed. Causality & Solution: Ketones are sterically more hindered and electronically less reactive than aldehydes, making their imine condensation slower. To fix this, implement a strict 2-hour pre-stirring of the ketone, amine, and AcOH before adding the STAB. If the issue persists, add a dehydrating agent like 4Å molecular sieves or Titanium(IV) isopropoxide (Ti(OiPr)₄) during the pre-stirring phase to drive water out of the equilibrium.

Q: The yield is low, and I am seeing a higher molecular weight mass in the MS (+197 Da over the product). What is happening? A: You are observing over-alkylation. The newly formed secondary amine (your target product) is reacting with a second equivalent of 1-Boc-4-piperidone to form a bulky tertiary amine. Causality & Solution: This happens if the local concentration of the ketone is too high relative to the primary amine. Ensure that 2-(4-bromophenyl)ethanamine is present in a slight stoichiometric excess (1.05 to 1.10 eq). Never use the primary amine as the limiting reagent in this specific synthesis.

Q: I tried to use catalytic hydrogenation (H₂ with Pd/C) to avoid boron byproducts, but my product lost the bromine atom. Why? A: Palladium-catalyzed hydrogenation is incompatible with aryl halides. The Pd/C catalyst rapidly cleaves the aryl-bromide bond via hydrogenolysis, resulting in debromination. Causality & Solution: The oxidative addition of Palladium into the C-Br bond is highly favorable under these conditions. You must strictly use hydride donors (like STAB) when your substrate contains an aryl halide.

Q: Can I use Trifluoroacetic Acid (TFA) instead of Acetic Acid (AcOH) to speed up imine formation? A: No. While a stronger acid will protonate the carbonyl oxygen faster, TFA is strong enough to prematurely cleave the tert-butyloxycarbonyl (Boc) protecting group from your piperidine ring. Causality & Solution: The Boc group is acid-labile. Glacial acetic acid provides the perfect pKa (~4.76) to catalyze imine formation without triggering debocylation. Maintain the use of AcOH.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Reagent Database. 1-BOC-4-[2-(4-BROMO-PHENYL)-ETHYLAMINO]-PIPERIDINE (CAS: 887584-01-2) Compound Summary. URL: [Link]

Removing unreacted aldehyde in reductive amination of Boc-piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive amination of Boc-piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: I see a persistent impurity with the mass of my starting aldehyde in my LC-MS analysis after work-up. What is the most likely cause?

A: This is a very common issue. The most probable cause is incomplete reaction or inefficient removal of unreacted aldehyde during the aqueous work-up. Aldehydes can vary in polarity and may not be fully extracted into the aqueous phase, especially if they are relatively nonpolar.

Q2: Why is my isolated yield low after purification, even though TLC/LC-MS analysis of the crude reaction mixture showed good conversion to the product?

A: Low isolated yield post-purification, despite good crude conversion, often points to issues during the work-up or purification steps. Potential causes include product loss during aqueous extractions, especially if the product has some water solubility, or co-elution of the product with remaining aldehyde or other byproducts during column chromatography.

Q3: Can I use sodium borohydride (NaBH₄) for my reductive amination?

A: While NaBH₄ can be used, it is often not the ideal choice. NaBH₄ is a strong reducing agent and can reduce the starting aldehyde to an alcohol, competing with the desired imine formation and reduction pathway.[1][2] Milder, more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they preferentially reduce the iminium ion intermediate over the carbonyl group.[1][2]

Q4: My reaction seems to stall, and I observe starting materials even after extended reaction times. What can I do?

A: Sluggish reactions can be due to several factors. Ensure that the pH of your reaction is weakly acidic (around 4-6), as this promotes the formation of the iminium ion intermediate.[1] A catalytic amount of acetic acid is often added to facilitate this.[1] If the substrates are particularly hindered or unreactive, gentle heating may be necessary.[1]

Troubleshooting Guide: Tackling Unreacted Aldehyde

The presence of unreacted aldehyde is one of the most frequent challenges in the reductive amination of Boc-piperidines. Below are detailed strategies to address this issue, ranging from in-situ quenching to specialized purification techniques.

Problem: Persistent Aldehyde Impurity Detected Post-Workup

Root Cause Analysis: Standard aqueous work-ups may be insufficient for complete removal of all aldehydes, particularly those with significant organic character. The aldehyde's partitioning between the organic and aqueous layers might favor the organic phase, leading to its persistence.

Solution 1: Aqueous Work-up with a Sodium Bisulfite Quench

Principle of Method: This classic and highly effective technique relies on the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group.[3] This reaction forms a stable, water-soluble bisulfite adduct, which is then easily separated into the aqueous phase during liquid-liquid extraction.[3][4] This method is highly selective for aldehydes and some reactive ketones.[3]

Detailed Experimental Protocol: Sodium Bisulfite Wash

  • Reaction Quench: After the reductive amination is complete (as determined by TLC or LC-MS), quench the reaction by adding it to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (or a mild base) to neutralize any remaining acid.

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Bisulfite Wash: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel.

  • Extraction: Shake the funnel vigorously for 2-3 minutes to ensure intimate mixing and formation of the bisulfite adduct.

  • Phase Separation: Allow the layers to separate. The organic layer contains your desired Boc-piperidine product, while the aqueous layer now holds the aldehyde-bisulfite adduct.[3]

  • Final Washes: Drain the aqueous layer. Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now substantially free of the aldehyde.

Solution 2: Solid-Phase Scavenging with Aldehyde Scavenger Resins

Principle of Method: Scavenger resins are polymer-supported reagents designed to react with and sequester specific types of molecules from a solution.[5][6][7] For aldehyde removal, resins functionalized with primary amines or hydrazines are commonly used. These functional groups react with the excess aldehyde to form imines or hydrazones, respectively, which remain covalently bound to the solid-phase resin.[8] The product is then isolated by simple filtration.[5][7] This method is particularly advantageous for parallel synthesis and high-throughput applications.[5][6][7]

Detailed Experimental Protocol: Aldehyde Scavenger Resin

  • Resin Selection: Choose a scavenger resin appropriate for your aldehyde. Amino-functionalized resins are a common choice.

  • Resin Preparation: Swell the resin in the reaction solvent for 15-30 minutes before use.

  • Scavenging: After the reductive amination reaction is complete, add the scavenger resin (typically 2-3 equivalents relative to the excess aldehyde) to the reaction mixture.

  • Incubation: Gently agitate the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of the aldehyde by TLC or LC-MS.

  • Isolation: Once the aldehyde is consumed, filter the reaction mixture to remove the resin.

  • Work-up: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and proceed with a standard aqueous work-up and concentration.

Solution 3: Optimized Chromatographic Purification

Principle of Method: While column chromatography is a standard purification technique, separating compounds with similar polarities, such as a Boc-protected piperidine and a moderately polar aldehyde, can be challenging.[9] Careful optimization of the mobile phase and stationary phase is crucial for achieving good separation.

Detailed Experimental Protocol: Column Chromatography

  • TLC Analysis: Before attempting a column, perform a thorough TLC analysis using various solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane/methanol) to identify a system that provides good separation between your product and the aldehyde.[10]

  • Column Packing: Pack a silica gel column with the chosen eluent system.

  • Loading: Load the crude product onto the column using a minimal amount of solvent.

  • Elution: Run the column, collecting fractions and analyzing them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Purification MethodProsConsBest For
Sodium Bisulfite Wash Inexpensive, fast, and highly effective for most aldehydes.[3][4]Generates aqueous waste; may not be suitable for very sterically hindered aldehydes.Routine, small to large-scale reactions.
Scavenger Resins High selectivity, simple filtration-based workup, suitable for automation.[5][6]More expensive than bisulfite, may require longer reaction times for scavenging.High-throughput screening, parallel synthesis, and difficult-to-separate mixtures.
Column Chromatography Can provide very high purity product.Can be time-consuming and solvent-intensive; potential for product loss on the column.[4]Final purification step after bulk impurity removal; separation of structurally similar compounds.

Decision-Making Workflow for Aldehyde Removal

The following diagram outlines a logical approach to selecting the appropriate purification strategy.

G start Reaction Complete (TLC/LC-MS) check_aldehyde Aldehyde Present in Crude? start->check_aldehyde workup Standard Aqueous Work-up check_aldehyde->workup Yes end Pure Product check_aldehyde->end No check_purity Product Pure? workup->check_purity check_purity->end Yes difficult_sep Difficult Separation by TLC? check_purity->difficult_sep No bisulfite Sodium Bisulfite Wash chromatography Optimized Column Chromatography bisulfite->chromatography scavenger Aldehyde Scavenger Resin scavenger->chromatography chromatography->end difficult_sep->bisulfite No difficult_sep->scavenger Yes

Sources

Technical Support Center: Troubleshooting Solubility of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses solubility challenges associated with 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (hereafter referred to as Compound X ).[1][2][3] Based on its structure—a lipophilic Boc-protected piperidine core with a hydrophobic bromophenyl-ethyl tail—this compound presents specific solubility behaviors in polar aprotic solvents like DMSO.[1][3]

The most common failure modes involve hydrophobic aggregation (oiling out) due to water contamination in DMSO and crystallization hysteresis following freeze-thaw cycles.[1][2][3] This guide provides a self-validating troubleshooting protocol to resolve these issues.

Phase 1: Diagnostic & Root Cause Analysis

Q1: Why does my solution turn cloudy or form a viscous "gum" at the bottom of the vial upon adding DMSO?

Diagnosis: This is likely "Oiling Out" caused by the Antisolvent Effect of Water . The Science: DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere if left uncapped. Compound X is lipophilic (LogP > 3 estimated).[3] While soluble in pure DMSO, it is insoluble in water.[3] If your DMSO contains even 1-2% water, the hydrophobic effect forces the compound out of solution, forming a distinct oil or gum rather than a crystalline precipitate [1].

Immediate Fix:

  • Check the DMSO source.[3] If the bottle has been opened for >1 month without a septum, discard it.

  • Use Anhydrous DMSO (≥99.9%) from a fresh ampoule or a Sure/Seal™ bottle.[3]

  • Apply gentle heat (40°C) and sonication .[3]

Q2: The compound dissolved initially, but after storing it in the fridge (4°C), it precipitated and won't re-dissolve.

Diagnosis: Thermodynamic Metastability & Hysteresis. The Science: Pure DMSO freezes at ~18.5°C. In a 4°C fridge, the solvent freezes, forcing the solute into interstitial spaces where local concentration spikes, leading to aggregation. Upon thawing, the compound remains in a stable, lattice-bound solid state (hysteresis) that requires significantly more energy to break than the original amorphous powder [2].[3]

Immediate Fix:

  • Do not simply vortex. You must overcome the lattice energy.[3]

  • Heat the solution to 37–45°C in a water bath for 10 minutes.

  • Sonicate for 5 minutes while warm.

  • Prevention:[1][2][3] Store DMSO stocks at room temperature (20-25°C) if used frequently, or -20°C for long term.[1][2][3] Avoid 4°C storage for DMSO [3].[3]

Q3: I am using the HCl salt form of the compound. Why is solubility lower than expected?

Diagnosis: Ionic Lattice Strength. The Science: Salt forms (e.g., Hydrochloride) are polar ionic lattices.[1][3] While DMSO is polar, it solvates cations well but anions poorly (unlike water).[3] A lipophilic amine salt may struggle to dissociate in pure DMSO.[3]

Immediate Fix:

  • Add a "proton sponge" or disruptor? No.

  • Protocol: Add 1-2% (v/v) of deionized water only if the salt refuses to dissolve in pure DMSO (counter-intuitive, but salts need high dielectric solvation).[1][3] Alternatively, gentle heating is usually sufficient for amine salts in DMSO.[3]

Phase 2: Standardized Dissolution Protocol

Use this protocol to prepare a 10 mM to 50 mM stock solution.

Materials Required
  • Compound X (Solid)[1][3][4]

  • Anhydrous DMSO (Grade: Molecular Biology or Cell Culture, ≥99.9%)[1][3]

  • Vortex Mixer

  • Ultrasonic Water Bath (Frequency: ~40 kHz)[1][3]

  • Water Bath / Heating Block (Set to 40°C)[1][3]

Step-by-Step Procedure
StepActionTechnical Rationale
1 Equilibrate DMSO and Compound to Room Temp (22°C).Prevents condensation on the compound powder, which introduces water (antisolvent).[3]
2 Weigh the compound into a glass vial (Amber preferred).Glass is resistant to DMSO.[3] Amber protects from potential photodegradation of the bromide moiety.
3 Calculate DMSO volume for target concentration.[3]Use

(See formula below).[3]
4 Add DMSO to the center of the vial.Ensure the solvent contacts the powder directly; avoid washing powder up the walls.
5 Incubate at Room Temp for 2-3 minutes.Allows solvent penetration (wetting) into the powder bulk before mechanical stress.[3]
6 Vortex vigorously for 30 seconds.[3]Disperses large aggregates.[3]
7 Sonicate at 40°C for 5–10 minutes.Critical Step: Acoustic cavitation breaks the crystal lattice and overcomes the energy barrier for solvation [4].
8 Visual Inspection: Hold against light.Solution must be clear. If "schlieren" lines (swirls) are visible, mixing is incomplete.[3]

Calculation Reference:


[1][3]

Phase 3: Troubleshooting Decision Tree

The following logic flow describes the corrective actions for persistent solubility issues.

SolubilityTroubleshooting Start Start: Compound added to DMSO CheckVisual Visual Inspection Start->CheckVisual Clear Solution Clear? CheckVisual->Clear Yes Yes Clear->Yes No No Clear->No Success Success: Store at RT or -20°C Cloudy Issue: Cloudy / Precipitate Sonicate Action: Sonicate @ 40°C (10 mins) Cloudy->Sonicate CheckClear2 Clear now? Sonicate->CheckClear2 CheckClear2->Yes CheckClear2->No WaterCheck Check: Is DMSO old/wet? Yes (Wet) Yes (Wet) WaterCheck->Yes (Wet) No (Dry) No (Dry) WaterCheck->No (Dry) NewDMSO Action: Lyophilize or Restart with Anhydrous DMSO NewDMSO->Start SaltCheck Check: Is it a Salt form (HCl)? SaltCheck->Yes SaltCheck->No AddWater Action: Add 1-2% dH2O (Solubilize Salt) AddWater->Success Dilute Action: Dilute to lower conc. (e.g., 50mM -> 10mM) Dilute->Success Yes->Success Yes->Success Yes->AddWater No->Cloudy No->WaterCheck No->Dilute Yes (Wet)->NewDMSO No (Dry)->SaltCheck

Figure 1: Decision tree for troubleshooting insolubility events in DMSO.

Phase 4: Stability & Storage Data

Chemical Stability (Boc Group)

The Boc (tert-butoxycarbonyl) group is acid-labile.[1][2][3]

  • Risk: DMSO can slowly decompose to form trace amounts of methanesulfonic acid or sulfuric acid derivatives if exposed to light and air over long periods.[3]

  • Impact: Acidic impurities can deprotect the Boc group, yielding the free primary/secondary amine [5].[5]

  • Mitigation: Store DMSO stocks in dark/amber vials and ensure the DMSO is "Molecular Biology Grade" (low acid content).

Storage Recommendations Table
Storage ConditionSuitabilityNotes
Room Temp (20-25°C) Recommended (Short Term)Prevents freezing/precipitation.[1][2][3] Good for <1 month.
Refrigerated (4°C) AVOID DMSO freezes (~18°C).[1][3] Causes precipitation and "crashing out."[3]
Freezer (-20°C) Recommended (Long Term)Solution freezes completely.[1][2][3] Must vortex and warm to 37°C upon thawing to redissolve micro-precipitates.[3]
Freezer (-80°C) AcceptableNo significant advantage over -20°C for this compound.[1][2][3]

References

  • Ziath. (n.d.).[3] The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved March 5, 2026, from [Link][1][3]

  • Balakin, K. V., et al. (2004).[3] "In silico prediction of solubility of organic compounds in DMSO." Journal of Chemical Information and Computer Sciences, 44(6).

  • Oldenburg, K., et al. (2005).[3] "Compounds in DMSO: The effects of freeze-thaw cycles and storage conditions." Journal of Biomolecular Screening.

Sources

Minimizing over-alkylation side products in phenethylamino piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical resource for researchers and process chemists optimizing the synthesis of N-phenethylpiperidine scaffolds. It addresses the kinetic and thermodynamic factors leading to over-alkylation (quaternization) and provides validated protocols to suppress these side reactions.

Executive Summary & Mechanism

The Issue: In the synthesis of N-phenethylpiperidines via direct alkylation (nucleophilic substitution), the target tertiary amine product is often more nucleophilic than the starting secondary amine (piperidine derivative).[1] This leads to a competitive


 reaction where the product reacts with the alkylating agent (phenethyl halide) to form an irreversible quaternary ammonium salt  (over-alkylation).[1]

The Solution Hierarchy:

  • Kinetic Control: Controlling concentration and addition rates (Direct Alkylation).

  • Mechanistic Switch: Utilizing Reductive Amination (avoiding

    
     entirely).
    
  • Purification: Exploiting solubility differentials (Quat salts are water-soluble; tertiary amines are organic-soluble).[1]

Competitive Reaction Pathway

The following diagram illustrates the kinetic competition between the desired mono-alkylation and the undesired quaternization.

ReactionPathway cluster_0 Critical Control Point Start Piperidine Derivative (Secondary Amine) Target N-Phenethylpiperidine (Tertiary Amine) TARGET PRODUCT Start->Target k1 (Slow) + Reagent Reagent Phenethyl Halide (Electrophile) SideProduct Bis-Phenethyl Piperidinium Salt (Quaternary Impurity) Target->SideProduct k2 (Fast) + Excess Reagent

Caption: Kinetic competition in N-alkylation. If k2 ≥ k1, the target product is consumed to form the quaternary salt.[1]

Troubleshooting Guide: Direct Alkylation

Method: Nucleophilic substitution using Phenethyl Bromide/Chloride.

FAQ: Process Optimization

Q: Why is my reaction mixture turning into a solid gum/precipitate? A: This often indicates the formation of quaternary ammonium salts, which are ionic solids and insoluble in non-polar organic solvents.

  • Root Cause: Localized high concentration of the alkylating agent.

  • Fix: Switch to a High-Dilution Protocol . Dissolve the phenethyl halide in solvent and add it dropwise to the amine solution using a syringe pump over 2–4 hours. This keeps the electrophile concentration low relative to the amine.

Q: Which base should I use to minimize over-alkylation? A: Use an inorganic base with poor solubility in the organic phase, such as Potassium Carbonate (


)  in Acetonitrile.[1]
  • Reasoning: Heterogeneous bases act as a buffer, neutralizing the HBr generated without increasing the basicity of the solution to levels that promote rapid poly-alkylation. Avoid soluble organic bases (like TEA) if over-alkylation is a persistent issue, as they can accelerate the kinetics of the second step.

Q: How does stoichiometry affect the impurity profile? A: The "Golden Ratio" for this reaction is 1.0 : 0.8 (Amine : Alkylating Agent).

  • Protocol: Always use the secondary amine (piperidine) in slight excess (1.1 to 1.5 eq).[1] Never use the alkylating agent in excess. It is easier to remove unreacted starting amine (via distillation or aqueous wash) than to separate the quaternary salt from the product.

Comparative Data: Solvent & Base Effects

Table 1: Impact of reaction conditions on Mono- vs. Di-alkylation ratios.

SolventBaseTemperatureYield (Target)Quaternary ImpurityRecommendation
DMF

60°C85%High (>10%)Avoid (Too fast)
Acetonitrile

Reflux92%Moderate (5-8%)Standard
Acetonitrile

25°C 95% Low (<2%) Preferred
Acetone

Reflux88%Low (<3%)Good alternative

The Superior Alternative: Reductive Amination

If direct alkylation yields persistent impurities, Reductive Amination is the industry-standard corrective action.[1] This pathway proceeds via an iminium ion intermediate, which cannot react twice to form a quaternary salt under standard conditions.

Protocol: Reductive Amination of Phenethylaldehyde

Reagents:

  • Piperidine derivative (1.0 eq)[1][2][3]

  • Phenylacetaldehyde (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: DCE (Dichloroethane) or DCM.

Workflow:

  • Imine Formation: Dissolve amine and aldehyde in DCE. Stir for 30–60 mins. (Optional: Add

    
     to sequester water).
    
  • Reduction: Add STAB portion-wise at 0°C.

  • Quench: Add saturated

    
    .[4][5]
    

Why this works: The hydride donor (STAB) selectively reduces the iminium ion (C=N) to the amine.[1] It does not reduce the aldehyde/ketone fast enough to compete, nor can it alkylate the resulting tertiary amine. Quaternization is mechanistically impossible in this step.

Purification & Workup Strategy

If you must use direct alkylation and have generated quaternary salts, use this extraction logic to purify the target.

FAQ: Impurity Removal

Q: The quaternary salt is co-eluting on TLC. How do I separate it? A: Do not rely on silica chromatography alone. Use an Acid/Base Extraction .

  • Principle: Quaternary salts (

    
    ) maintain their positive charge (and water solubility) at all pH levels.[1] Tertiary amines (
    
    
    
    ) can be toggled between charged (acidic pH) and neutral (basic pH).[1]

Q: Can you provide a step-by-step workup? A: See the flowchart below.

WorkupFlow Crude Crude Mixture (Target Amine + Quat Salt) Step1 1. Dissolve in Organic Solvent (EtOAc) 2. Wash with Water Crude->Step1 Decision1 Where is the impurity? Step1->Decision1 AqLayer Aqueous Layer (Contains Quat Salt) Decision1->AqLayer Water Soluble (Ionic) OrgLayer Organic Layer (Contains Target Amine) Decision1->OrgLayer Lipophilic (Free Base) Step2 Optional Polish: Pass through Cation Exchange Resin (Traps Quat Salt) OrgLayer->Step2 Final Pure N-Phenethylpiperidine Step2->Final

Caption: Solubility-based purification strategy. Quaternary salts partition into the aqueous phase, leaving the target amine in the organic phase.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Retrieved from [Link]

  • Fakhraian, H., & Babaei, M. (2008). "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone." Organic Preparations and Procedures International. Retrieved from [Link][1]

  • Valverde, I. E., et al. (2013). "Synthesis of N-phenethyl-4-piperidone derivatives." Tetrahedron. (General reference for piperidone scaffolds).
  • Li, X., & Brownawell, B. J. (2009).[7] "Analysis of Quaternary Ammonium Compounds." Analytical Chemistry. Retrieved from [Link]

Sources

Purification strategies for separating 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine from impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine. The purity of this intermediate is paramount for the successful progression of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient. This document provides practical, experience-driven answers to common purification challenges, moving from frequently asked questions to in-depth troubleshooting guides and standard protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the initial purification planning and execution phases.

Q1: What are the most common impurities I can expect during the synthesis of this compound?

A1: The primary synthesis route for this molecule is typically a reductive amination between N-Boc-4-piperidone and 2-(4-bromophenyl)ethanamine.[1][2] Consequently, the crude product is often contaminated with several predictable impurities:

  • Unreacted Starting Materials: Residual N-Boc-4-piperidone and 2-(4-bromophenyl)ethanamine.

  • Imine Intermediate: Incomplete reduction of the intermediate C=N bond can leave a significant amount of the corresponding imine.[2]

  • Reducing Agent Byproducts: Salts and complexes derived from the reducing agent (e.g., borate salts from sodium triacetoxyborohydride).

  • Solvent-Derived Impurities: Certain solvents can participate in side reactions. For instance, using alcohol solvents with catalytic hydrogenation can lead to the formation of N-alkylated impurities if the alcohol is oxidized on the catalyst surface.[3]

Q2: What is the recommended initial purification strategy after the reaction workup?

A2: After a standard aqueous workup to remove acidic or basic catalysts and water-soluble byproducts, the choice between flash chromatography and recrystallization is the next critical step.

  • Flash Column Chromatography is the most versatile and generally recommended first approach, especially when the impurity profile is complex or unknown. It is highly effective at separating compounds with different polarities.[4]

  • Recrystallization is an excellent and scalable option if the crude product is substantially pure (>90%) and solid. A patent for a similar compound specifies a dichloromethane/hexanes solvent system, suggesting this is a viable method.[5]

Q3: How can I effectively monitor the purification process in real-time?

A3: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring reaction progress and tracking fractions during column chromatography.

  • Recommended TLC System: A starting point is a 7:3 mixture of Hexanes/Ethyl Acetate. Adjust the ratio to achieve a product Rf (retention factor) of ~0.3.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. A potassium permanganate (KMnO₄) stain is also highly effective for visualizing the secondary amine, which will appear as a yellow/orange spot on a purple background.

Q4: My compound is streaking badly on my silica TLC plate and column. What causes this and how can I fix it?

A4: This is a classic problem when purifying amines on standard silica gel. The secondary amine in your product is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This leads to poor peak shape and streaking.

The Solution: Add a small amount of a basic modifier to your eluent. A common and effective choice is to add 0.5-1% triethylamine (Et₃N) to the solvent system. This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly with a well-defined spot/peak.

Section 2: Troubleshooting Guide for Purification Challenges

This section provides detailed solutions to specific experimental problems.

Problem 1: Poor Separation During Flash Chromatography

Symptom: The desired product co-elutes with an impurity, often one that is structurally similar, like the unreacted amine or the imine intermediate.

Diagnosis & Solutions: The polarity difference between your product and the impurity is insufficient for separation with the current solvent system. The key is to alter the selectivity of the mobile phase.

  • Optimize the Solvent System: If a Hexane/Ethyl Acetate system fails, you must change the chemical nature of the solvents. Refer to the table below for alternative systems. The goal is to find a solvent combination that interacts differently with the functional groups of your product versus the impurity.

Solvent System Class Example Mobile Phase Principle of Operation & Best Use Case
Standard Hexanes / Ethyl AcetateGood starting point for moderately polar compounds.
Chlorinated Dichloromethane (DCM) / Methanol (MeOH)Excellent for more polar compounds. The DCM provides good solubility, while MeOH is a strong polar modifier. Start with 1-5% MeOH in DCM.
Ester/Aromatic Toluene / AcetoneOffers different selectivity compared to standard systems. Toluene can have π-π stacking interactions with the bromophenyl ring.
Ether-Based Diethyl Ether / HexanesEther is a moderately polar solvent that can provide unique selectivity.
  • Shallow the Elution Gradient: If you see partial separation, a shallower gradient can improve resolution. Instead of running a gradient from 5% to 50% Ethyl Acetate over 10 column volumes (CV), try running it from 10% to 30% over 20 CV. This gives the compounds more time to resolve on the stationary phase.

  • Consider an Alternative Stationary Phase: If all else fails, a change in the stationary phase may be necessary. For a basic compound like this, neutral alumina can sometimes provide better separation and peak shape than silica gel without the need for a triethylamine additive.

Problem 2: Product Fails to Crystallize and Remains a Persistent Oil

Symptom: After chromatography, the combined pure fractions evaporate to a thick, clear, or yellowish oil that does not solidify, even under high vacuum.

Diagnosis & Solutions: This can happen if the compound has a low melting point or if trace impurities are inhibiting lattice formation.

  • Trituration: This is the first and simplest technique to try. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., cold hexanes or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can induce nucleation and cause the product to precipitate as a solid. The solvent can then be decanted, washing away minor oily impurities.

  • Systematic Solvent Screening for Recrystallization: If trituration fails, a more thorough search for a suitable recrystallization solvent system is needed. Use the table below as a guide. The ideal combination is a "solvent" that dissolves the compound well when hot but poorly when cold, and an "anti-solvent" in which the compound is mostly insoluble.

Recommended Solvent / Anti-Solvent Pairs Procedure Notes
Dichloromethane (DCM) / HexanesDissolve oil in a minimal amount of warm DCM. Slowly add hexanes until the solution becomes cloudy (turbid). Add a drop or two of DCM to clarify, then cool slowly.[5]
Ethyl Acetate / HeptaneSimilar procedure. Ethyl acetate is a good "solvent," while heptane is an effective "anti-solvent."
Acetone / WaterFor more polar compounds. Dissolve in hot acetone and slowly add water. Be cautious, as the product may "oil out" if cooled too quickly.
Isopropanol (IPA)Sometimes a single solvent system works. Dissolve in a minimal amount of boiling IPA and allow it to cool very slowly.
  • Formation of a Crystalline Salt: As a final resort, the secondary amine provides a convenient handle for salt formation. Reacting the purified oil with a solution of HCl in diethyl ether or dioxane will often produce a highly crystalline hydrochloride salt. This salt can be easily filtered, washed, and dried. If the free base is required for the next step, the salt can be dissolved in an organic solvent (like DCM) and washed with a mild aqueous base (like NaHCO₃) to regenerate the purified, neutral compound.

Section 3: Standard Operating Protocols

Protocol 1: Preparative Flash Column Chromatography
  • Column Selection & Packing: Select a silica gel column size appropriate for your sample amount (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight). Pack the column using the initial eluent (e.g., 95:5 Hexanes/Ethyl Acetate + 1% Et₃N).

  • Sample Loading: Adsorb your crude oil onto a small amount of silica gel (~2-3x the mass of the product). Evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading" and provides superior resolution.

  • Elution: Place the dry-loaded silica on top of the packed column. Begin elution with the weak initial solvent, then gradually increase the polarity (e.g., from 5% to 40% Ethyl Acetate) over 15-20 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Place the resulting product under high vacuum to remove residual solvents.

Diagram: Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine.

Purification_Workflow Crude Crude Product (Post-Workup) IsSolid Is it a Solid? Crude->IsSolid Recrystallize Attempt Recrystallization (e.g., DCM/Hexanes) IsSolid->Recrystallize Yes Chromatography Flash Column Chromatography (Silica, Hex/EtOAc + Et3N) IsSolid->Chromatography No (Oil) IsPure_A Is Purity >99%? Recrystallize->IsPure_A IsPure_A->Chromatography No FinalProduct Pure Product IsPure_A->FinalProduct Yes IsPure_B Is Purity >99%? Chromatography->IsPure_B IsPure_B->FinalProduct Yes Troubleshoot Troubleshoot: - Alternative Solvents - Salt Formation IsPure_B->Troubleshoot No

Sources

Optimizing column chromatography conditions for secondary amine piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Column Chromatography Conditions
Introduction: The "Sticky" Physics of Piperidines

Welcome to the technical support center. If you are here, you are likely staring at a chromatogram with "shark fin" peaks, or you’ve lost 40% of your mass on the column.

The Root Cause: Piperidines are secondary amines with a typical


 of ~11. Standard silica gel (

) is not inert; it is covered in silanol groups (

) with a

ranging from 4.5 to 8.5.
  • The Interaction: Your basic piperidine deprotonates the acidic silanol.

  • The Result: You aren't doing chromatography; you are doing ion-exchange. The amine becomes a cation (

    
    ) and binds ionically to the silanolate (
    
    
    
    ). This bond is far stronger than the Van der Waals forces used in standard separation, causing tailing and irreversible adsorption.
Module 1: Tailing & Peak Shape Issues
Q: My piperidine elutes as a broad streak (tailing) rather than a tight band. How do I fix this?

A: You must suppress silanol ionization or compete for the active sites.

The Protocol: Mobile Phase Modifiers Do not run "naked" solvents. You need a basic modifier.[1][2][3]

ModifierConcentrationBest Solvent SystemProsCons
Triethylamine (TEA) 0.5% – 2.0%Hexane / EtOAcExcellent peak shape; easy to prep.High boiling point (89°C); difficult to remove from oil products; can interfere with NMR.
Ammonia (

)
1.0% – 10%DCM / MeOHVolatile; removes easily in vacuo.Aqueous

is immiscible with Hexane; requires methanolic ammonia.
Ammonium Hydroxide 0.5% – 1.0%Acetone / EtOAcCheap.Water content can deactivate silica too much; miscibility issues.

Troubleshooting Workflow:

  • Pre-treatment: Flush the column with 2 Column Volumes (CV) of mobile phase containing the modifier before loading the sample. This "caps" the active silanols before your compound touches them.

  • The "TEA Trick": If using Hexane/EtOAc, add 1% TEA to the mobile phase.

    • Critical Step: After the column, rotovap your fractions, then add toluene and rotovap again (azeotropic removal) to strip the TEA.

  • The "Methanolic Ammonia" System: If using DCM/MeOH, do not use aqueous ammonium hydroxide if possible. Buy or prepare 7N

    
     in Methanol.
    
    • Recipe: 90% DCM / 9% MeOH / 1% (7N

      
       in MeOH).
      
Module 2: Stability & Reactivity (The "DCM Trap")
Q: I purified my piperidine in DCM/MeOH, but after concentration, the NMR shows new impurities or mass increase. What happened?

A: You likely synthesized a chloromethyl ammonium salt or an aminal. This is a critical, often overlooked issue in drug development.

The Mechanism: Dichloromethane (DCM) is not inert toward secondary amines. Over time (hours to days), or upon concentration where concentrations spike, DCM reacts with secondary amines.

Reaction Pathway:

  • Nucleophilic Attack: The piperidine nitrogen attacks DCM.

  • Salt Formation: Forms a chloromethyl-piperidinium salt.

  • Gem-Diamine Formation: A second equivalent of piperidine attacks, forming a methylene-bridged dimer (aminal).

Visualizing the Risk:

DCM_Reactivity Piperidine Piperidine (2° Amine) Intermediate Chloromethyl Ammonium Salt Piperidine->Intermediate + DCM (Slow) DCM DCM (Solvent) DCM->Intermediate Product Methylene-bridged Gem-Diamine (Impurity) Intermediate->Product + Piperidine

Figure 1: The "DCM Trap" pathway where secondary amines react with the solvent to form impurities.

The Fix:

  • Immediate: Evaporate DCM fractions immediately and keep the water bath temp < 30°C. Do not store the compound in DCM solution.

  • Alternative Solvents: Switch to Chloroform (

    
    )  (less reactive, though not zero risk) or Ethyl Acetate/Ethanol  systems if solubility permits.
    
Module 3: Retention & Stationary Phase Selection
Q: Even with TEA, my compound sticks to the top of the column. What are my alternatives?

A: If modifiers fail, the silica surface chemistry is too aggressive. You need to switch the stationary phase.[4][5]

Option A: Amine-Functionalized Silica (


-Silica) [6][7]
  • Why: The surface is bonded with propyl-amine groups. The surface is basic, preventing the "ion-exchange" mechanism.

  • Benefit: You can use neutral solvents (Hexane/EtOAc) without adding TEA.

  • Cost: More expensive than standard silica, but reusable.

Option B: Basic Alumina (Aluminum Oxide)

  • Why: Alumina has a different surface charge profile. "Basic" grade alumina is specifically treated to have a pH > 9.

  • Protocol: Use exactly like silica.

  • Warning: Alumina can catalyze aldol condensations or ester hydrolyses. Check compound stability first.

Decision Matrix for Phase Selection:

Decision_Matrix Start Start: Piperidine Purification Standard Standard Silica + 1% TEA Start->Standard Check Check TLC/Peak Shape Standard->Check Good Success: Isolate Check->Good Sharp Peaks Bad Tailing / Retention Issues Check->Bad Streaking Switch Switch Stationary Phase Bad->Switch AmineSilica Amine-Functionalized Silica (No modifier needed) Switch->AmineSilica Preferred Alumina Basic Alumina (If acid sensitive) Switch->Alumina Alternative C18 Reverse Phase C18 (High pH Buffer) Switch->C18 Polar Compounds

Figure 2: Decision matrix for optimizing stationary phase selection based on initial results.

Module 4: Advanced Purification (Reverse Phase)
Q: Can I use Reverse Phase (C18) for piperidines?

A: Yes, but pH control is mandatory.

The Physics: At neutral pH (pH 7), piperidine is protonated (cationic). C18 columns struggle to retain charged polar molecules (they elute in the void volume).

The Protocol:

  • High pH Buffer: Use 10mM Ammonium Bicarbonate (pH ~10) or 0.1% Ammonium Hydroxide in water.

  • Effect: At pH 10, the piperidine is largely neutral (Free Base). It will interact with the hydrophobic C18 chains and retain properly.

  • Solvent System: Water (pH 10) / Acetonitrile.

References
  • Reich, H. J. (n.d.). Chromatography: Purification of Laboratory Chemicals. University of Wisconsin-Madison. [Link]

  • Biotage. (2023).[5][8][9] Strategies for the Flash Purification of Ionizable Compounds. Biotage Application Notes. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. (Reference for DCM reactivity with amines).

Sources

Validation & Comparative

Technical Deep Dive: Structural Validation of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine via 1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine Methodology: 1H NMR Spectroscopy (400 MHz+, CDCl3)

Executive Summary & Application Context

In medicinal chemistry, particularly within GPCR ligand and opioid receptor antagonist discovery, the piperidine scaffold is ubiquitous. The molecule 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine represents a critical "late-stage intermediate." It is formed via the reductive amination of 1-Boc-4-piperidone with 4-bromophenethylamine .

This guide functions as a structural validation protocol. It compares the spectral signature of the purified product against its precursors and alternative analytical methods (LC-MS), providing a definitive "Go/No-Go" decision matrix for synthetic chemists.

Why This Comparison Matters

While LC-MS confirms molecular weight (


 for Br isotopes), it cannot distinguish between the desired secondary amine product and the unreduced imine intermediate or non-covalent salt complexes. Only 1H NMR provides the structural resolution to confirm the reduction of the 

bond and the integrity of the Boc protecting group.

Comparative Spectral Analysis: Precursor vs. Product

The most effective way to validate synthesis is to track the disappearance of precursor signals and the emergence of product-specific coupling patterns.

Table 1: Diagnostic Signal Shift Matrix (CDCl3, 298 K)
Molecular FragmentSignal TypePrecursor (1-Boc-4-piperidone)

(ppm)
Reactant (4-Br-Phenethylamine)

(ppm)
Product (Target)

(ppm)
Interpretation & Validation Logic
Carbonyl Alpha Triplet2.44 (t,

Hz)
N/AAbsent Primary Success Indicator. Disappearance confirms loss of ketone.
Boc Group Singlet1.49 (s, 9H)N/A1.45 (s, 9H)Verifies protecting group survival (acid-sensitive).
Aromatic (Ortho-Br) DoubletN/A7.42 (d,

Hz)
7.41 (d,

Hz)
Characteristic AA'BB' system; shifts minimally.
Aromatic (Meta-Br) DoubletN/A7.08 (d,

Hz)
7.06 (d,

Hz)
Upfield doublet; integration must be 2H.
Linker (

-N)
TripletN/A2.95 (t)2.85 - 2.90 (m)Shifts upfield slightly upon secondary amine formation.
Piperidine C4-H MultipletN/A (Carbonyl Carbon)N/A2.60 - 2.75 (m)New Signal. The methine proton at the reductive center.
Piperidine

-N (Boc)
Broad/Trip3.71 (t)N/A4.00 - 4.15 (br d)Broadened due to restricted rotation of the Boc-amide bond (Rotamers).

Detailed Spectral Interpretation

The Aromatic Region (7.0 – 7.5 ppm)

The 4-bromophenyl moiety acts as an internal quantification standard.

  • Pattern: Classic AA'BB' system (pseudo-doublets).

  • Assignment:

    • 
       7.41 (2H, d): Protons ortho to the Bromine atom (deshielded by inductive effect).
      
    • 
       7.06 (2H, d): Protons ortho to the ethyl linker (shielded relative to the Br-side).
      
  • Validation: If these peaks appear as complex multiplets or shifts deviate >0.1 ppm, suspect side-reactions on the aromatic ring (e.g., debromination if Pd/H2 was used instead of Borohydride).

The "Reductive Center" (2.5 – 3.0 ppm)

This is the most crowded and critical region.

  • The Linker: The ethylene bridge (

    
    ) from the phenethylamine reactant appears here.
    
    • 
       2.75 (2H, t): Benzylic protons (
      
      
      
      ).
    • 
       2.88 (2H, t): Methylene adjacent to the amine (
      
      
      
      ).
  • The Piperidine Methine (C4-H):

    • Observation: A new multiplet appears around

      
       2.65 – 2.75 ppm (1H).
      
    • Overlap Warning: This often overlaps with the linker protons.

    • Resolution: In CDCl3, this may appear as a resolved septet-like multiplet. If obscured, use 2D HSQC to confirm the presence of a CH carbon at ~55 ppm.

The Boc & Piperidine Ring (1.0 – 4.2 ppm)
  • 
    -Nitrogen Protons (C2/C6):  These protons (
    
    
    
    4.05) are significantly deshielded by the Boc carbamate. They often appear extremely broad at room temperature due to slow rotameric exchange of the Boc group. Do not mistake this broadening for impurity.
  • 
    -Protons (C3/C5):  These appear as multiplets in the upfield region (
    
    
    
    1.2 – 1.9 ppm), often overlapping with the massive Boc singlet at 1.45 ppm.

Experimental Protocols

Synthesis Context (Source of the Sample)

To understand the impurities (e.g., unreacted amine), one must understand the generation method. The standard industry protocol uses Sodium Triacetoxyborohydride (STAB).

G Start Start: 1-Boc-4-piperidone + 4-Bromophenethylamine Imine Step 1: Imine Formation (DCM, AcOH, 30 min) Start->Imine -H2O Reduct Step 2: Reduction (Add NaBH(OAc)3, 16h) Imine->Reduct Hydride Transfer Quench Step 3: Quench & Workup (Sat. NaHCO3 -> DCM Ext.) Reduct->Quench Purify Step 4: Purification (Column: DCM/MeOH 95:5) Quench->Purify NMR Validation: 1H NMR Purify->NMR

Figure 1: Standard Reductive Amination Workflow (STAB Protocol) used to generate the analyte.

NMR Sample Preparation Protocol

Objective: Maximize resolution of the C4-methine proton and minimize rotameric broadening.

  • Solvent Choice: Use CDCl3 (99.8% D) + 0.03% TMS.

    • Why? DMSO-d6 is viscous and broadens signals further. CDCl3 allows for sharper resolution of the aliphatic coupling.

  • Concentration: Dissolve 5–10 mg of product in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) leads to viscosity broadening and aggregation of the secondary amine.

  • Base Wash (Optional but Recommended): If the sample was isolated as a salt (e.g., HCl or TFA salt), the spectrum will be distorted (NH peaks shift downfield, multiplets blur).

    • Action: Shake the NMR tube with 1 drop of

      
       + NaOD (or freebase the bulk sample with NaHCO3 prior to dissolution) to ensure the "Free Base" spectrum is recorded.
      

Decision Tree: Assigning the "Messy" Aliphatic Region

The region between 1.0 and 3.0 ppm contains ~17 protons. Use this logic flow to assign them correctly.

Logic Signal Signal at 2.5 - 3.0 ppm Integ Check Integration Signal->Integ Case1 Integration ~2H (Triplet) Integ->Case1 Case2 Integration ~1H (Multiplet/Septet) Integ->Case2 Assign1 Linker: Ar-CH2 (~2.75 ppm) Case1->Assign1 Upfield Assign2 Linker: CH2-NH (~2.88 ppm) Case1->Assign2 Downfield Assign3 Piperidine C4-H (The Product Peak) Case2->Assign3

Figure 2: Logic flow for distinguishing the critical C4-H product peak from the ethyl linker.

Comparison with Alternatives

1H NMR vs. LC-MS
Feature1H NMRLC-MS
Primary Utility Structural connectivity & PurityMolecular Weight & Sensitivity
Regio-isomerism High. Distinguishes iso-compounds.Low.
Reaction Monitoring High. Sees disappearance of ketone triplet.Medium. Ionization differences between ketone/amine skew ratios.
Salt Detection High. Chemical shifts move if protonated.None. Salts dissociate in MS source.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry, 2024. Link

  • BenchChem. "1-Boc-4-piperidone Spectral Data & Properties." BenchChem Database, 2024. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. Link

13C NMR Peak Assignments for Boc-Protected Phenethylamino Piperidines: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-protected phenethylamino piperidines—such as tert-butyl 4-(phenethylamino)piperidine-1-carboxylate—are highly versatile scaffolds in medicinal chemistry, frequently utilized in the development of viral assembly inhibitors[1], GPCR ligands, and other advanced pharmacophores. However, a significant analytical bottleneck in characterizing these compounds is the restricted rotation of the tert-butyloxycarbonyl (Boc) group at room temperature.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary analytical methodologies used to resolve and assign the complex 13C NMR spectra of these molecules. By understanding the causality behind rotameric peak broadening, researchers can select the optimal self-validating protocol to ensure absolute structural confidence.

The Mechanistic Challenge: Carbamate Resonance and Rotameric Splitting

To accurately assign a 13C NMR spectrum, one must first understand the physical causality behind the spectral artifacts. The Boc group is attached to the piperidine nitrogen via a carbamate linkage. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl group, imparting a partial double-bond character to the N–C(O) bond.

This resonance creates a substantial thermodynamic energy barrier to free rotation (typically


 kcal/mol)[2]. At standard room temperature (25 °C / 298 K), the thermal energy of the system is insufficient to overcome this barrier rapidly on the NMR timescale. Consequently, the molecule exists as a slowly exchanging mixture of E and Z rotamers, often in an unequal ratio (e.g., 85:15) depending on the solvent and steric bulk[3].

Impact on 13C NMR Assignments:

  • Piperidine Ring Broadening: The

    
     and 
    
    
    
    carbons of the piperidine ring (C2/C6 and C3/C5) experience different magnetic environments in the E vs. Z states, causing their 13C signals to broaden significantly or split into two distinct peaks.
  • Phenethyl Overlap: The phenethylamino side chain contains aliphatic carbons (-CH2-CH2-) that resonate in the 30–50 ppm region. When the piperidine ring carbons split, they frequently overlap with the sharp phenethyl signals, making standard 1D assignment highly ambiguous[1].

Methodological Comparison: Overcoming Rotameric Broadening

To resolve these overlapping and broadened signals, researchers must choose between altering the physical state of the molecule (thermodynamics) or utilizing advanced pulse sequences (magnetization transfer).

Table 1: Performance Comparison of NMR Methodologies
Analytical MethodologySpectral Resolution (Piperidine C's)Time InvestmentThermal Degradation RiskAssignment Confidence
Standard RT 1D 13C NMR Poor (Broad/Split peaks)Low (~10-30 mins)NoneLow (Ambiguous overlap)
VT-NMR (DMSO-d6, >90 °C) Excellent (Sharp singlets)Medium (~1-2 hours)Moderate (Boc cleavage risk)High (Clear 1D spectrum)
2D NMR (HSQC/HMBC/EXSY) Moderate (Resolved via 2D mapping)High (~4-12 hours)NoneVery High (Definitive connectivity)

Self-Validating Experimental Protocols

To ensure scientific integrity, the chosen analytical method must be a self-validating system —meaning the experiment itself proves that the observed data is an artifact of molecular dynamics rather than a chemical impurity.

Protocol A: Variable Temperature (VT) NMR for Coalescence

By applying thermal energy, the molecule overcomes the rotational barrier, resulting in rapid exchange between rotamers. The NMR instrument records a time-averaged signal, collapsing the split peaks into sharp singlets[2].

  • Solvent Selection: Dissolve 20-30 mg of the Boc-protected phenethylamino piperidine in 0.6 mL of DMSO-d6. Causality: DMSO-d6 has a boiling point of 189 °C, allowing safe heating up to 140 °C, whereas CDCl3 would boil and overpressurize the NMR tube[3].

  • Incremental Heating: Insert the sample into the NMR probe and acquire a standard 1D 13C spectrum at 25 °C. Increase the probe temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C, 100 °C). Allow 10 minutes of equilibration at each step.

  • Coalescence Observation: Monitor the

    
    -piperidine carbon signals. Coalescence typically begins around 70–90 °C[2], and full sharpening into a single set of peaks is often achieved between 100 °C and 140 °C[3]. Acquire the final high-resolution 13C spectrum at this temperature.
    
  • Self-Validation (Reversibility Check): Cool the probe back to 25 °C and acquire a final spectrum. If the spectrum perfectly matches the initial 25 °C run, you have validated that the changes were due to rotameric exchange. If new, irreversible peaks appear, thermal degradation (e.g., thermal deprotection of the Boc group) has occurred.

Protocol B: 2D EXSY (Exchange Spectroscopy) at Room Temperature

If the compound is thermally unstable, VT-NMR cannot be used. Instead, 2D EXSY is used to map the chemical exchange at room temperature.

  • Acquisition: Acquire a 2D NOESY/EXSY spectrum with a mixing time (

    
    ) of 300–500 ms at 25 °C in CDCl3.
    
  • Cross-Peak Analysis: Analyze the 2D contour plot. Look for cross-peaks connecting the major and minor split signals of the piperidine ring.

  • Self-Validation: Causality: Cross-peaks in an EXSY spectrum only occur if two nuclei physically exchange environments during the mixing time. The presence of these cross-peaks definitively proves that the minor signals are rotamers of the main compound, validating the purity of the phenethylamino piperidine scaffold without requiring heat.

Visualizations of Workflows and Molecular Dynamics

NMR_Workflow Start Synthesize Boc-Phenethylamino Piperidine RT_NMR Acquire 1D 13C NMR (RT, 25°C, CDCl3) Start->RT_NMR Check Are piperidine α/β carbon peaks sharp? RT_NMR->Check Success Proceed to Peak Assignment Check->Success Yes Broad Observe Rotameric Broadening/Splitting Check->Broad No Path1 Method A: VT-NMR (DMSO-d6, >90°C) Broad->Path1 Path2 Method B: 2D NMR (HSQC/HMBC/EXSY) Broad->Path2 Coalesce Signal Coalescence (Time-Averaged) Path1->Coalesce Map Map Connectivity & Confirm Exchange Path2->Map Coalesce->Success Map->Success

Figure 1: Decision workflow for selecting the optimal NMR methodology for Boc-protected piperidines.

Rotamer_Logic E_Rotamer E-Rotamer (Minor) Sterically Hindered Barrier Energy Barrier (ΔG‡) ~15-18 kcal/mol Partial C-N Double Bond E_Rotamer->Barrier Slow Exchange (RT) Z_Rotamer Z-Rotamer (Major) Thermodynamically Favored Z_Rotamer->Barrier Heat Apply Thermal Energy (VT-NMR > 90°C) Barrier->Heat Overcome Barrier Coalescence Coalescence State Rapid Exchange on NMR Timescale Heat->Coalescence

Figure 2: Thermodynamic logic of Boc rotameric exchange and VT-NMR signal coalescence.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Rotational Motion in Bispidines: A Conformational Study Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: MDPI URL:[Link]

Sources

Comparative Fragmentation Guide: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Patterns of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the LC-MS fragmentation dynamics of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (C₁₈H₂₇BrN₂O₂). As a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, this molecule exhibits high lability under electrospray ionization (ESI) conditions.

This guide compares two distinct analytical approaches:

  • Soft Ionization (Buffered): Preserves the intact precursor for purity assessment.

  • In-Source Decay (Acidic): Intentionally degrades the Boc group to maximize sensitivity for the core scaffold.

Molecular Profile & Isotope Signature

Before analyzing fragmentation, the analyst must validate the precursor identity using the bromine isotope pattern.

FeatureSpecification
Formula C₁₈H₂₇BrN₂O₂
Monoisotopic Mass 382.13 Da (⁷⁹Br)
Precursor Ion [M+H]⁺ m/z 383.1 (100%) and m/z 385.1 (98%)
Isotope Pattern Distinct 1:1 doublet separated by 2 Da (⁷⁹Br / ⁸¹Br).

Critical Check: Any fragment containing the bromophenyl moiety must retain this 1:1 doublet signature. Fragments lacking this pattern indicate loss of the aromatic sidewall.

Comparative Analysis: Mobile Phase Influence on Boc Stability

The choice of mobile phase modifier drastically alters the observed mass spectrum. The Boc group is acid-labile; thus, standard 0.1% Formic Acid mobile phases often cause "In-Source Decay" (ISD), leading to false identification of the de-protected amine.

Comparison of Analytical Conditions
ParameterMethod A: Intact Analysis (Soft) Method B: Scaffold Screening (Hard)
Primary Goal Purity Analysis (QC)High Sensitivity / Impurity ID
Mobile Phase 10mM Ammonium Acetate (pH ~6.5) 0.1% Formic Acid (pH ~2.7)
Cone Voltage Low (15–20 V)High (40–60 V)
Dominant Species [M+H]⁺ (m/z 383.1) [M-Boc+H]⁺ (m/z 283.1)
Mechanism Buffer stabilizes protonation; reduces thermal degradation.Excess protons catalyze Boc cleavage in the ESI droplet.
Risk Lower ionization efficiency.[1]False negative for "Intact Product".
Fragmentation Pathways (MS/MS)

Once the precursor is selected, collision-induced dissociation (CID) reveals three distinct zones of fragmentation.

Zone 1: The Boc Collapse (Low Energy)

The most facile pathway is the loss of the Boc protecting group.

  • Transition: m/z 383.1 → m/z 327.1 → m/z 283.1

  • Mechanism:

    • Loss of isobutene (neutral -56 Da) yields the carbamic acid intermediate (m/z 327).

    • Rapid decarboxylation (loss of CO₂ -44 Da) yields the stable secondary amine (m/z 283).

Zone 2: Linker Cleavage (Medium Energy)

Fragmentation of the de-protected scaffold (m/z 283).

  • Transition: m/z 283.1 → m/z 183.0 / 185.0

  • Mechanism: Cleavage of the C–N bond between the ethyl linker and the piperidine nitrogen.

  • Product: The 4-bromophenethyl cation (or rearranged tropylium species). This ion retains the Br isotope pattern.

Zone 3: Piperidine Ring Opening (High Energy)
  • Transition: m/z 283.1 → m/z 84.1

  • Mechanism: Internal fragmentation of the piperidine ring (tetrahydropyridine cation).

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation tree, color-coded by the energy required to trigger the transition.

FragmentationTree Figure 1: MS/MS Fragmentation Tree of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine Parent Precursor [M+H]+ m/z 383.1 / 385.1 (Intact Boc) Carbamic Intermediate [M - Isobutene]+ m/z 327.1 Parent->Carbamic Loss of Isobutene (-56 Da) Low Energy / In-Source Amine De-Boc Amine [M - Boc + H]+ m/z 283.1 / 285.1 Carbamic->Amine Loss of CO2 (-44 Da) Spontaneous Phenethyl Phenethyl Cation (Br Isotope Pattern) m/z 183.0 / 185.0 Amine->Phenethyl C-N Cleavage Medium Energy Piperidine Piperidine Fragment (Ring Cleavage) m/z ~84 Amine->Piperidine Ring Fission High Energy

Figure 1: The primary fragmentation pathway proceeds via sequential loss of the Boc group followed by skeletal cleavage of the ethyl-linker.

Experimental Protocols
Protocol A: "Soft" Ionization for Purity Confirmation

Use this protocol to confirm the synthesized product is intact and not degraded.

  • Solvent Preparation: Prepare 10mM Ammonium Acetate in 90:10 Water:Methanol. Adjust pH to 6.5 using dilute acetic acid if necessary (do not use Formic Acid).

  • Instrument Parameters:

    • Source Temp: < 350°C (Lower temps prevent thermal Boc degradation).

    • Cone Voltage / Declustering Potential: Set to 15 V .

  • Data Acquisition: Scan range m/z 100–1000.

  • Validation: Look for the dominant doublet at m/z 383/385 . If m/z 283 is present >10%, the sample may be thermally degrading or contain impurities.

Protocol B: "Hard" Ionization for Structural Verification

Use this protocol to generate diagnostic fragments for library matching.

  • Solvent Preparation: 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).[1][2]

  • Instrument Parameters:

    • Collision Energy (CE): Ramp 20–50 eV.

  • Target Transitions (MRM):

    • Quantifier: 383.1 → 283.1 (Boc Loss).

    • Qualifier 1: 383.1 → 183.0 (Phenethyl marker).

    • Qualifier 2: 383.1 → 185.0 (Br Isotope confirmation).

References
  • K. Sekuła, et al. (2019). Analysis of the Fragmentation of New-Type Phenethylamine Derivatives. Institute of Forensic Research. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • National Institutes of Health (NIH). (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization. [Link]

Sources

Optimizing Purity Analysis of Aryl Bromide Piperidine Intermediates: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Aryl bromide piperidine intermediates represent a "perfect storm" for chromatographic separation. The piperidine moiety (pKa ~10-11) remains protonated at standard low-pH conditions, leading to severe peak tailing due to secondary silanol interactions. Simultaneously, the hydrophobic aryl bromide motif requires significant organic retention, often co-eluting with des-bromo degradants or regioisomers.

The Solution: This guide compares three distinct stationary phase technologies to resolve these issues. We move beyond the "brute force" approach of high-concentration buffers and demonstrate how Charged Surface Hybrid (CSH) and Core-Shell Biphenyl technologies outperform Traditional C18 chemistries in purity profiling.

The Chemical Conflict: Why Standard Methods Fail

In standard Reverse Phase HPLC (RP-HPLC) using fully porous C18 columns and 0.1% Formic Acid (pH ~2.7), two antagonistic mechanisms degrade performance for this class of compounds:

  • Cation Exchange (The Tailing Cause): Residual silanols (

    
    ) on the silica surface act as weak cation exchangers. The positively charged piperidine nitrogen binds to these sites, causing non-linear adsorption (tailing).
    
  • Hydrophobic Collapse (The Retention Cause): The aryl bromide is highly lipophilic. If the organic content is ramped too quickly to elute the bromide, the resolution between the parent peak and its des-bromo impurity (a common Suzuki coupling byproduct) is lost.

Comparative Methodology

We evaluated three distinct column technologies to determine the optimal method for purity analysis.

ParameterSystem A: Traditional System B: Modern Charge-Repulsion System C: Selectivity-Driven
Stationary Phase Fully Porous C18 (5µm)Charged Surface Hybrid (CSH) C18 (1.7µm)Core-Shell Biphenyl (2.6µm)
Mechanism Hydrophobic InteractionHydrophobic + Surface Charge RepulsionHydrophobic +

Interaction
Mobile Phase 0.1% Formic Acid / ACN0.1% Formic Acid / ACN0.1% Formic Acid / MeOH
Hypothesis Baseline tailing; poor resolution.Excellent peak shape; high loading capacity.Superior separation of aromatic isomers.
Experimental Protocol

Sample Preparation:

  • Analyte: 4-(4-Bromophenyl)piperidine (Model Intermediate).

  • Impurities Spiked: 4-Phenylpiperidine (Des-bromo), 4-(2-Bromophenyl)piperidine (Regioisomer).

  • Concentration: 0.5 mg/mL in 50:50 Water:Methanol.

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min (adjusted for column ID).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aryl bromide absorbance max).

  • Temperature: 40°C.

Performance Analysis & Data

A. Peak Shape (Tailing Factor)

The most critical quality attribute for the piperidine moiety is the USP Tailing Factor (


).
Column SystemUSP Tailing Factor (

)
Interpretation
Traditional C18 2.4Fail. Severe tailing masks low-level impurities eluting after the main peak.
CSH C18 1.1 Pass. The surface charge repels the protonated amine, mimicking high-pH chromatography at low pH.
Biphenyl 1.3Pass. Core-shell particles reduce diffusion paths, sharpening peaks, though some silanol activity remains.
B. Impurity Resolution ( )

Separation of the para-bromo parent from the ortho-bromo regioisomer and des-bromo degradant.

Critical PairTraditional C18 (

)
CSH C18 (

)
Biphenyl (

)
Parent / Des-bromo 1.82.23.5
Parent / Regioisomer 0.9 (Co-elution)1.54.1

Key Insight: While CSH C18 provides the best peak shape, the Biphenyl phase offers superior selectivity for the aryl halide moiety due to


 interactions, which are enhanced when using Methanol instead of Acetonitrile.

Mechanism of Action: Visualization

The following diagram illustrates why System B (CSH) eliminates tailing compared to System A (Traditional), and how System C (Biphenyl) leverages specific interactions.

Chromatographic_Mechanisms cluster_0 Traditional C18 (System A) cluster_1 CSH C18 (System B) cluster_2 Biphenyl (System C) Silanol Exposed Silanol (Si-O⁻) Analyte_A Piperidine (NH₂⁺) Silanol->Analyte_A Strong Ionic Attraction (Causes Tailing) Surface Positively Charged Surface Analyte_B Piperidine (NH₂⁺) Surface->Analyte_B Electrostatic Repulsion (Sharpens Peak) Pi_Phase Biphenyl Ligand (π-System) Analyte_C Aryl Bromide (π-System) Pi_Phase->Analyte_C π-π Stacking (Enhances Selectivity)

Figure 1: Mechanistic comparison of stationary phase interactions with aryl bromide piperidines.

Method Development Protocol (Step-by-Step)

This self-validating workflow ensures robustness for purity analysis of basic intermediates.

Phase 1: Column Screening (The "Scouting" Run)
  • Setup: Install CSH C18 and Biphenyl columns via a switching valve.

  • Mobile Phase: Use 0.1% Formic Acid (Water/Methanol). Note: Methanol is preferred over ACN for Biphenyl columns to maximize

    
     selectivity.
    
  • Action: Run a broad gradient (5-95% B).

  • Decision Gate:

    • If

      
       on both: Switch to High pH (10mM Ammonium Bicarbonate, pH 10) using a Hybrid column (e.g., CSH or BEH).
      
    • If Regioisomer

      
      : Select Biphenyl.
      
    • If Peak Shape is critical for LOQ: Select CSH.

Phase 2: Optimization
  • Gradient Flattening: Once the column is selected, flatten the gradient slope around the elution %B.

    • Example: If elution is at 40% B, change gradient to 20-60% B over 15 minutes.

  • Temperature Control: Maintain 40°C. Lower temperatures increase viscosity and broaden peaks for piperidines; higher temperatures (>50°C) may degrade thermally labile bromides.

Phase 3: Workflow Decision Tree

Method_Dev_Workflow Start Start: Aryl Bromide Piperidine Mixture Screen Screen: CSH C18 (Low pH) vs. Biphenyl (MeOH) Start->Screen Check_Tf Check Tailing Factor (Tf) Screen->Check_Tf Tf_Bad Tf > 1.5 Check_Tf->Tf_Bad Severe Tailing Tf_Good Tf < 1.2 Check_Tf->Tf_Good Sharp Peaks High_pH Switch to High pH (pH 10) (Requires Hybrid Particle) Tf_Bad->High_pH Check_Rs Check Isomer Resolution (Rs) Tf_Good->Check_Rs Finalize Finalize Method (Validation) High_pH->Finalize Rs_Poor Rs < 1.5 (Co-elution) Check_Rs->Rs_Poor Rs_Good Rs > 2.0 Check_Rs->Rs_Good Select_Biphenyl Select Biphenyl Column (Optimize MeOH Gradient) Rs_Poor->Select_Biphenyl Rs_Good->Finalize Select_Biphenyl->Finalize

Figure 2: Decision tree for selecting the optimal stationary phase and mobile phase conditions.

References

  • Waters Corporation. (2020). Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. [Link]

  • Restek Corporation. (2018). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. [Link]

  • Agilent Technologies. (2017). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. [Link]

Infrared Spectroscopy of Boc-Protected Secondary Amines: A Comparative Guide to ATR vs. Transmission FTIR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and peptide synthesis, the tert-butyloxycarbonyl (Boc) group is a ubiquitous protecting moiety for amines. Accurately characterizing Boc-protected secondary amines—such as Boc-piperidine derivatives or functionalized amino acids—requires precise analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a frontline tool for this structural validation. However, the choice of sampling technique fundamentally alters the spectral output.

As a Senior Application Scientist, I have structured this guide to objectively compare Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR. By understanding the mechanistic origins of the characteristic vibrational bands and the physical principles of the sampling methods, researchers can establish self-validating protocols that prevent spectral misinterpretation.

Vibrational Signatures: Boc-Carbonyl and Secondary Amines

To accurately identify a Boc-protected secondary amine, one must look beyond simple functional group checklists and understand the local chemical environment's effect on vibrational modes.

The Boc-Carbonyl (Carbamate) Region

The Boc group forms a carbamate (urethane) linkage. The carbonyl (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) stretch in carbamates typically appears between 1680 and 1720 cm⁻¹. However, this band is highly sensitive to its conformational landscape and hydrogen-bonding status. In many Boc-protected solid APIs, the carbonyl stretching region splits into two distinct bands: a lower frequency band (e.g., ~1687 cm⁻¹) corresponding to an intramolecularly hydrogen-bonded carbonyl, and a higher frequency band (e.g., ~1712 cm⁻¹) corresponding to the free, undisturbed carbonyl.
The Secondary Amine Region

Unlike primary amines, which exhibit a distinct doublet (symmetric and asymmetric stretches) in the high-frequency region, secondary amines possess only a single N-H bond[1]. Consequently, they exhibit a single, generally weak absorption band for the N-H stretch (


) in the 3200 to 3350 cm⁻¹ range[1]. Additionally, a broad N-H out-of-plane bending vibration (wag) can be observed in the low-frequency fingerprint region.
Table 1: Characteristic IR Band Assignments
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Note
Secondary Amine N-H Stretch3200 – 3350Weak, Single peakOnly one N-H bond exists; easily masked by O-H bands[1].
Boc-Carbonyl Free C=O Stretch1710 – 1720Strong, SharpRepresents the non-hydrogen-bonded carbamate state[2].
Boc-Carbonyl H-Bonded C=O Stretch1680 – 1695Strong, BroadenedShifted to lower energy due to hydrogen bond formation[2].
Secondary Amine N-H Wag (Out-of-plane)700 – 750Medium, BroadSensitive to the crystalline packing of the solid state.

Methodological Comparison: ATR-FTIR vs. Transmission FTIR

Choosing between ATR and Transmission FTIR is not merely a matter of convenience; it dictates whether the analysis represents surface chemistry or bulk composition, and it directly impacts the relative intensities of the bands described above.

Table 2: Performance Comparison for Boc-Amine Characterization
ParameterATR-FTIR (Diamond/ZnSe)Transmission FTIR (KBr Pellet)
Sampling Mechanism Evanescent wave surface penetration (1-2 µm)[3].Complete IR beam pass-through (Bulk).
Sample Preparation None; direct application[3].Tedious; requires milling and pressing[3].
Spectral Integrity Wavelength-dependent intensities[4].True Beer-Lambert absorbance.
Risk to N-H Band Low (No hygroscopic matrix used).High (Moisture in KBr masks the weak N-H band).
Best Use Case Rapid QA/QC screening, polymorph ID.Trace analysis, rigorous quantitative calibration.

Self-Validating Experimental Protocols

To ensure scientific integrity, every FTIR workflow must be a self-validating system. Below are the optimized protocols for both techniques, detailing the causality behind each critical step.

Protocol A: ATR-FTIR Analysis of Bulk API

Objective: Rapid, non-destructive structural confirmation of a Boc-protected secondary amine.

  • Crystal Cleaning and Background Collection:

    • Action: Clean the diamond ATR crystal with volatile solvent (e.g., isopropanol) and collect a background spectrum.

    • Causality: Removes atmospheric CO₂ and water vapor from the optical path. A clean baseline ensures that the weak secondary amine N-H stretch at ~3300 cm⁻¹ is not distorted by atmospheric noise.

  • Sample Application and Compression:

    • Action: Place 2-5 mg of the neat powder onto the crystal and apply consistent pressure using the ATR anvil.

    • Causality: The evanescent wave only penetrates a few micrometers[3]. Intimate optical contact is mandatory to achieve a sufficient signal-to-noise ratio, particularly for the weaker high-frequency N-H bands.

  • Data Acquisition and ATR Correction:

    • Action: Acquire the spectrum (typically 32 scans, 4 cm⁻¹ resolution) and apply an ATR correction algorithm via the spectrometer software.

    • Causality: In ATR, penetration depth (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) is directly proportional to the wavelength. The IR beam penetrates deeper at lower wavenumbers (e.g., the 1700 cm⁻¹ Boc-carbonyl) than at higher wavenumbers (e.g., the 3300 cm⁻¹ N-H stretch). Without mathematical correction, the Boc-carbonyl will appear artificially dominant, skewing library matching[4].
      
Protocol B: Transmission FTIR (KBr Pellet) for Trace Analysis

Objective: High-resolution, quantitative bulk analysis adhering strictly to the Beer-Lambert law.

  • Rigorous Desiccation:

    • Action: Dry the spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours prior to use. Store in a desiccator.

    • Causality: KBr is highly hygroscopic. If moisture is present, a massive, broad O-H stretching band will appear around 3400 cm⁻¹. Because the secondary amine N-H stretch is inherently weak and located in the exact same region[1], water contamination will completely mask the critical N-H signal, leading to false-negative structural confirmations.

  • Milling and Matrix Dilution:

    • Action: Grind the Boc-amine sample with the dried KBr at a strict 1:100 ratio (w/w) using an agate mortar.

    • Causality: The 1% concentration prevents total absorption (peak "bottoming out") of the highly intense Boc-carbonyl band. Over-concentration leads to derivative-shaped peaks and loss of resolution between the free and H-bonded carbonyl states.

  • Pellet Pressing and Measurement:

    • Action: Press the mixture under 10 tons of vacuum pressure for 2 minutes to form a transparent disk, then acquire the spectrum.

    • Causality: Vacuum removes trapped air, preventing light scattering. A transparent pellet ensures true bulk transmission, yielding sharp, quantifiable peaks[3].

Analytical Decision Workflow

To assist in method selection, the following logical workflow dictates the optimal path based on the analytical goals of the drug development program.

FTIR_Workflow Start Sample: Boc-Protected Secondary Amine Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid Screening & Surface Analysis Decision->ATR_Path Speed / Non-destructive Trans_Path Quantitative Bulk & Trace Analysis Decision->Trans_Path High Sensitivity ATR_Method ATR-FTIR (Diamond/ZnSe Crystal) ATR_Path->ATR_Method Trans_Method Transmission FTIR (KBr Pellet) Trans_Path->Trans_Method ATR_Correction Apply ATR Correction (Fix Wavelength Dependency) ATR_Method->ATR_Correction Trans_Prep Rigorous Desiccation (Prevent O-H Masking of N-H) Trans_Method->Trans_Prep Data_Analysis Spectral Analysis: Boc C=O (~1680-1720 cm⁻¹) 2° Amine N-H (~3300 cm⁻¹) ATR_Correction->Data_Analysis Trans_Prep->Data_Analysis

Workflow for selecting the optimal FTIR sampling technique for Boc-protected secondary amines.

References

  • Title: Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers Source: PubMed Central (PMC) / The Journal of Physical Chemistry A URL: [Link]

  • Title: Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Rocky Mountain Laboratories URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy Source: Specac Ltd URL: [Link]

  • Title: How to Choose Between ATR and Transmission FTIR Source: Specac / WordPress Technical Archives URL: [Link]

  • Title: Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: PIKE Technologies URL: [Link]

Sources

Comparative Guide: Biological Activity of Bromo- vs. Iodo-Phenyl Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of bromo- and iodo-phenyl piperidine analogs, focusing on their distinct pharmacological profiles, physicochemical properties, and experimental applications.[1]

Executive Summary

In the optimization of phenyl-piperidine scaffolds—a privileged structure in medicinal chemistry targeting Sigma receptors (


), Monoamine transporters (DAT, SERT), and NMDA receptors—the choice between bromine (Br) and iodine (I) substituents is a critical decision point.

The Core Trade-off:

  • Iodo-Analogs: Typically exhibit superior binding affinity (

    
     often < 5 nM for 
    
    
    
    ) due to a stronger "sigma-hole" effect and enhanced lipophilicity.[1] However, they suffer from lower metabolic stability (labile C-I bond) and higher non-specific binding.
  • Bromo-Analogs: Offer a balanced profile .[1] While their affinity is generally slightly lower than iodo-analogs, they possess significantly better metabolic stability and oral bioavailability, making them superior candidates for therapeutic drug development, whereas iodo-analogs are often preferred as radiotracers (e.g.,

    
    I or 
    
    
    
    I SPECT agents).

Physicochemical & Mechanistic Basis

To understand the biological divergence, one must analyze the underlying atomic interactions. The primary driver for the affinity difference is Halogen Bonding (XB) .

The Sigma-Hole Effect

Halogen atoms (Cl, Br, I) attached to an electron-withdrawing aromatic ring exhibit an anisotropic charge distribution.[1] The tip of the halogen atom (along the C-X bond axis) is electron-deficient (positive potential), known as the


-hole .
  • Mechanism: This positive region interacts favorably with nucleophilic residues in the receptor binding pocket (e.g., backbone carbonyl oxygen, Nitrogen of His/Trp).

  • Comparison: The magnitude of the

    
    -hole correlates with polarizability: I > Br > Cl > F .
    
    • Iodine: Large, intense

      
      -hole leading to strong directional anchoring.[1]
      
    • Bromine: Moderate

      
      -hole; weaker XB interaction.[1]
      
Lipophilicity and Sterics
PropertyBromo-Phenyl (-Ph-Br)Iodo-Phenyl (-Ph-I)Impact on Bioactivity
Van der Waals Radius 1.85 Å1.98 ÅIodine requires larger hydrophobic pockets.[1]
C-X Bond Length ~1.89 Å~2.10 ÅIodine extends further, potentially clashing or reaching deeper residues.
Lipophilicity (

)
+0.86+1.12Iodine increases LogP, enhancing BBB penetration but also non-specific binding.
Bond Dissociation Energy ~81 kcal/mol~65 kcal/molCritical: C-I bonds are metabolically labile (oxidative dehalogenation).

Pharmacological Performance: A Comparative Analysis

Sigma-1 Receptor ( R) Affinity

The phenyl-piperidine scaffold is a classic pharmacophore for


 receptors.[1][2] Research indicates that para-iodination significantly enhances affinity compared to unsubstituted or bromo-analogs.[1]
  • Case Study: 4-(4-iodophenyl)piperidine derivatives

    • Compound: (+)-pIV (2-[4-(4-iodophenyl)piperidino]cyclohexanol)[1][2]

    • Performance:

      
       nM at 
      
      
      
      R.
    • Comparison: This affinity is >10-fold higher than standard ligands like Pentazocine (

      
       nM).[2] The iodo-substituent drives this potency via halogen bonding with Glu172 or Asp126 in the binding pocket.
      
Metabolic Stability & Toxicity[1][4]
  • Bromo-Analogs: The C-Br bond is relatively robust against cytochrome P450-mediated oxidative dehalogenation.[1] These analogs are suitable for chronic administration.

  • Iodo-Analogs: The C-I bond is weak.[1] In vivo, these compounds often undergo rapid deiodination, leading to the accumulation of inorganic iodide (thyroid toxicity risk) and loss of pharmacophore integrity.

    • Application: This lability is acceptable for single-dose diagnostic imaging (Radiotracers) but generally disqualifies them as oral therapeutics.[1]

Data Summary Table

The following table synthesizes data from structural activity relationship (SAR) studies on 4-phenylpiperidine derivatives.

Feature4-(4-Bromophenyl)piperidine 4-(4-Iodophenyl)piperidine Operational Verdict

Receptor Affinity (

)
High (5 – 15 nM)Ultra-High (0.5 – 2 nM) Iodine wins on raw potency.[1]
Selectivity (

vs

)
ModerateHighIodine enhances specific hydrophobic fit.
Metabolic Half-Life (

)
Moderate/HighLow Bromine is superior for drug candidates.[1]
BBB Permeability GoodExcellentIodine enhances CNS entry (high LogP).
Primary Application Therapeutic LeadSPECT/PET RadiotracerContext-dependent selection.[1]

Experimental Protocols

Synthesis of 4-(4-Halophenyl)piperidines

Standardized workflow for generating both analogs for side-by-side testing.

  • Reagents: 4-Piperidone monohydrate HCl, Phenylmagnesium bromide (substituted with 4-Br or 4-I).

  • Grignard Addition:

    • Protect piperidone nitrogen (e.g., N-Boc or N-Benzyl).[1]

    • Add 4-bromo- or 4-iodo-phenylmagnesium bromide in anhydrous THF at -78°C.[1]

    • Note: Iodo-Grignards are more sensitive to moisture/temperature; maintain strict inert atmosphere.[1]

  • Dehydration/Reduction:

    • Treat the resulting tertiary alcohol with TFA/Et3SiH to yield the 4-phenylpiperidine.

    • Caution: Acidic conditions can cause protodeiodination in iodo-analogs.[1] Use milder reduction (e.g., ionic hydrogenation) for iodine variants.

Radioligand Binding Assay ( Receptor)

Protocol to validate the affinity difference.

  • Membrane Prep: Homogenize guinea pig brain or HEK293 cells expressing human

    
    R.
    
  • Ligand: Use

    
    -Pentazocine (specific activity ~30 Ci/mmol).[1]
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

    • Test Compounds: 4-Br and 4-I analogs (10 pM to 10

      
      M).[1]
      
    • Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding of lipophilic iodo-compounds).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting between Bromo and Iodo substituents during lead optimization.

SAR_Decision_Tree Start Lead Optimization: 4-Phenylpiperidine Scaffold Goal_Potency Goal: Maximize Affinity? Start->Goal_Potency Goal_Drug Goal: Oral Therapeutic? Start->Goal_Drug Select_I Select IODO-Analog (High Sigma-Hole, High LogP) Goal_Potency->Select_I Maximize XB Select_Br Select BROMO-Analog (Balanced Stability/Potency) Goal_Drug->Select_Br Metabolic Stability Result_I Result: <5nM Ki Use: Radiotracer/Probe Select_I->Result_I Result_Br Result: ~10nM Ki Use: Clinical Candidate Select_Br->Result_Br

Caption: Decision logic for halogen substitution based on therapeutic vs. diagnostic goals.

References

  • Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 receptor ligands. European Journal of Medicinal Chemistry. (2022).

  • In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. Nuclear Medicine and Biology. (2005).[1][2]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. (2020). [1]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands. Chemistry Central Journal. (2016).[1]

  • The Impact of Drug Molecular Bonding Methods on Metabolic Stability and Efficacy. ResearchGate. (2025).

Sources

Validating structure of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (C₁₈H₂₇BrN₂O₂)

Executive Summary

In the development of GPCR ligands and opioid analogs, the intermediate 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine represents a critical structural scaffold. However, its structural flexibility—specifically the ethylamino linker and the tert-butyl carbamate (Boc) protecting group—presents significant validation challenges.

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm connectivity and composition, they fail to definitively resolve the conformational preference and protonation state (salt vs. free base) in the solid phase. This guide details the protocol for validating this molecule using Single Crystal X-ray Diffraction (SC-XRD) , establishing it as the superior method for absolute structural determination compared to spectroscopic alternatives.

Part 1: The Validation Challenge

Why NMR is Insufficient

For the target molecule, solution-state NMR (


H, 

C) provides a time-averaged view of the structure. Two specific issues arise:
  • Boc-Rotamerism: The restricted rotation around the N-C(O) bond of the Boc group often results in signal broadening or splitting in NMR spectra (coalescence temperature issues), leading to ambiguity regarding sample purity.

  • Linker Flexibility: The ethylamino bridge (

    
    ) allows free rotation, masking the biologically relevant low-energy conformation that the molecule adopts in a binding pocket or crystal lattice.
    
The X-Ray Advantage

SC-XRD offers a static, definitive snapshot. For this brominated derivative, X-ray crystallography provides:

  • Heavy Atom Phasing: The Bromine atom (

    
    ) serves as a strong anomalous scatterer, facilitating rapid structure solution.
    
  • Absolute Regiochemistry: Definitively distinguishes between 4-bromo and 3-bromo isomers without complex NOE experiments.

  • Intermolecular Interactions: Reveals critical hydrogen bonding networks (e.g.,

    
    ) that drive stability.
    

Part 2: Experimental Protocol (Self-Validating System)

Phase 1: Crystallization (The Critical Step)

The "greasy" nature of the Boc group and the flexible ethyl chain makes crystallization difficult. Standard evaporation often yields oils.

Recommended Method: Vapor Diffusion (Sitting Drop)

  • Solvent (Internal): Ethyl Acetate (dissolves the organic framework).

  • Anti-Solvent (External):

    
    -Hexane or Pentane (induces precipitation).
    

Step-by-Step:

  • Dissolve 20 mg of the compound in 0.5 mL of Ethyl Acetate. Filter through a 0.2

    
    m PTFE syringe filter to remove dust (nucleation sites).
    
  • Place the solution in the inner well of a crystallization dish.

  • Fill the outer reservoir with 2 mL of

    
    -Hexane.
    
  • Seal strictly with grease/glass or high-quality tape.

  • Incubate: Store at 4°C. The lower temperature reduces kinetic energy, favoring ordered crystal growth over amorphous precipitation.

Phase 2: Data Collection & Reduction
  • Source: Molybdenum (Mo) K

    
     radiation (
    
    
    
    Å).
    • Reasoning: While Copper (Cu) is brighter, the Bromine atom absorbs Cu radiation heavily, leading to absorption errors. Mo is preferred to minimize absorption while maintaining resolution.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the rotation of the tert-butyl group, reducing thermal ellipsoids and disorder.

Phase 3: Structure Refinement
  • Space Group Determination: Likely Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) due to the lack of molecular symmetry.
  • Disorder Handling: The Boc group's methyls often exhibit rotational disorder. Use a split-site model (e.g., A/B occupancy refined to sum to 1.0) if ellipsoids are elongated.

Part 3: Comparative Analysis (Data Presentation)

The following table contrasts the data quality and structural insight derived from standard QC methods versus the proposed SC-XRD protocol.

FeatureSolution NMR (

H /

C)
SC-XRD (Proposed Protocol)Superiority Rationale
Connectivity Inferred (coupling constants)Direct Observation X-ray maps electron density directly to atomic positions.
Isomer ID Ambiguous (requires 2D NOESY)Absolute Br position is unambiguous in electron density map.
Conformation Time-averaged (dynamic)Discrete (Low Energy) Reveals the specific chair conformation of piperidine.
Protonation Chemical shift dependentDirect Location X-ray locates H on secondary amine, confirming free base vs. salt.
Purity Quantitative integrationQualitativeX-ray validates the crystal but not bulk purity (use HPLC for bulk).

Part 4: Visualization of Structural Logic

Diagram 1: Validation Workflow

This flowchart illustrates the decision matrix for validating the structure, highlighting the "Self-Correcting" loop if crystallization fails.

ValidationWorkflow Start Crude Product (C18H27BrN2O2) QC_NMR QC: 1H NMR (Check Purity) Start->QC_NMR Decision Ambiguity? (Rotamers/Isomers) QC_NMR->Decision Cryst Crystallization (Vapor Diffusion) Decision->Cryst Yes (Required) Final Validated Structure (.CIF) Decision->Final No (Routine) Cryst->Cryst Oil formed? Change Solvent XRD SC-XRD Data (Mo Source, 100K) Cryst->XRD Phasing Phasing (Br Anomalous Signal) XRD->Phasing Model Refinement (Boc Disorder Model) Phasing->Model Model->Final

Caption: Workflow integrating NMR QC with definitive SC-XRD validation. Note the feedback loop at the crystallization stage to address the "greasy" nature of Boc-protected amines.

Diagram 2: Molecular Interaction Map

A schematic representation of the expected intramolecular and intermolecular interactions revealed by X-ray, which are invisible to NMR.

InteractionMap Br Br (4-position) Heavy Atom Anchor Linker Ethyl Linker (Anti-periplanar) Br->Linker Inductive Effect Piperidine Piperidine Ring (Chair Conformation) Amine Sec-Amine (NH) H-Bond Donor Piperidine->Amine C4 Attachment Linker->Piperidine Covalent Boc Boc Group (Carbonyl Oxygen) Amine->Boc Intermolecular H-Bond (Crystal Packing) Legend Green Line = H-Bond Red Node = Phasing Anchor

Caption: Structural logic map. The secondary amine (NH) acts as a donor to the Boc carbonyl of a neighboring molecule, stabilizing the lattice.

References

  • Grover, G. et al. (2015). N-Boc protection of amines: Structural and kinetic insights. Journal of Organic Chemistry.

    • Context: Cites the rotational barriers of Boc groups causing NMR broadening.
  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of X-ray data.

    • Context: Standard for validating .cif files and checking bond lengths against geometric means.
  • Müller, P. (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Context: Authoritative text on handling disorder in flexible alkyl chains and Boc groups during refinement.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.

    • Context: The basis for the "Self-Validating" check using PLATON software to confirm void spaces and solvent handling.

A Comparative Guide to the Reactivity of 4-Bromo vs. 4-Fluoro Phenethylamino Piperidines in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-(2-phenylethyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system. The ability to functionalize the phenyl ring of this scaffold via cross-coupling reactions is crucial for the synthesis of new chemical entities in drug discovery programs. A common strategic choice for synthetic chemists is the selection of a halogenated precursor, typically a 4-bromo or 4-fluoro substituted phenethylamino piperidine, as a handle for these transformations.

This guide provides an in-depth comparison of the reactivity of these two substrates in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative studies on this specific scaffold are not extensively documented, this guide will leverage fundamental principles of organometallic chemistry and experimental data from analogous aryl systems to provide a robust framework for researchers and drug development professionals. Our focus will be on the causality behind experimental choices, enabling you to make informed decisions for your synthetic campaigns.

Part 1: Foundational Principles of C-X Bond Activation: The Root of Reactivity Differences

The disparate reactivity of aryl bromides and aryl fluorides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the properties of the carbon-halogen bond. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] The efficiency of this step is directly influenced by the strength and polarity of the C-X bond.

  • Bond Dissociation Energy (BDE): The C(sp²)–F bond is significantly stronger (approx. 125 kcal/mol) than the C(sp²)–Br bond (approx. 81 kcal/mol). This high BDE makes the C-F bond more difficult to cleave, and thus, oxidative addition to a Pd(0) center is thermodynamically less favorable and kinetically slower compared to the C-Br bond.[2][3]

  • Electronegativity and Bond Polarity: Fluorine's high electronegativity creates a more polarized C-F bond compared to the C-Br bond. While this might suggest a more electrophilic carbon, the dominant factor in oxidative addition is the ability of the palladium center to insert into the C-X bond, which is primarily dictated by bond strength.

  • The Oxidative Addition Step: For a successful oxidative addition, the Pd(0) catalyst must donate electron density into the σ* antibonding orbital of the C-X bond. The lower energy of the C-Br σ* orbital makes it a better acceptor of this electron density, facilitating bond cleavage. Consequently, aryl bromides are generally much more reactive electrophiles than aryl fluorides in palladium-catalyzed cross-coupling reactions.[4]

Part 2: Comparative Reactivity in Key Cross-Coupling Reactions

The inherent differences in C-Br and C-F bond activation manifest in the practical aspects of running Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a workhorse in medicinal chemistry.

  • General Reactivity Trend: The 4-bromo phenethylamino piperidine will undergo Suzuki coupling under much milder conditions than its 4-fluoro counterpart. Aryl bromides are standard substrates for this reaction, while aryl fluorides are considered challenging and require specialized conditions.[5][6]

  • Catalyst and Ligand Selection: For the 4-bromo substrate, a wide variety of palladium catalysts and phosphine ligands can be effective. Standard catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos or XPhos are typically successful.[7] In contrast, activating the C-F bond of the 4-fluoro analog necessitates the use of more electron-rich and bulky ligands that promote the difficult oxidative addition step.[8] Nickel-based catalysts have also been shown to be effective for C-F bond activation.[9]

  • Reaction Conditions: Suzuki couplings of aryl bromides often proceed at temperatures ranging from 80-110 °C with common bases like Na₂CO₃, K₂CO₃, or K₃PO₄.[10] For aryl fluorides, more forcing conditions are generally required, including higher temperatures and stronger bases. In some cases, the presence of Lewis acids can promote C-F bond activation.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for the formation of C-N bonds, coupling an aryl halide with an amine.[12]

  • General Reactivity Trend: Similar to the Suzuki reaction, the 4-bromo phenethylamino piperidine will be significantly more reactive than the 4-fluoro analog. While the Buchwald-Hartwig amination has been developed to tolerate a wide range of aryl halides, aryl fluorides remain the least reactive.

  • Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. For aryl bromides, a plethora of "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos) provide excellent results.[13] For the less reactive aryl fluorides, highly specialized, electron-rich, and sterically hindered ligands are often necessary to achieve reasonable yields.

  • Reaction Conditions: The amination of the 4-bromo substrate can typically be achieved with strong, non-nucleophilic bases like NaOtBu or LHMDS at temperatures around 100 °C. For the 4-fluoro analog, higher catalyst loadings, more specialized ligands, and potentially higher temperatures may be required to drive the reaction to completion.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs.[14]

  • General Reactivity Trend: The established reactivity trend of I > Br > Cl >> F holds true for the Sonogashira coupling. The 4-bromo phenethylamino piperidine is a suitable substrate, while the 4-fluoro analog is generally unreactive under standard Sonogashira conditions.[15]

  • Catalyst and Ligand Selection: The classic Sonogashira protocol employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[16] This system works well for aryl bromides. For the challenging coupling of aryl fluorides, copper-free conditions and specialized palladium catalysts with highly electron-donating ligands are often required to avoid side reactions and promote C-F activation.[14][17]

  • Reaction Conditions: The coupling of the 4-bromo substrate is typically performed in the presence of an amine base (e.g., triethylamine or diisopropylamine) at temperatures ranging from room temperature to 80 °C. Activating the 4-fluoro substrate for Sonogashira coupling is a significant challenge and would likely require a bespoke catalyst system and more forcing conditions.

Part 3: Experimental Protocols

The following are general, adaptable protocols. For the 4-fluoro phenethylamino piperidine, it is recommended to start with a more active catalyst system (higher catalyst loading, more electron-rich ligand) and be prepared to screen higher temperatures.

General Protocol for Suzuki-Miyaura Coupling of a 4-Bromo Substrate
  • To an oven-dried reaction vessel, add the 4-bromo phenethylamino piperidine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add a palladium source, such as Pd(OAc)₂ (2-5 mol%) and a suitable ligand, such as SPhos (4-10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture with vigorous stirring to 90-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

For the 4-fluoro analog, consider using a more robust catalyst system like [Pd(allyl)Cl]₂ with a ligand such as BrettPhos, a stronger base like CsF or K₃PO₄, and potentially higher temperatures (120 °C or higher).

General Protocol for Buchwald-Hartwig Amination of a 4-Bromo Substrate
  • To an oven-dried reaction vessel under an inert atmosphere, add the 4-bromo phenethylamino piperidine (1.0 equiv), the amine coupling partner (1.1-1.5 equiv), a strong base like NaOtBu (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%).

  • Add anhydrous, degassed toluene or dioxane.

  • Heat the mixture with stirring to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry, filter, and concentrate.

  • Purify by flash column chromatography.

For the 4-fluoro analog, a more advanced catalyst system, such as a G3 or G4 Buchwald precatalyst, may be required, along with potentially higher temperatures and longer reaction times.

General Protocol for Sonogashira Coupling of a 4-Bromo Substrate
  • To a reaction vessel, add the 4-bromo phenethylamino piperidine (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).

  • Evacuate and backfill with an inert atmosphere.

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine or diisopropylamine (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) and stir the reaction at a temperature between room temperature and 70 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

Attempting this reaction with the 4-fluoro analog would require significant optimization, likely involving a copper-free system with a highly active palladium/ligand combination.

Part 4: Data Summary and Recommendations

Comparative Data Table
Feature4-Bromo Phenethylamino Piperidine4-Fluoro Phenethylamino Piperidine
Reactivity HighLow
C-X BDE ~81 kcal/mol~125 kcal/mol
Oxidative Addition Favorable, relatively fastUnfavorable, slow
Typical Conditions Milder (80-110 °C)Harsher (≥110 °C)
Catalyst/Ligand Wide variety of standard systemsRequires specialized, highly active systems
Cost & Availability Generally more expensive than fluoroGenerally cheaper, readily available
Key Advantage High reactivity and reliabilityLower cost, potential for late-stage functionalization if other halogens are present
Decision-Making Workflow

G cluster_start Project Goal cluster_strategy Synthetic Strategy cluster_execution Execution Path start Need to functionalize the 4-position of the phenethylamino piperidine ring? reactivity_choice Is rapid, reliable synthesis with established protocols a priority? start->reactivity_choice cost_choice Is precursor cost a primary driver and are you prepared for significant optimization? start->cost_choice reactivity_choice->cost_choice No bromo_path Select 4-Bromo Precursor reactivity_choice->bromo_path Yes cost_choice->reactivity_choice No fluoro_path Select 4-Fluoro Precursor cost_choice->fluoro_path Yes bromo_protocol Apply standard Pd-coupling protocols (e.g., Suzuki, Buchwald) with common ligands (XPhos, SPhos). Expect good to excellent yields under moderate conditions. bromo_path->bromo_protocol fluoro_protocol Screen highly active catalyst systems (e.g., Buchwald G4 precatalysts, Ni catalysts). Requires more electron-rich/bulky ligands. Expect harsher conditions (higher temp, stronger base) and potentially lower yields. fluoro_path->fluoro_protocol

Caption: Decision workflow for selecting between 4-bromo and 4-fluoro precursors.

Catalytic Cycle Overviews

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiia Ar-Pd(II)-Br(L₂) oa->pdiia trans Transmetalation (Base required) pdiia->trans X⁻ out pdiib Ar-Pd(II)-R(L₂) trans->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-R re->product arx 4-Bromo/Fluoro Substrate arx->oa boron R-B(OR)₂ boron->trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiia Ar-Pd(II)-Br(L₂) oa->pdiia amine_coord Amine Coordination & Deprotonation pdiia->amine_coord X⁻ out pdiib Ar-Pd(II)-NR¹R²(L₂) amine_coord->pdiib re Reductive Elimination pdiib->re re->pd0 product Ar-NR¹R² re->product arx 4-Bromo/Fluoro Substrate arx->oa amine HNR¹R² amine->amine_coord + Base

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The choice between a 4-bromo and a 4-fluoro phenethylamino piperidine precursor represents a classic trade-off between reactivity and cost/availability. The 4-bromo analog is the superior choice for rapid and reliable synthesis, benefiting from well-established, mild, and versatile coupling protocols. Its higher reactivity in the rate-limiting oxidative addition step makes it the workhorse for library synthesis and route development where speed and predictability are paramount.

Conversely, the 4-fluoro analog, while significantly more challenging to activate, offers advantages in terms of lower precursor cost and potential for orthogonal reactivity if other, more labile halides are present elsewhere in the molecule. Successful coupling of the 4-fluoro substrate is achievable but requires a dedicated effort in methods development, specifically in the screening of highly active, state-of-the-art catalyst systems and potentially harsher reaction conditions. Ultimately, the optimal choice depends on the specific goals, timeline, and resources of the research program.

References

  • Eisenstein, O., Milani, J., & Perutz, R. N. (2017). Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Chemical Reviews, 117(13), 8710-8753. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Grasa, G. A., & Colacot, T. J. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(26), 5489-5492. [Link]

  • Bonacorso, H. G., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • Saha, B., et al. (2009). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline, unsubstituted aryl bromide and 4-bromo nitrobenzene with phenylboronic acid. Catalysis Communications, 10(15), 1964-1968. [Link]

  • Mandal, M., & Fu, G. C. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3095-3107. [Link]

  • Vitaku, E., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – An Asian Journal, 20(1), e202500366. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Saper, N. I., & Hartwig, J. F. (2018). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society, 140(42), 13832-13840. [Link]

  • ChemInform Abstract. (2010). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ChemInform, 41(32). [Link]

  • Alcarazo, M. (2019). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. Chemical Science, 10(18), 4883-4888. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]

  • Szostak, M. (2018). Well-Defined Palladium(II)-NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N-C/O-C Cleavage. Accounts of Chemical Research, 51(10), 2548-2559. [Link]

  • Ceraso, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis, 10(15), 8494-8527. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Nolan, S. P. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Synlett, 23(19), 2825-2828. [Link]

  • Hartwig, J. F. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(3), 491-504. [Link]

  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Al-Masri, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 6(82), 78592-78611. [Link]

  • Ritter, T. (2012). C–F Bond Formation for the Synthesis of Aryl Fluorides. Angewandte Chemie International Edition, 51(40), 9924-9938. [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 2(1), 1-10. [Link]

  • Zhu, J. (2024). C-F bond activation. [Link]

  • ChemRxiv. (2020). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. [Link]

  • The Journal of Organic Chemistry. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18049-18061. [Link]

  • ResearchGate. (2016). Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • RSC Publishing. (2018). One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water. New Journal of Chemistry, 42(20), 16695-16698. [Link]

  • ResearchGate. (2025). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [Link]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(12), 1665. [Link]

  • Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, 7(2), 163-189. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1536. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-28. [Link]

  • CHIMIA. (2018). Mechanistic Studies on the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. CHIMIA, 72(11), 785-789. [Link]

  • ResearchGate. (2026). Buchwald–Hartwig C–N coupling reaction between (hetero)aryl fluorosulfonates and anilines. [Link]

  • ACS Publications. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 2(17), 2603-2605. [Link]

  • The Sonogashira Coupling. [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 103-105. [Link]

  • ACS Publications. (2002). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 21(3), 491-504. [Link]

  • Beilstein Journals. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 8-15. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). [Link]

Sources

Mass Spectrometry Analysis of Impurities in Commercial 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine: A Premium vs. Standard Grade Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine is a highly versatile pharmaceutical building block, frequently utilized in the synthesis of BET bromodomain inhibitors and beta-lactamase inhibitors[1][2]. Because it sits upstream in the active pharmaceutical ingredient (API) synthetic pathway, the purity of this intermediate directly dictates the safety and yield of the final drug product. This guide objectively compares the impurity profiles of a "Premium Grade" batch against a "Standard Commercial Grade" batch using High-Resolution Mass Spectrometry (LC-HRMS), demonstrating why advanced analytical screening is essential for regulatory compliance.

Introduction & Regulatory Context

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, organic impurities in new drug substances must be rigorously controlled to ensure patient safety[3][4]. Depending on the maximum daily dose of the final drug product, the reporting threshold for impurities typically begins at 0.05%[4]. Furthermore, identification and qualification thresholds demand comprehensive structural elucidation and toxicological justification for any unknown peaks exceeding 0.10%[4][5]. For drug development professionals, sourcing intermediates that fall well below these thresholds is critical to avoiding costly clinical holds.

The Analytical Challenge: Why Standard LC-UV Falls Short

Standard Liquid Chromatography coupled with Ultraviolet detection (LC-UV) or nominal-mass single quadrupole mass spectrometry (LC-MS) often fails to provide the specificity required for complex piperidine derivatives[6][7].

  • Lack of Chromophores: Certain process-related degradation products lack strong UV absorbance, leading to severe under-reporting in standard HPLC-UV assays.

  • Isobaric Overlap: Nominal mass instruments cannot distinguish between co-eluting molecules with identical integer masses but different elemental compositions.

  • Isotopic Blindness: The target molecule contains a bromine atom, which presents a characteristic ~1:1 isotopic ratio of 79Br and 81Br. High-Resolution Mass Spectrometry (HRMS) leverages this isotopic fidelity and sub-ppm mass accuracy to instantly differentiate brominated target molecules from des-bromo impurities.

Product Comparison: Premium Grade vs. Standard Commercial Grade

To objectively evaluate product performance, we compared a "Premium Grade" batch of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine against a "Standard Commercial Grade" batch sourced from an alternative supplier. Both batches were analyzed using a validated LC-HRMS protocol.

Table 1: LC-HRMS Impurity Profiling Comparison
Impurity ProfileChemical NatureExact Mass[M+H]⁺Premium GradeStandard GradeICH Q3A(R2) Status (Standard Grade)
Target Molecule Brominated Piperidine383.1334 (79Br)99.85%97.50%N/A
Impurity I Des-bromo variant305.2229Not Detected0.85%Exceeds Qualification Threshold
Impurity II Boc-deprotected283.0810 (79Br)0.04%0.40%Exceeds Identification Threshold
Impurity III Dialkylated565.0854 (79Br)0.02%1.10%Exceeds Qualification Threshold

Data Interpretation: The Standard Grade exhibits significant levels of Impurities I, II, and III, all of which exceed the ICH Q3A(R2) qualification thresholds[4]. This necessitates costly toxicological bridging studies if used in cGMP manufacturing. The Premium Grade remains well below reporting thresholds for these critical contaminants.

Mechanistic Origins of Impurities (Causality)

Understanding the synthetic origin of these impurities is critical for process optimization and establishing a self-validating control strategy.

  • Impurity I (Des-bromo variant): This arises either from unbrominated trace contaminants in the starting materials or via catalytic hydrodebromination side-reactions during the reductive amination step. Its exact mass ([M+H]⁺ = 305.2229) completely lacks the 79Br/81Br isotopic signature, confirming the loss of the halogen.

  • Impurity II (Boc-deprotected): The tert-butyloxycarbonyl (Boc) protecting group is inherently acid-labile. Sub-optimal workup conditions (e.g., overly acidic aqueous washes) or prolonged exposure to acidic silica gel during column chromatography triggers premature cleavage, yielding the free secondary amine.

  • Impurity III (Dialkylated): During reductive amination, the secondary amine product can act as a nucleophile and react with a second equivalent of the aldehyde, overcoming steric hindrance to form a tertiary amine (dialkylated) impurity.

ImpurityMechanisms SM Starting Materials (Amine + Aldehyde) Target Target Intermediate (1-Boc-4-[2-(4-bromo-phenyl)- ethylamino]-piperidine) SM->Target Reductive Amination Imp1 Impurity I (Des-bromo variant) SM->Imp1 Debromination Side Reaction Imp2 Impurity II (Boc-deprotected) Target->Imp2 Acidic Degradation Imp3 Impurity III (Dialkylated) Target->Imp3 Over-alkylation

Synthetic pathways leading to the target intermediate and its primary process-related impurities.

Validated LC-HRMS Experimental Protocol

To ensure a self-validating analytical system, the following step-by-step methodology was employed. This protocol builds upon established high-throughput LC-MS frameworks for genotoxic piperidine derivatives and Boc-protected amines[6][8].

Step 1: Sample Preparation

  • Rationale: A 50:50 Methanol/Water diluent ensures complete solubilization of both the highly lipophilic target molecule and the highly polar deprotected Impurity II[8].

  • Procedure: Accurately weigh 1.0 mg of the sample and dissolve in 1.0 mL of LC-MS grade Methanol. Dilute the stock solution 1:100 with 50:50 Methanol/Water to achieve a final concentration of 10 µg/mL. Centrifuge at 10,000 rpm for 5 minutes to remove any particulate matter.

Step 2: UHPLC Chromatographic Separation

  • Rationale: A sub-2-micron C18 column provides the theoretical plates necessary to resolve the structurally similar dialkylated impurity from the target peak[6][8].

  • Procedure:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B.

    • Flow Rate: 0.4 mL/min. Column Temperature: 40°C. Injection Volume: 2 µL.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Rationale: An Orbitrap or Q-TOF mass analyzer operating at a resolution of >70,000 is required to separate isobaric background noise from the target's precise isotopic envelope, ensuring accurate mass assignment (<5 ppm error).

  • Procedure:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Scan Range: m/z 100 to 800.

    • System Suitability: Prior to batch analysis, inject a reference standard and verify that the mass accuracy of the [M+H]⁺ ion (m/z 383.1334) is within ±5 ppm.

Step 4: Data Processing

  • Procedure: Extract ion chromatograms (EICs) for the target and predicted impurity exact masses using a narrow 5 ppm mass window. Quantify relative impurity abundance by integrating the EIC peak areas.

LCMSWorkflow Prep Sample Preparation (1 mg/mL in MeOH:H2O) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Ion ESI+ Ionization (High-Efficiency Source) LC->Ion HRMS Orbitrap HRMS Detection (Resolution > 70,000) Ion->HRMS Data Data Processing (Exact Mass & Isotopic Profiling) HRMS->Data

Step-by-step LC-HRMS analytical workflow for the detection of trace pharmaceutical impurities.

Conclusion

The deployment of high-resolution mass spectrometry reveals stark differences in the impurity profiles of commercial 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine batches. While standard grades may pass basic LC-UV specifications, LC-HRMS uncovers critical levels of des-bromo, deprotected, and dialkylated impurities that exceed ICH Q3A(R2) thresholds[4]. For researchers and drug development professionals, sourcing Premium Grade intermediates is not merely a quality preference—it is a regulatory necessity to prevent downstream synthesis failures and toxicological liabilities.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH). [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Xia, J., et al. (2025). Alternative Therapies in Health and Medicine, 31(4), 250-256. [Link]

Sources

Safety Operating Guide

Comprehensive EHS Guide: Disposal and Management of Halogenated Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the proper classification, handling, and disposal of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine , designed for researchers and environmental health and safety (EHS) professionals.

Target Compound: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

As a Senior Application Scientist, I emphasize that effective laboratory safety extends beyond the reaction flask. The disposal of complex pharmaceutical intermediates requires a rigorous understanding of the molecule's structural liabilities. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but can also lead to catastrophic laboratory accidents, such as container overpressurization.

Structural Analysis & Waste Classification Causality

To determine the correct disposal protocol, we must first deconstruct the physicochemical hazards embedded in the molecule's structure. 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine contains three critical functional groups that dictate its waste trajectory:

  • The Aryl Bromide (Halogenated Framework): The presence of the bromine atom strictly categorizes this compound as Halogenated Organic Waste [1]. When combusted, halogens generate corrosive hydrobromic acid (HBr) gas and can form highly toxic brominated dioxins and furans if incinerated at low temperatures. Therefore, EPA regulations mandate that halogenated wastes be segregated and directed to specialized commercial rotary kiln incinerators equipped with caustic scrubbers[2].

  • The tert-Butyloxycarbonyl (Boc) Group (Acid Sensitivity): The Boc protecting group on the piperidine nitrogen is highly labile under acidic conditions. If this compound is inadvertently disposed of in a generic waste carboy containing acidic aqueous waste (e.g., HCl, H2SO4), it will undergo rapid, exothermic deprotection. This reaction generates isobutylene gas and carbon dioxide (CO2) . In a sealed waste container, this rapid gas evolution will cause severe overpressurization and potential explosive rupture of the carboy.

  • The Secondary Amine (Weak Base): The central amine acts as an organic base, making it incompatible with strong oxidizing agents and requiring segregation from highly reactive inorganic acids[1].

Waste Segregation Matrix
Chemical FeatureResulting Hazard / PropertyRequired Segregation Action
4-Bromo Substitution Generates HBr/dioxins upon combustionMust be placed in Halogenated waste streams only.
Boc-Protected Amine Generates CO2 and isobutylene gas if acidifiedStrictly isolate from acidic waste to prevent container rupture.
Organic Framework High fuel value (BTU), Flammable in solventStore in approved flammable/organic storage cabinets prior to EHS pickup.

Waste Stream Decision Pathway

The physical state of the intermediate (whether isolated as a neat solid or dissolved in a reaction mother liquor) dictates the specific containerization strategy.

Caption: Decision matrix for the classification and segregation of brominated, Boc-protected piperidine waste.

Standard Operating Procedure (SOP): Laboratory Disposal

Note: In-lab chemical destruction or neutralization of complex halogenated organics is strongly discouraged due to the risk of toxic byproducts. All disposal must be routed through your institution's EHS department for commercial incineration[2].

Step 1: Container Selection

  • For Liquid Solutions: Use a high-density polyethylene (HDPE) or glass carboy specifically designated for Halogenated Organic Solvents [3]. Ensure the container is compatible with the primary solvent (e.g., do not use standard plastic if the solvent degrades it).

  • For Solid Waste: Place neat powders, contaminated filter paper, or silica gel from chromatography into a designated, leak-proof solid waste container (often a wide-mouth HDPE jar or a double-lined poly bag within a sturdy box)[4].

Step 2: Segregation Verification (Critical)

  • Verify that the chosen halogenated waste container contains NO mineral acids (e.g., no sulfuric, hydrochloric, or nitric acid)[1]. Mixing this Boc-protected compound with acids will result in dangerous gas evolution.

  • Ensure the container contains no strong oxidizers (e.g., peroxides, permanganates).

Step 3: Labeling and Documentation

  • Attach a standard Hazardous Waste label immediately upon placing the first drop/gram of waste into the container.

  • Clearly list the chemical name: 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (do not use abbreviations like "Boc-amine intermediate").

  • Check the hazard boxes for: Toxic (due to pharmacological potential) and Halogenated . If dissolved in a solvent like dichloromethane or chloroform, also check Flammable/Irritant as appropriate.

Step 4: Storage and EHS Transfer

  • Store the active waste container in a designated secondary containment tray within a flammable storage cabinet or a ventilated fume hood.

  • Keep the container tightly capped when not actively adding waste to prevent the release of volatile organic compounds (VOCs).

  • Once the container reaches 75-80% capacity, seal it, submit a waste pickup request to your EHS department, and begin a new container[5].

Spill Response & Decontamination Logistics

In the event of an accidental spill of this intermediate:

  • Solid Spill: Do not sweep dry, as this generates inhalable dust. Gently cover the powder with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust, then wipe up. Place all contaminated towels into the Halogenated Solid Waste container[1].

  • Liquid Spill (in solvent): Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Do not use combustible materials like sawdust. Scoop the saturated absorbent into a compatible, sealable container, label it as Halogenated Solid Waste, and request immediate EHS pickup[1].

References
  • Hazardous Materials Disposal Guide | Nipissing University. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials | University of Wisconsin Oshkosh. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Chapter 7 Chemical Disposal Procedures | University of Wisconsin–Madison. Available at:[Link]

  • Handling Procedures for Chemical Wastes | University of Toronto. Available at:[Link]

Sources

Personal protective equipment for handling 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Immediate Action Card
  • Compound Class: Halogenated Organic Amine / Piperidine Derivative.

  • Physical State: Typically a white to off-white solid/powder.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory) . Potential for acute toxicity if swallowed.[1][2]

  • Occupational Exposure Band (OEB): Treat as OEB 3 (Potent Compound) until specific toxicology confirms otherwise.

  • Critical Control: Handle exclusively within a certified Chemical Fume Hood.

Hazard Identification & Risk Assessment

Expertise Note: As a piperidine derivative featuring a secondary amine and a Boc-protecting group, this compound exhibits specific physicochemical behaviors that dictate safety protocols.

2.1 Chemical Hazard Logic
  • The Amine Functionality: The secondary amine in the ethylamino chain is nucleophilic and basic. It readily interacts with mucosal membranes, causing irritation (H315, H319) and potential respiratory sensitization.

  • The Organobromide Moiety: While aryl bromides are generally stable, the halogenated nature classifies this as Halogenated Waste for disposal. It increases lipophilicity, potentially aiding skin absorption.

  • The Boc Group: The tert-butoxycarbonyl group adds bulk and lipophilicity, reducing volatility but increasing the persistence of the solid on surfaces.

2.2 GHS Classification (Inferred from Analogs)
Hazard ClassCategoryH-StatementDescription
Skin Irritation Cat 2H315 Causes skin irritation.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[2][3]
STOT - SE Cat 3H335 May cause respiratory irritation.[4]
Acute Tox. Cat 4H302 Harmful if swallowed (Precautionary).[1]

Authoritative Grounding: Classification aligns with standard safety data for Boc-protected piperidines [1] and halogenated organic intermediates [2].

Personal Protective Equipment (PPE) Matrix

Trustworthiness: This protocol uses a "Defense-in-Depth" strategy. PPE is the final barrier, not the first.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary) Face Velocity: 0.5 m/s (100 fpm). Why: N95 respirators are insufficient for organic vapors if the solid sublimes or is in solution. The hood captures aerosols at the source.
Ocular Safety Glasses w/ Side Shields Standard: ANSI Z87.1 or EN166. Why: Protects against projectile crystals during weighing. Use Chemical Goggles if handling >10g or creating fine dust.
Dermal (Hand) Double Nitrile Gloves Thickness: >0.11 mm (minimum). Why: Nitrile offers superior resistance to organic amines compared to latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Dermal (Body) Lab Coat (Cotton/Poly) Coverage: Must extend to wrists and knees. Why: Prevents particulate accumulation on street clothes.
Operational Protocols: Step-by-Step
4.1 Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for white powder residue on the outside. If found, wipe down with a methanol-dampened tissue inside a hood.

  • Storage Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Causality: Secondary amines can absorb CO₂ from the air to form carbamates, and the Boc group is acid-sensitive. Moisture can degrade the compound over time [3].

4.2 Weighing & Transfer (Critical Step)
  • Location: Inside the fume hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is "flyaway."

  • Technique:

    • Place the balance inside the hood or use a pre-tared vial.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Self-Validating Check: After weighing, wipe the balance area with a wet Kimwipe. If the wipe turns yellow/discolored (unlikely for this white solid, but good practice), contamination occurred.

4.3 Reaction Setup
  • Solvent Choice: Dissolve in DCM (Dichloromethane) or DMF (Dimethylformamide).

  • Precaution: When adding acid (e.g., for Boc-deprotection later), gas evolution (isobutylene/CO₂) will occur. Ensure the vessel is vented to the hood scrubber.

Emergency Response & Spill Management
5.1 Biological Exposure [5]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.

  • Skin Contact: Wash with soap and water.[1][2][4][6] Do not use organic solvents (ethanol/acetone) on skin, as this enhances absorption of the brominated compound.

5.2 Spill Cleanup Workflow
  • Do Not Dry Sweep. This generates inhalable dust.

  • Method:

    • Cover spill with a chemically compatible absorbent pad.

    • Wet the pad slightly with a compatible solvent (e.g., Isopropanol) to bind the powder.

    • Scoop into a wide-mouth jar.

    • Label as "Halogenated Organic Waste."

Waste Disposal & Deactivation
  • Classification: Halogenated Organic Waste .

    • Why: The bromine atom (Br) requires high-temperature incineration with flue gas scrubbing to prevent the release of HBr or Bromine gas [4].

  • Segregation: Do not mix with strong acids (potential Boc cleavage) or oxidizers in the waste stream.

Visualized Workflows
Figure 1: PPE Selection & Gowning Logic

Caption: Decision logic for selecting PPE based on the specific handling activity.

PPE_Logic cluster_0 Activity Type cluster_1 Required PPE Configuration Start Task Identification Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Extraction) Start->Solution Level2 Enhanced: Double Nitrile Gloves + Fume Hood (Sash <18") Solid->Level2 Dust Risk Level1 Standard: Lab Coat + Nitrile Gloves + Safety Glasses Solution->Level1 Closed Vessel Solution->Level2 Open Transfer

Figure 2: Spill Response Decision Tree

Caption: Step-by-step logic for managing spills of 1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine.

Spill_Response Spill Spill Detected Assess Assess State Spill->Assess Powder Solid / Powder Assess->Powder Liquid Solution Assess->Liquid Action_Powder 1. Cover with wet pad (IPA) 2. Scoop (No Dust) 3. Wipe Surface Powder->Action_Powder Action_Liquid 1. Absorb with Vermiculite/Pads 2. Transfer to Bag 3. Wash Surface Liquid->Action_Liquid Disposal Disposal: Halogenated Waste Bin Action_Powder->Disposal Action_Liquid->Disposal

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-N-Boc-4-(4-Bromophenyl)piperidine (Analog). Retrieved from

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: Piperidine Derivatives. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. EPA. (1983).[7] Bromination Process For Disposal Of Spilled Hazardous Materials.[7] Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.